molecular formula C8H13NO2 B2987498 Guvacine ethyl ester

Guvacine ethyl ester

Cat. No.: B2987498
M. Wt: 155.19 g/mol
InChI Key: DBJSKLKTQJMDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guvacine ethyl ester is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1,2,3,6-tetrahydropyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h4,9H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJSKLKTQJMDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCCNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Guvacine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacine (B1672442) ethyl ester, the ethyl ester of the naturally occurring alkaloid guvacine, is a compound of interest in medicinal chemistry, particularly in the development of GABA uptake inhibitors. This technical guide provides a comprehensive overview of a feasible synthetic route to guvacine ethyl ester and details its structural and spectroscopic characterization. The synthesis involves the esterification of guvacine, which can be sourced from areca nuts or synthesized. This document outlines a detailed experimental protocol for the synthesis of this compound hydrochloride via the esterification of guvacine hydrochloride with ethanol (B145695) and thionyl chloride. Furthermore, it presents a summary of its key physical and spectroscopic properties, including predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, to aid in its identification and quality control.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct esterification of guvacine. A common and effective method for the esterification of amino acids is the Fischer-Speier esterification, which utilizes an alcohol in the presence of an acid catalyst.[1][2][3][4][5] An alternative and efficient method involves the use of thionyl chloride with the corresponding alcohol, which has been successfully applied to the synthesis of various amino acid esters.

This guide details a protocol based on the esterification of guvacine hydrochloride using ethanol and thionyl chloride. Guvacine itself is a natural alkaloid found in the areca nut.

Proposed Synthetic Pathway

The synthesis of this compound hydrochloride from guvacine hydrochloride is a direct esterification reaction.

G Guvacine_HCl Guvacine Hydrochloride Reaction Esterification Reaction Guvacine_HCl->Reaction Ethanol Ethanol (Excess) Ethanol->Reaction ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Reaction GuvacineEthylEster_HCl This compound Hydrochloride Reaction->GuvacineEthylEster_HCl

Figure 1: Proposed synthesis of this compound hydrochloride.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from general methods for the esterification of amino acids using thionyl chloride.

Materials:

  • Guvacine hydrochloride

  • Anhydrous ethanol

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend guvacine hydrochloride in anhydrous ethanol (excess, to act as both reactant and solvent).

  • Addition of Thionyl Chloride: Cool the suspension in an ice bath. While stirring, slowly add thionyl chloride (approximately 1.2-1.5 equivalents) dropwise to the mixture. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser protected by a drying tube. Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess ethanol and volatile byproducts under reduced pressure using a rotary evaporator.

  • Isolation: The resulting crude product, this compound hydrochloride, can be purified by recrystallization. A common solvent system for recrystallization is ethanol/diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and then add diethyl ether until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization of this compound

The successful synthesis of this compound can be confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following are the predicted spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

¹H NMR (Proton NMR): The expected chemical shifts for the protons in this compound are as follows:

  • -O-CH₂-CH₃ (quartet): ~4.1-4.2 ppm

  • -O-CH₂-CH₃ (triplet): ~1.2-1.3 ppm

  • Vinyl proton (-C=CH-): ~6.8-7.0 ppm

  • Allylic protons (-C=C-CH₂-N-): ~3.5-3.7 ppm

  • Allylic protons (-C=C-CH₂-C-): ~2.3-2.5 ppm

  • -N-CH₂-C-: ~3.1-3.3 ppm

  • -NH- proton: ~8.0-9.0 ppm (may be broad and exchangeable with D₂O)

¹³C NMR (Carbon NMR): The predicted chemical shifts for the carbons are:

  • Ester carbonyl carbon (-COO-): ~165-175 ppm

  • Vinyl carbon (-C=CH-): ~135-140 ppm

  • Vinyl carbon (-C=CH-): ~125-130 ppm

  • -O-CH₂-CH₃: ~60-62 ppm

  • -N-CH₂-C-: ~45-50 ppm

  • -C=C-CH₂-N-: ~48-52 ppm

  • -C=C-CH₂-C-: ~25-30 ppm

  • -O-CH₂-CH₃: ~14-15 ppm

IR (Infrared) Spectroscopy: The characteristic absorption bands are expected at:

  • N-H stretch: ~3300-3500 cm⁻¹ (broad)

  • C-H stretch (sp²): ~3000-3100 cm⁻¹

  • C-H stretch (sp³): ~2850-2950 cm⁻¹

  • C=O stretch (ester): ~1715-1735 cm⁻¹

  • C=C stretch: ~1640-1680 cm⁻¹

  • C-O stretch (ester): ~1150-1250 cm⁻¹

MS (Mass Spectrometry): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺. Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) and McLafferty rearrangement.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValue
Chemical Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
CAS Number 18513-76-3
Predicted ¹H NMR See Section 2.1
Predicted ¹³C NMR See Section 2.1
Predicted IR See Section 2.1
Predicted MS (m/z) [M]⁺ at 155, fragments at 110, 82

Visualization of Experimental Workflow and Data Relationships

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound hydrochloride.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start Suspend Guvacine HCl in Anhydrous Ethanol add_socl2 Add Thionyl Chloride (dropwise at 0°C) start->add_socl2 reflux Reflux Reaction Mixture (2-4 hours) add_socl2->reflux evaporation Evaporate Volatiles (Rotary Evaporator) reflux->evaporation recrystallization Recrystallize from Ethanol/Diethyl Ether evaporation->recrystallization filtration Vacuum Filtration recrystallization->filtration drying Dry Under Vacuum filtration->drying product product drying->product Pure Guvacine Ethyl Ester Hydrochloride

Figure 2: Workflow for this compound hydrochloride synthesis.

Characterization Data Logic

The relationship between the different characterization techniques and the structural information they provide is depicted below.

G cluster_spectroscopy Spectroscopic Analysis cluster_information Structural Information GuvacineEthylEster This compound H_NMR ¹H NMR GuvacineEthylEster->H_NMR C_NMR ¹³C NMR GuvacineEthylEster->C_NMR IR IR Spectroscopy GuvacineEthylEster->IR MS Mass Spectrometry GuvacineEthylEster->MS ProtonEnv Proton Environment & Neighboring Protons H_NMR->ProtonEnv CarbonBackbone Carbon Skeleton C_NMR->CarbonBackbone FunctionalGroups Functional Groups (C=O, N-H, C-O) IR->FunctionalGroups MolecularWeight Molecular Weight & Fragmentation Pattern MS->MolecularWeight

Figure 3: Relationship between analytical techniques and structural data.

References

Guvacine Ethyl Ester: A Technical Guide to its Mechanism of Action as a GABA Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacine (B1672442) ethyl ester is understood to function as a prodrug of guvacine, a naturally occurring alkaloid found in the betel nut (Areca catechu)[1][2]. As a derivative of guvacine, its core mechanism of action is centered on the inhibition of γ-aminobutyric acid (GABA) transporters (GATs). This guide provides an in-depth analysis of this mechanism, including the conversion to its active form, its interaction with GABA transporters, and the subsequent downstream signaling events. Quantitative data on the inhibitory activity of guvacine, detailed experimental protocols for assessing GABA uptake, and visualizations of the relevant biological pathways are presented to support further research and drug development efforts in the field of GABAergic modulation.

The Prodrug Concept: From Guvacine Ethyl Ester to Guvacine

This compound is designed to be a more membrane-permeable form of guvacine. The addition of the ethyl ester group increases the lipophilicity of the molecule, facilitating its passage across the blood-brain barrier. In the physiological environment, particularly within the brain, it is anticipated that endogenous esterases hydrolyze this compound to its active form, guvacine, and ethanol. This bioconversion is a critical step for its pharmacological activity. Studies on other esters of guvacine and structurally related compounds like nipecotic acid support this prodrug approach, where esterification is a common strategy to enhance central nervous system penetration[3].

Prodrug_Conversion cluster_blood_brain_barrier Blood-Brain Barrier cluster_brain Brain Guvacine_Ethyl_Ester_Blood This compound (in circulation) Guvacine_Ethyl_Ester_Brain This compound Guvacine_Ethyl_Ester_Blood->Guvacine_Ethyl_Ester_Brain Diffusion Guvacine Guvacine (Active Form) Guvacine_Ethyl_Ester_Brain->Guvacine Hydrolysis Esterases Esterases Esterases->Guvacine_Ethyl_Ester_Brain

This compound acts as a prodrug, crossing the blood-brain barrier before being hydrolyzed by esterases to the active compound, guvacine.

Core Mechanism: Inhibition of GABA Transporters

The primary pharmacological target of guvacine is the family of GABA transporters (GATs). These transporters are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, a crucial process for terminating GABAergic neurotransmission[4]. By inhibiting these transporters, guvacine effectively increases the concentration and prolongs the presence of GABA in the synaptic cleft. This enhancement of GABAergic signaling leads to a greater inhibitory tone in the central nervous system.

Guvacine has been shown to inhibit multiple subtypes of GABA transporters with varying potencies.

Data Presentation: Inhibitory Potency of Guvacine

The following table summarizes the half-maximal inhibitory concentration (IC50) values of guvacine for different rat GABA transporter subtypes.

Transporter SubtypeIC50 (µM)
rat GAT-139
rat GAT-258
rat GAT-3378

Data sourced from MedchemExpress.

GAT_Inhibition cluster_synapse Synaptic Cleft Presynaptic_Terminal Presynaptic Terminal Postsynaptic_Neuron Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA_Cleft GABA GABA_Vesicle->GABA_Cleft Release GAT GABA Transporter (GAT) GABA_Cleft->GAT Reuptake GABA_Receptor GABA Receptor GABA_Cleft->GABA_Receptor Binding Guvacine Guvacine Guvacine->GAT Inhibition

Guvacine inhibits GABA transporters (GATs), preventing GABA reuptake and increasing its synaptic concentration.

Downstream Signaling Pathways

The increased concentration of GABA in the synaptic cleft resulting from GAT inhibition leads to enhanced activation of postsynaptic GABA receptors, primarily GABA-A and GABA-B receptors.

  • GABA-A Receptor Pathway: GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions (Cl⁻)[5]. The binding of GABA to these receptors causes the channel to open, leading to an influx of Cl⁻ into the postsynaptic neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus exerting an inhibitory effect.

  • GABA-B Receptor Pathway: GABA-B receptors are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals. Upon activation by GABA, the associated G-protein (Gi/o) dissociates. The Gβγ subunit can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to K⁺ efflux and hyperpolarization. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. GABA-B receptor activation can also inhibit presynaptic voltage-gated calcium channels, which in turn reduces neurotransmitter release.

GABA_Signaling cluster_GABA_A GABA-A Receptor Signaling cluster_GABA_B GABA-B Receptor Signaling GABA_A GABA-A Receptor Cl_channel Cl- Influx GABA_A->Cl_channel Hyperpolarization_A Hyperpolarization (Fast Inhibition) Cl_channel->Hyperpolarization_A GABA_B GABA-B Receptor G_protein Gi/o Protein GABA_B->G_protein G_alpha G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC K_channel K+ Efflux (GIRK) G_betagamma->K_channel Ca_channel ↓ Presynaptic Ca2+ Influx G_betagamma->Ca_channel cAMP ↓ cAMP AC->cAMP Hyperpolarization_B Hyperpolarization (Slow Inhibition) K_channel->Hyperpolarization_B Increased_GABA Increased Extracellular GABA Increased_GABA->GABA_A Increased_GABA->GABA_B

Downstream signaling of GABA-A and GABA-B receptors activated by increased extracellular GABA.

Experimental Protocols: [³H]GABA Uptake Assay

The inhibitory activity of compounds like guvacine on GABA transporters is typically assessed using a [³H]GABA uptake assay in synaptosomes.

Objective: To measure the inhibition of radiolabeled GABA uptake into isolated nerve terminals (synaptosomes) by a test compound.

Materials:

  • Rat brain tissue (e.g., cortex or whole brain)

  • Sucrose (B13894) buffer (0.32 M sucrose, buffered with HEPES)

  • Krebs-Ringer-HEPES buffer

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Test compound (e.g., guvacine)

  • Scintillation fluid

  • Glass fiber filters

  • Homogenizer

  • Centrifuge

  • Scintillation counter

Methodology:

  • Synaptosome Preparation:

    • Euthanize a rat and dissect the desired brain region.

    • Homogenize the tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosome fraction.

    • Resuspend the pellet in a suitable buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosome suspension with either buffer (control) or varying concentrations of the test compound.

    • Initiate the uptake reaction by adding a known concentration of [³H]GABA.

    • Incubate the mixture at 37°C for a short period (e.g., 5-15 minutes).

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity retained on the filters using a scintillation counter. This represents the amount of [³H]GABA taken up by the synaptosomes.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Experimental_Workflow Start Start: Rat Brain Tissue Homogenization Homogenization in Sucrose Buffer Start->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Synaptosomes Isolated Synaptosomes Centrifugation->Synaptosomes Pre_incubation Pre-incubation with Test Compound or Vehicle Synaptosomes->Pre_incubation Add_GABA Add [3H]GABA to Initiate Uptake Pre_incubation->Add_GABA Incubation Incubate at 37°C Add_GABA->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC50 determination) Scintillation->Analysis

Workflow for a [³H]GABA uptake assay to determine the inhibitory potency of a test compound.

Conclusion

This compound is a prodrug that, upon conversion to guvacine, acts as a competitive inhibitor of GABA transporters. This inhibition leads to an accumulation of GABA in the synaptic cleft, thereby enhancing the activity of GABA-A and GABA-B receptors and promoting an overall inhibitory state in the central nervous system. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working on the modulation of the GABAergic system. Further investigation into the pharmacokinetics of this compound and its selectivity for different GAT subtypes will be crucial for its potential therapeutic applications.

References

Guvacine Ethyl Ester: A Technical Guide to its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacine (B1672442) ethyl ester, a derivative of the naturally occurring alkaloid guvacine found in the areca nut, is a compound of interest in neuropharmacology. As a prodrug of guvacine, it is designed to overcome the poor blood-brain barrier permeability of its parent compound, a known inhibitor of γ-aminobutyric acid (GABA) uptake. This technical guide provides a comprehensive overview of the pharmacology and toxicology of guvacine and its esters, with a focus on guvacine ethyl ester. It includes available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutics targeting the GABAergic system.

Introduction

Guvacine is a potent inhibitor of GABA transporters (GATs), particularly GAT-1, which are responsible for the reuptake of GABA from the synaptic cleft.[1] By inhibiting GAT-1, guvacine increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to enhanced GABAergic neurotransmission. This mechanism of action has generated interest in guvacine and its derivatives as potential therapeutic agents for conditions characterized by GABAergic dysfunction, such as epilepsy.

However, the therapeutic potential of guvacine is limited by its poor ability to cross the blood-brain barrier.[1] To address this limitation, prodrug strategies have been employed, leading to the synthesis of various guvacine esters, including this compound.[2] These esters are designed to be more lipophilic, facilitating their passage into the brain, where they are subsequently hydrolyzed by endogenous esterases to release the active parent compound, guvacine.

This guide will delve into the known pharmacological and toxicological properties of guvacine esters, with a specific focus on the ethyl ester where data is available. It will also present data on closely related guvacine esters to provide a broader context for its potential activity and safety profile.

Pharmacology

Mechanism of Action

The primary mechanism of action of guvacine, the active metabolite of this compound, is the inhibition of GABA transporters.[1] There are four main subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and betaine-GABA transporter-1 (BGT-1). Guvacine exhibits a preference for GAT-1.[3] By blocking these transporters, guvacine reduces the clearance of GABA from the synapse, thereby prolonging its inhibitory effects.

Pharmacodynamics

The pharmacodynamic effects of guvacine and its esters are primarily linked to their ability to modulate GABAergic neurotransmission. The primary application explored for these compounds is in the treatment of seizures.

Pharmacokinetics

Guvacine itself has poor bioavailability and limited penetration of the blood-brain barrier. Esterification to produce prodrugs like this compound is a strategy to enhance lipophilicity and improve central nervous system (CNS) delivery. Once in the CNS, it is anticipated that endogenous esterases hydrolyze the ester to release guvacine.

Studies on a related compound, the pivaloyloxymethyl ester of guvacine, have shown that it is converted to guvacine in the presence of human serum, with a half-life of 6.3 hours. This suggests that ester prodrugs of guvacine can indeed be hydrolyzed in a physiological environment to release the active compound.

Data Presentation

Table 1: In Vitro Inhibition of GABA Transporters by Guvacine
Transporter SubtypeSpeciesIC50 (µM)Reference
GAT-1Rat39
GAT-2Rat58
GAT-3Rat378
GAT-1Human14
GAT-3Human119
Table 2: In Vivo Anticonvulsant Activity of Guvacine Pivaloyloxymethyl Ester
CompoundAnimal ModelSeizure TypeDoseRoute of AdministrationEffectReference
Guvacine Pivaloyloxymethyl EsterDBA/2 MiceAudiogenic2 mmol/kgi.p.Suppression of all seizure phases
Table 3: Toxicological Data for Guvacine Pivaloyloxymethyl Ester
CompoundAnimal ModelObserved Side Effects at Anticonvulsant DosesReference
Guvacine Pivaloyloxymethyl EsterDBA/2 MiceSedation, impaired motor activity

Experimental Protocols

In Vitro [³H]-GABA Uptake Inhibition Assay

This protocol describes a general method for assessing the inhibition of GABA uptake in vitro, which can be adapted to test compounds like guvacine and its esters.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against GABA transporters.

Materials:

  • HEK-293 cells stably expressing the desired GAT subtype (e.g., human GAT-1).

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid).

  • Unlabeled GABA.

  • Test compound (e.g., this compound).

  • Appropriate cell culture medium and buffers.

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture HEK-293 cells expressing the target GAT subtype under standard conditions.

  • Assay Preparation: Seed the cells in a 96-well plate and allow them to adhere.

  • Incubation with Inhibitor: Wash the cells with buffer and then incubate them with varying concentrations of the test compound for a predetermined period.

  • GABA Uptake: Add a mixture of [³H]-GABA and unlabeled GABA to the wells and incubate for a short period to allow for uptake.

  • Termination of Uptake: Rapidly wash the cells with ice-cold buffer to stop the uptake process.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of GABA uptake inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

experimental_workflow_gaba_uptake cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis culture Culture HEK-293 cells expressing GAT subtype seed Seed cells in 96-well plate culture->seed wash1 Wash cells seed->wash1 inhibit Incubate with test compound wash1->inhibit gaba_add Add [³H]-GABA inhibit->gaba_add wash2 Wash to stop uptake gaba_add->wash2 lyse Lyse cells wash2->lyse count Scintillation counting lyse->count plot Plot % inhibition vs. [compound] count->plot fit Fit dose-response curve plot->fit ic50 Determine IC50 fit->ic50

Figure 1: Experimental workflow for an in vitro [³H]-GABA uptake inhibition assay.
In Vivo Audiogenic Seizure Model in DBA/2 Mice

This protocol outlines a method for evaluating the anticonvulsant effects of a test compound in a genetic model of epilepsy.

Objective: To determine the effective dose (ED50) of a test compound required to protect against sound-induced seizures.

Animals:

  • DBA/2 mice, which are genetically susceptible to audiogenic seizures.

Materials:

  • Sound-proof chamber equipped with a sound source (e.g., a bell or speaker).

  • Test compound (e.g., this compound).

  • Vehicle control.

Procedure:

  • Animal Acclimation: Acclimate the DBA/2 mice to the housing conditions for a sufficient period before testing.

  • Drug Administration: Administer the test compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection).

  • Induction of Seizures: At the time of expected peak drug effect, place each mouse individually into the sound-proof chamber.

  • Auditory Stimulus: Expose the mouse to a high-intensity auditory stimulus (e.g., 120 dB) for a fixed duration (e.g., 60 seconds).

  • Observation and Scoring: Observe the mouse for the occurrence and severity of seizures, which typically progress through wild running, clonic seizures, tonic seizures, and potentially respiratory arrest. Score the seizure severity based on a standardized scale.

  • Data Analysis: Determine the percentage of animals protected from each seizure phase at different doses of the test compound. Calculate the ED50 for protection against a specific seizure component (e.g., tonic-clonic seizures).

experimental_workflow_audiogenic_seizure cluster_prep Pre-Test cluster_test Seizure Induction & Observation cluster_analysis Data Analysis acclimate Acclimate DBA/2 mice administer Administer test compound or vehicle acclimate->administer chamber Place mouse in sound chamber administer->chamber stimulus Apply auditory stimulus chamber->stimulus observe Observe and score seizure severity stimulus->observe protection Calculate % protection observe->protection ed50 Determine ED50 protection->ed50

Figure 2: Experimental workflow for the audiogenic seizure model in DBA/2 mice.

Signaling Pathway

The primary signaling pathway affected by this compound is the GABAergic synapse. After crossing the blood-brain barrier, the ester is hydrolyzed to guvacine, which then inhibits GABA transporters (primarily GAT-1) on presynaptic neurons and glial cells. This inhibition leads to an accumulation of GABA in the synaptic cleft, resulting in increased activation of postsynaptic GABAA and GABAB receptors and enhanced inhibitory neurotransmission.

gabaergic_synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad gaba_vesicle GABA (in vesicle) gad->gaba_vesicle gaba_synapse GABA gaba_vesicle->gaba_synapse Release gaba_a GABAA Receptor (Ionotropic) gaba_synapse->gaba_a gaba_b GABAB Receptor (Metabotropic) gaba_synapse->gaba_b gat1_glia GAT-1 gaba_synapse->gat1_glia Reuptake gat1_presynaptic GAT-1 gaba_synapse->gat1_presynaptic Reuptake inhibition Neuronal Inhibition (Hyperpolarization) gaba_a->inhibition gaba_b->inhibition guvacine_ester This compound (in circulation) bbb Blood-Brain Barrier guvacine_ester->bbb esterase Esterase guvacine_ester->esterase Hydrolysis in brain guvacine Guvacine guvacine->gat1_glia Inhibition guvacine->gat1_presynaptic Inhibition esterase->guvacine

Figure 3: Proposed mechanism of action of this compound at the GABAergic synapse.

Toxicology

Detailed toxicological studies specifically on this compound are limited in the public domain. However, studies on a related prodrug, guvacine pivaloyloxymethyl ester, have reported side effects at anticonvulsant doses in mice, including sedation and impairment of motor activities. These effects are consistent with a general enhancement of GABAergic activity in the CNS. Further studies are required to establish a full toxicological profile, including acute and chronic toxicity, genotoxicity, and reproductive toxicity, for this compound. The lack of comprehensive public data on the toxicology of this compound necessitates careful dose-finding and safety pharmacology studies in any new drug development program.

Conclusion

This compound represents a promising prodrug approach to enhance the therapeutic potential of guvacine, a potent GAT-1 inhibitor. By facilitating entry into the CNS, it has the potential to be developed for the treatment of epilepsy and other neurological disorders associated with GABAergic deficits. However, the publicly available data on the specific pharmacological and toxicological properties of this compound are sparse. The information on the parent compound, guvacine, and related esters provides a valuable starting point for further investigation. Future research should focus on obtaining quantitative data on the potency, efficacy, and safety of this compound to fully characterize its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for such investigations.

References

A Technical Guide to the Natural Sources of Guvacine and Its Esters in Areca catechu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacine (B1672442) ethyl ester is an alkaloid reported to be found in the betel nut, the seed of the Areca catechu palm.[1] While specific scientific literature detailing the quantitative analysis, biosynthesis, and experimental protocols exclusively for guvacine ethyl ester is scarce, a significant body of research exists for its parent compound, guvacine, and its methyl ester, guvacoline (B1596253). This technical guide provides an in-depth overview of the natural sources of these related pyridine (B92270) alkaloids, summarizing available quantitative data, detailing relevant experimental protocols for their extraction and analysis, and outlining the proposed biosynthetic pathway. The methodologies described herein are applicable to the study of this compound, should it be present in detectable quantities.

The primary alkaloids of interest in Areca catechu are arecoline, arecaidine, guvacoline, and guvacine.[2][3][4][5] These compounds are recognized for their psychoactive and physiological effects. Guvacine, a tetrahydropyridine (B1245486) carboxylic acid, is a known GABA reuptake inhibitor. Its esters, such as guvacoline (methyl ester), are also pharmacologically active.

Quantitative Data on Areca Alkaloids

The concentration of alkaloids in Areca catechu products can vary substantially based on factors such as the maturity of the nut, geographical origin, and processing methods. The following tables summarize the quantitative data for the four major alkaloids in various Areca nut samples from several studies. While "this compound" is not explicitly quantified in these studies, the data for guvacine and guvacoline provide a crucial reference point for researchers interested in related esters.

Table 1: Alkaloid Content in Various Areca Nut Products

Product TypeArecoline (mg/g)Arecaidine (mg/g)Guvacoline (mg/g)Guvacine (mg/g)Source
Areca Nut (India)0.64 - 2.220.14 - 1.700.17 - 0.991.39 - 8.16
Pan Masala (India)0.85 - 1.560.68 - 1.700.23 - 0.581.39 - 4.54
Gutkha (India)0.82 - 1.230.98 - 1.540.21 - 0.451.98 - 3.65
Areca Nut (China)0.98 - 1.890.23 - 0.870.34 - 0.762.56 - 5.43
Roasted Areca Nut (India)0.640.140.178.16

Table 2: Alkaloid Concentrations in Different Parts and Maturities of Areca Species

Species & PartDevelopmental StageArecoline (mg/g)Arecaidine (mg/g)Guvacoline (mg/g)Guvacine (mg/g)Source
Areca triandra PericarpRipe-4.450.0175-
Areca triandra EndospermUnripe (Stage 2)--3.390.245
Areca catechu (Young)-0.33910.0932-0.3029
Areca catechu (Mature)--0.0477-1.8714

Table 3: Range of Alkaloid Levels in Chinese Areca Nut Products

AlkaloidConcentration Range (mg/g)
Arecoline0.46 - 4.97
Arecaidine0.57 - 7.51
Guvacoline0.08 - 1.44
Guvacine0.03 - 8.48
Source:

Biosynthesis of Guvacine

The biosynthesis of pyridine alkaloids in Areca catechu is understood to originate from nicotinic acid (Vitamin B3). The pathway leading to guvacine involves the reduction of the pyridine ring of nicotinic acid. While the specific enzymes involved in Areca have not been fully elucidated, a general pathway can be proposed based on known biochemical transformations.

Guvacine Biosynthesis Nicotinic Acid Nicotinic Acid Intermediate_1 Dihydro- nicotinic acid Nicotinic Acid->Intermediate_1 Reduction Intermediate_2 Tetrahydro- nicotinic acid Intermediate_1->Intermediate_2 Reduction Guvacine Guvacine Intermediate_2->Guvacine Isomerization Extraction Workflow cluster_0 Sample Preparation cluster_1 Extraction A Areca Nut Sample B Drying & Grinding A->B C Cold Maceration (Ethanol/Water) B->C D Filtration C->D E Concentration (Rotary Evaporator) D->E F Analysis E->F Crude Extract Analytical Workflow A Crude Extract B Sample Preparation (Dilution & Filtration) A->B C LC-MS/MS Analysis B->C D Data Acquisition (Chromatograms) C->D E Data Processing (Peak Integration) D->E F Quantification (Calibration Curve) E->F G Results (Alkaloid Concentrations) F->G

References

Guvacine Ethyl Ester: A Technical Guide to its Core Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacine (B1672442) ethyl ester is a synthetic derivative of guvacine, a naturally occurring pyridine (B92270) alkaloid found in the betel nut (Areca catechu). Structurally, it is positioned between guvacine, a known inhibitor of γ-aminobutyric acid (GABA) transporters, and guvacoline (B1596253) (guvacine methyl ester), a muscarinic acetylcholine (B1216132) receptor agonist. This dual heritage suggests a complex pharmacological profile. While primarily utilized as a chemical intermediate for the synthesis of more potent and selective GABA uptake inhibitors, its intrinsic biological activities are of significant interest. This document provides a comprehensive technical overview of the biological activities associated with the guvacine scaffold, with a specific focus on the implications of its ethyl ester modification. We consolidate quantitative data for closely related compounds, detail relevant experimental methodologies, and visualize the underlying biochemical pathways and relationships.

Core Pharmacological Profile: A Dual-Target Hypothesis

The biological activity of guvacine ethyl ester is best understood by examining its parent compound, guvacine, and its closest analogue, guvacoline.

  • GABAergic System: The parent compound, guvacine, is a well-characterized competitive inhibitor of GABA transporters (GATs).[1] By blocking the reuptake of GABA from the synaptic cleft, it potentiates GABAergic neurotransmission. Esterification to this compound increases lipophilicity, a common strategy for creating prodrugs designed to improve penetration across the blood-brain barrier.[2] Upon entry into the central nervous system (CNS), the ester moiety would likely be hydrolyzed by endogenous esterases to release the active guvacine.

  • Cholinergic System: The corresponding methyl ester, guvacoline (also known as norarecoline), is a full agonist at muscarinic acetylcholine receptors.[3][4] This activity is shared with arecoline (B194364), the N-methylated counterpart of guvacoline. This suggests that guvacine esters, including the ethyl ester, possess the structural requirements for direct interaction with muscarinic receptors.

The following sections will detail these two primary areas of biological activity.

Interaction with GABA Transporters

This compound is frequently used in the synthesis of novel GAT inhibitors.[5] Its own activity is inferred from its parent compound, guvacine, which modulates the concentration of GABA, the primary inhibitory neurotransmitter in the CNS.

Mechanism of Action

GABA transporters are membrane proteins responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal. Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and BGT-1. Guvacine acts as a competitive inhibitor at these transporters, binding to the same site as GABA but not being transported, thus increasing the extracellular concentration of GABA.

GABASynapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Astrocyte pre_neuron GABAergic Neuron vesicle GABA Vesicle synaptic_cleft Synaptic GABA vesicle->synaptic_cleft Release gat1_pre GAT-1 gaba_r GABA-A Receptor post_neuron Postsynaptic Neuron gat_glia GAT-1 / GAT-3 synaptic_cleft->gat1_pre Reuptake synaptic_cleft->gaba_r Binds synaptic_cleft->gat_glia Reuptake guvacine Guvacine / This compound (as prodrug) guvacine->gat1_pre Inhibits guvacine->gat_glia Inhibits

Figure 1: Inhibition of GABA Reuptake at the Synapse.

Quantitative Data: GAT Inhibition by Guvacine

While specific IC₅₀ values for this compound are not prominently available in the literature, the data for its parent compound, guvacine, provide a crucial baseline for its expected activity following hydrolysis.

CompoundTransporterIC₅₀ (μM)SpeciesReference
GuvacineGAT-139Rat
GuvacineGAT-258Rat
GuvacineGAT-3378Rat
Table 1: Inhibitory potency of Guvacine against rat GABA transporters.
Experimental Protocol: [³H]-GABA Uptake Assay

The inhibitory activity of compounds on GABA transporters is typically determined using a radioligand uptake assay with synaptosomes.

  • Preparation of Synaptosomes: Brain tissue (e.g., rat cortex) is homogenized in a buffered sucrose (B13894) solution. The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which contains resealed presynaptic nerve terminals.

  • Assay Conditions: Synaptosomes are pre-incubated in a physiological buffer (e.g., Krebs-Ringer) containing Na⁺ and Cl⁻ ions, which are necessary for GAT function.

  • Inhibition Study: Various concentrations of the test compound (e.g., guvacine) are added to the synaptosome suspension.

  • Initiation of Uptake: The uptake reaction is initiated by adding a low concentration of radiolabeled GABA, typically [³H]-GABA.

  • Termination and Measurement: After a short incubation period (2-5 minutes) at 37°C, the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-GABA. The radioactivity retained on the filters, representing the amount of GABA transported into the synaptosomes, is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control (no inhibitor). The IC₅₀ value is then determined by non-linear regression analysis.

Interaction with Muscarinic Acetylcholine Receptors

The structural similarity of guvacine esters to the established muscarinic agonist arecoline points to a direct activity at muscarinic acetylcholine receptors (mAChRs).

Mechanism of Action

Muscarinic receptors are G-protein coupled receptors that mediate the effects of acetylcholine in the CNS and peripheral nervous system. Guvacoline (the methyl ester) acts as a full agonist at these receptors. Studies on N-substituted guvacine esters reveal a more complex pharmacology, where compounds can act as agonists in one tissue (e.g., atria, M₂ subtype) and competitive antagonists in another (e.g., ileum, M₃ subtype). This suggests that the ethyl ester may also exhibit tissue- and subtype-dependent effects.

structure_activity cluster_alkaloids Areca Alkaloids & Derivatives cluster_targets Primary Biological Targets Arecoline Arecoline (N-Methyl, Methyl Ester) Guvacoline Guvacoline (NH, Methyl Ester) Arecoline->Guvacoline N-Demethylation mAChR Muscarinic Receptors (Agonism) Arecoline->mAChR Guvacine Guvacine (NH, Carboxylic Acid) Guvacoline->Guvacine Hydrolysis Guvacoline->mAChR GEE This compound (NH, Ethyl Ester) Guvacine->GEE Esterification GAT GABA Transporters (Inhibition) Guvacine->GAT GEE->mAChR ? GEE->GAT ? (as prodrug)

Figure 2: Structural Relationships and Primary Targets.

Quantitative Data: Muscarinic Activity of Guvacine Esters

The following table summarizes the muscarinic activity of guvacoline and an N-substituted guvacine ester, highlighting the variable pharmacology of this compound class.

CompoundPreparationActivityPotencyIntrinsic ActivityReference
GuvacolineRat Atria & IleumFull AgonistpD₂: 6.09 - 8.07~1.0
N-Ethylguvacine Propargyl EsterRat Atria (M₂)AgonistpD₂: ~6.50.79
N-Ethylguvacine Propargyl EsterRat Ileum (M₃)Competitive AntagonistpA₂: 6.060
Table 2: Muscarinic activity of Guvacoline and a related N-substituted guvacine ester.
pD₂: The negative logarithm of the EC₅₀ value, a measure of agonist potency.
pA₂: The negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, a measure of competitive antagonist potency.
Experimental Protocol: Isolated Tissue Bioassay

The functional activity of compounds at muscarinic receptors is assessed using isolated organ bath preparations.

  • Tissue Preparation: Animals (e.g., rats) are euthanized, and specific tissues are dissected and mounted in an organ bath. For M₂ receptor activity, electrically paced left atria are used. For M₃ receptor activity, a segment of the ileum is used.

  • Organ Bath Setup: The tissue is suspended in a temperature-controlled (37°C) organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) and bubbled with carbogen (B8564812) (95% O₂, 5% CO₂). The tissue is connected to an isometric force transducer to measure muscle contractions.

  • Agonist Activity (pD₂):

    • A cumulative concentration-response curve is generated by adding increasing concentrations of the test compound to the bath.

    • The contractile response is recorded at each concentration until a maximal effect is observed.

    • The EC₅₀ (the concentration that produces 50% of the maximal response) is calculated, and the pD₂ is derived.

    • Intrinsic activity is determined by comparing the maximal response of the test compound to that of a full agonist like carbachol.

  • Antagonist Activity (pA₂):

    • A concentration-response curve for a standard agonist (e.g., carbachol) is established.

    • The tissue is then incubated with a fixed concentration of the potential antagonist for a set period.

    • A second agonist concentration-response curve is generated in the presence of the antagonist. A parallel rightward shift in the curve indicates competitive antagonism.

    • This process is repeated with several concentrations of the antagonist to construct a Schild plot, from which the pA₂ value is determined.

Integrated Experimental Workflow

The evaluation of a compound like this compound follows a logical progression from initial characterization to detailed biological testing.

workflow cluster_chem Chemistry & Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment (Potential) synthesis Synthesis or Extraction characterization Structural Characterization (NMR, MS) synthesis->characterization gat_assay [3H]-GABA Uptake Assay (IC50 vs GATs) characterization->gat_assay muscarinic_assay Muscarinic Bioassay (pD2/pA2 vs mAChRs) characterization->muscarinic_assay hydrolysis_assay Esterase Stability Assay (Prodrug Conversion) characterization->hydrolysis_assay pk_study Pharmacokinetics (Brain Penetration) gat_assay->pk_study muscarinic_assay->pk_study pd_model Pharmacodynamic Models (e.g., Anticonvulsant) pk_study->pd_model

Figure 3: General Experimental Workflow for Guvacine Ester Evaluation.

Conclusion and Future Directions

This compound is a molecule of interest primarily due to its position as a derivative of the GAT inhibitor guvacine and an analogue of the muscarinic agonist guvacoline. While it serves as a valuable scaffold for the synthesis of advanced GAT inhibitors, its own pharmacological profile remains largely uncharacterized in the public domain.

Based on the available data for related compounds, it is hypothesized that this compound functions as a prodrug for guvacine, inhibiting GABA reuptake after enzymatic hydrolysis in the CNS. Concurrently, it may possess direct, and potentially complex, modulatory activity at muscarinic acetylcholine receptors.

Future research should focus on definitively characterizing the biological activity of this compound itself. Key research questions include:

  • What are the specific IC₅₀ values of this compound for the four GAT subtypes?

  • What is its functional profile (agonist, antagonist, or allosteric modulator) and potency at the five muscarinic receptor subtypes?

  • What is its rate of hydrolysis in plasma and brain homogenates?

  • Does the compound exhibit CNS activity in relevant in vivo models, such as those for epilepsy or cognitive disorders?

Answering these questions will clarify the role of this compound beyond that of a synthetic intermediate and fully elucidate its potential as a pharmacological agent.

References

The Role of Guvacine Ethyl Ester in GABA Uptake: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Guvacine and its ethyl ester derivative in the context of γ-aminobutyric acid (GABA) uptake inhibition. While Guvacine is a known competitive inhibitor of GABA transporters (GATs), Guvacine ethyl ester is primarily recognized as a prodrug, designed to enhance bioavailability and facilitate passage across the blood-brain barrier. This document will detail the mechanism of action, present quantitative data for the parent compound Guvacine, and provide comprehensive experimental protocols for assessing GABA uptake inhibition.

Introduction to GABA Transporters and Their Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The precise control of GABA levels in the synaptic cleft is crucial for maintaining the balance between neuronal excitation and inhibition. GABA transporters (GATs) are a family of sodium- and chloride-dependent plasma membrane proteins responsible for the reuptake of GABA from the synaptic cleft into neurons and surrounding glial cells, thereby terminating its synaptic action.

Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1). GAT-1 is the most abundant subtype in the brain and is considered the primary target for therapeutic intervention in conditions characterized by GABAergic hypofunction, such as epilepsy. Inhibition of GATs, particularly GAT-1, increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.

Guvacine, an alkaloid naturally found in the nut of Areca catechu, is a competitive inhibitor of GABA uptake. However, its zwitterionic nature at physiological pH limits its ability to cross the blood-brain barrier. To overcome this, more lipophilic prodrugs, such as ester derivatives, have been synthesized. This compound represents a simple prodrug form of Guvacine. It is anticipated to be more lipid-soluble, allowing for better penetration into the central nervous system, where it would be subsequently hydrolyzed by endogenous esterases to release the active inhibitor, Guvacine.

Quantitative Data for Guvacine Inhibition of GABA Transporters

Currently, there is a lack of specific quantitative data in the public domain detailing the direct inhibitory activity (IC50 or Ki values) of this compound on GABA transporters. Its primary role is considered to be that of a precursor to Guvacine. The inhibitory potency of the parent compound, Guvacine, has been characterized across various GAT subtypes. The following table summarizes the available data for Guvacine and its hydrochloride salt.

CompoundTransporter SubtypePreparationIC50 (µM)Reference
Guvacinerat GAT-139[1]
rat GAT-258[1]
rat GAT-3378[1]
Guvacine HClhuman GAT-1Cloned14[1]
human GAT-3Cloned119[1]
human BGT-1Cloned1870

Signaling Pathways and Experimental Workflows

Mechanism of GABA Uptake and Inhibition by Guvacine

The following diagram illustrates the process of GABA reuptake at a GABAergic synapse and the mechanism of its inhibition by Guvacine. As a prodrug, this compound crosses the blood-brain barrier and is then converted to Guvacine, which competitively inhibits the GAT-1 transporter.

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_BBB Blood-Brain Barrier GABA_vesicle GABA Vesicle GABA_out GABA GABA_vesicle->GABA_out Release GABA_in GABA GABA_R GABA Receptor GABA_out->GABA_R Binding GAT1 GAT-1 Transporter GABA_out->GAT1 Reuptake GEE This compound Guvacine_active Guvacine GEE->Guvacine_active Hydrolysis by Esterases Guvacine_active->GAT1 Competitive Inhibition

GABAergic synapse and GAT-1 inhibition.
Experimental Workflow for [³H]-GABA Uptake Assay

The inhibitory effect of compounds like Guvacine on GABA transporters is typically quantified using a radioligand uptake assay. The following diagram outlines the key steps in a [³H]-GABA uptake assay using either isolated nerve terminals (synaptosomes) or a cell line heterologously expressing a specific GAT subtype.

GABA_Uptake_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Measurement cluster_analysis Data Analysis A1 Prepare Synaptosomes or GAT-expressing Cells B1 Pre-incubate with Test Compound (e.g., Guvacine) A1->B1 B2 Initiate Uptake: Add [³H]-GABA B1->B2 C1 Terminate Uptake by Rapid Filtration B2->C1 C2 Wash to Remove Unbound Radioligand C1->C2 C3 Measure Radioactivity (Scintillation Counting) C2->C3 D1 Calculate % Inhibition C3->D1 D2 Determine IC50 Value D1->D2

Workflow for a [³H]-GABA uptake inhibition assay.

Experimental Protocols

The following is a generalized protocol for a [³H]-GABA uptake assay adapted from methodologies reported for the characterization of GAT-1 inhibitors. This protocol can be applied to both rat brain synaptosomes and HEK293 cells stably expressing the human GAT-1 transporter.

Materials and Reagents
  • [³H]-γ-aminobutyric acid ([³H]-GABA)

  • Unlabeled GABA

  • Test compound (e.g., Guvacine, this compound)

  • Assay Buffer (Krebs-Ringer-HEPES - KRH): 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 25 mM HEPES, 5 mM D-Glucose, pH 7.4.

  • Synaptosome Preparation (if applicable): From rat cerebral cortex.

  • Cell Culture (if applicable): HEK293 cells expressing human GAT-1.

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/C)

  • Filtration manifold

  • Scintillation counter

Assay Procedure
  • Preparation of Biological Material:

    • Synaptosomes: Prepare synaptosomes from fresh rat brain tissue using standard subcellular fractionation techniques. Resuspend the final P2 pellet in ice-cold KRH buffer to a final protein concentration of approximately 0.2 mg/mL.

    • HEK293-hGAT1 Cells: Culture cells to confluence. On the day of the assay, wash the cells with KRH buffer and detach them. Resuspend the cells in KRH buffer.

  • Inhibition Assay:

    • To a series of microcentrifuge tubes, add the appropriate volume of KRH buffer.

    • Add varying concentrations of the test compound (e.g., this compound) to the tubes. For control wells (total uptake), add buffer only. For non-specific uptake, add a high concentration of a known GAT-1 inhibitor like Tiagabine (e.g., 10 µM).

    • Add the synaptosome or cell suspension to each tube and pre-incubate for 10-20 minutes at room temperature (or 37°C).

  • Uptake Reaction:

    • Initiate the uptake reaction by adding a solution of [³H]-GABA and unlabeled GABA to each tube to achieve a final concentration of approximately 50 nM [³H]-GABA and 1 µM total GABA.

    • Incubate for a short period (e.g., 5-8 minutes) at room temperature or 37°C. The incubation time should be within the linear range of GABA uptake.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

    • Immediately wash the filters three to five times with ice-cold KRH buffer to remove unbound radioactivity.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation fluid to each vial and allow them to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Uptake: Subtract the non-specific uptake (counts in the presence of a saturating concentration of a known inhibitor) from all other values.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Specific Uptake with Test Compound / Specific Uptake of Control))

  • Determine IC50: Plot the percent inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific GABA uptake.

Conclusion

Guvacine is a well-established competitive inhibitor of GABA transporters, with a preference for GAT-1. Due to its limited ability to penetrate the blood-brain barrier, prodrug strategies, such as the synthesis of this compound, have been explored. While direct inhibitory data for this compound is scarce, it is understood to function by delivering the active compound, Guvacine, to the central nervous system. The experimental protocols detailed in this guide provide a robust framework for researchers to evaluate the efficacy of Guvacine, its derivatives, and other potential GABA uptake inhibitors, thereby aiding in the development of novel therapeutics for neurological disorders.

References

An In-Depth Technical Guide to Guvacine Ethyl Ester Derivatives and Analogs as GABA Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of guvacine (B1672442) ethyl ester derivatives and analogs, focusing on their role as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs). The content covers their synthesis, pharmacological evaluation, structure-activity relationships (SAR), and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the GABAergic system.

Introduction: The GABAergic System and the Role of GABA Transporters

The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory neurotransmission. γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain, playing a crucial role in regulating neuronal excitability.[1][2] Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.

The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1][3] Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and BGT-1 (betaine/GABA transporter 1).[1] GAT-1 is the most well-characterized and is predominantly expressed in neurons.

Inhibition of GATs, particularly GAT-1, represents a key therapeutic strategy for enhancing GABAergic neurotransmission. By blocking GABA reuptake, GAT inhibitors increase the concentration and residence time of GABA in the synaptic cleft, leading to enhanced activation of postsynaptic GABA receptors and a subsequent reduction in neuronal excitability. This mechanism of action forms the basis for the therapeutic effects of GAT inhibitors in conditions characterized by excessive neuronal firing.

Guvacine, a natural alkaloid found in the betel nut, is a known inhibitor of GABA uptake. Esterification of guvacine to produce derivatives such as guvacine ethyl ester, and the subsequent synthesis of various analogs, have been pivotal in the development of more potent and selective GAT inhibitors. These compounds serve as important pharmacological tools and scaffolds for the design of novel CNS drugs.

Mechanism of Action: Enhancing GABAergic Neurotransmission

The primary mechanism of action of this compound derivatives and analogs is the competitive inhibition of GABA transporters, with a particular emphasis on GAT-1. This inhibition leads to a cascade of events that ultimately enhances inhibitory signaling in the CNS.

dot

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1_pre GAT-1 GABA_synapse->GAT1_pre Reuptake GABA_R GABA Receptor (GABA-A/GABA-B) GABA_synapse->GABA_R Binding Inhibitory_Signal Inhibitory Signal (Hyperpolarization) GABA_R->Inhibitory_Signal Activation Guvacine_Derivative This compound Derivative/Analog Guvacine_Derivative->GAT1_pre Inhibition

Caption: GABAergic Synaptic Transmission and Inhibition by Guvacine Derivatives.

Quantitative Data: Inhibitory Potency and Efficacy

The following tables summarize the in vitro inhibitory potency and in vivo anticonvulsant efficacy of selected this compound derivatives and analogs.

Table 1: In Vitro Inhibition of [³H]GABA Uptake

CompoundGAT SubtypeIC₅₀ (µM)Kᵢ (µM)Reference
GuvacineGAT-139-
GAT-258-
GAT-3378-
TiagabineGAT-10.070.067
NNC-711GAT-10.04-
(R)-N-(4,4-Di-(3-methylthien-2-yl)but-3-enyl)nipecotic acidGAT-1-0.049
(S)-N-(4,4-Di-(3-methylthien-2-yl)but-3-enyl)nipecotic acidGAT-1-0.233
EF1502GAT-1/mGAT-2--
LU-32-176BGAT-1--

Table 2: In Vivo Anticonvulsant Activity

CompoundAnimal ModelSeizure TypeED₅₀ (mg/kg)Reference
TiagabineMouseMES1.3
MousescPTZ0.26
PhenytoinMouseMES9.5
Valproic AcidMousescPTZ272

Structure-Activity Relationships (SAR)

The development of potent and selective GAT inhibitors has been guided by extensive structure-activity relationship studies. Key structural modifications to the guvacine scaffold have been shown to significantly impact inhibitory activity.

  • N-Substitution: The introduction of lipophilic substituents at the nitrogen atom of the guvacine ring is crucial for high-affinity binding to GAT-1. Aromatic and diaryl groups, often connected via a linker, have proven to be particularly effective.

  • Ester Group: The ethyl ester of guvacine often serves as a starting point for derivatization. While the ester itself can contribute to activity, it is frequently the prodrug form, with the corresponding carboxylic acid being the active species.

  • Stereochemistry: The stereochemistry of substituents on the piperidine (B6355638) ring and any chiral centers in the N-substituent can have a profound effect on potency and selectivity.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound derivatives and analogs.

Synthesis of N-Substituted this compound Derivatives

A general procedure for the synthesis of N-substituted this compound derivatives involves the reaction of this compound with an appropriate alkylating or acylating agent.

General Protocol:

  • Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to act as a proton scavenger.

  • Addition of Electrophile: Slowly add the desired alkyl halide, aryl halide, or acyl chloride to the reaction mixture at room temperature or under cooling.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

In Vitro [³H]GABA Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into synaptosomes.

dot

GABA_Uptake_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis start Start: Rat Brain Tissue homogenization Homogenization in Sucrose (B13894) Buffer start->homogenization centrifugation1 Low-Speed Centrifugation (Remove Nuclei and Debris) homogenization->centrifugation1 centrifugation2 High-Speed Centrifugation (Pellet Crude Synaptosomes) centrifugation1->centrifugation2 resuspension Resuspend Pellet in Assay Buffer centrifugation2->resuspension protein_assay Protein Concentration Determination resuspension->protein_assay preincubation Pre-incubation of Synaptosomes with Test Compound or Vehicle protein_assay->preincubation incubation Addition of [3H]GABA and Incubation preincubation->incubation termination Termination of Uptake (e.g., rapid filtration, washing) incubation->termination scintillation Scintillation Counting of Filters termination->scintillation calculation Calculation of % Inhibition and IC50 scintillation->calculation end End: Data Analysis calculation->end

Caption: Workflow for a [³H]GABA Uptake Assay.

Detailed Protocol:

  • Synaptosome Preparation: Prepare crude synaptosomes from rat brain tissue by homogenization in ice-cold sucrose buffer followed by differential centrifugation.

  • Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle control in a suitable assay buffer.

  • Initiation of Uptake: Initiate GABA uptake by adding a known concentration of [³H]GABA to the synaptosomal suspension.

  • Incubation: Incubate the mixture for a short period at a controlled temperature (e.g., 25-37°C).

  • Termination of Uptake: Terminate the uptake process by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the percentage inhibition of [³H]GABA uptake at each concentration of the test compound and determine the IC₅₀ value.

In Vivo Anticonvulsant Activity Testing

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are widely used to assess the anticonvulsant potential of novel compounds.

dot

Anticonvulsant_Testing_Workflow cluster_pretreatment Pre-treatment cluster_seizure_induction Seizure Induction cluster_observation_analysis Observation and Analysis start Start: Group of Mice dosing Administer Test Compound or Vehicle (e.g., i.p., p.o.) start->dosing absorption_period Absorption Period dosing->absorption_period mes_test MES Test: Corneal Electrical Stimulation absorption_period->mes_test or ptz_test scPTZ Test: Subcutaneous PTZ Injection absorption_period->ptz_test observation Observation of Seizure Activity (e.g., tonic hindlimb extension, clonic seizures) mes_test->observation ptz_test->observation data_recording Record Presence/Absence of Seizure and Latency observation->data_recording calculation Calculate % Protection and ED50 data_recording->calculation end End: Data Analysis calculation->end

Caption: Workflow for In Vivo Anticonvulsant Activity Testing.

Detailed Protocol (MES Test):

  • Animal Preparation: Use male Swiss albino mice, acclimatized to the laboratory conditions.

  • Compound Administration: Administer the test compound or vehicle (e.g., saline, Tween 80 emulsion) intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Time Interval: Allow for a specific time interval for drug absorption (e.g., 30-60 minutes).

  • Electrode Placement: Apply corneal electrodes moistened with saline to the eyes of the mouse.

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension seizure.

  • Data Analysis: Determine the number of animals protected from the tonic seizure at each dose and calculate the ED₅₀ value.

Conclusion and Future Directions

This compound derivatives and analogs have proven to be a rich source of potent and selective GABA transporter inhibitors. The continuous exploration of their structure-activity relationships has led to the development of important therapeutic agents and research tools. Future research in this area will likely focus on:

  • Subtype Selectivity: Designing inhibitors with improved selectivity for GAT-2, GAT-3, and BGT-1 to elucidate their specific physiological roles and therapeutic potential.

  • Pharmacokinetic Properties: Optimizing the pharmacokinetic profiles of these compounds to improve brain penetration and duration of action.

  • Novel Therapeutic Applications: Investigating the efficacy of GAT inhibitors in a broader range of neurological and psychiatric disorders beyond epilepsy.

The in-depth understanding of the synthesis, pharmacology, and mechanism of action of this compound derivatives and analogs will continue to drive innovation in the development of novel modulators of the GABAergic system.

References

An In-depth Technical Guide to the Research History of Guvacine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacine (B1672442) ethyl ester, a derivative of the naturally occurring pyridine (B92270) alkaloid guvacine found in the areca nut, has been a subject of scientific investigation primarily for its role as a GABA uptake inhibitor. This technical guide provides a comprehensive overview of the research history of guvacine ethyl ester, detailing its synthesis, pharmacological properties, and the experimental methodologies used to characterize it. The document summarizes available quantitative data, outlines key experimental protocols, and presents visual diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound for research and drug development professionals.

Introduction

Guvacine, or 1,2,5,6-tetrahydropyridine-3-carboxylic acid, is a well-established inhibitor of the γ-aminobutyric acid (GABA) transporters (GATs).[1][2] As the primary inhibitory neurotransmitter in the central nervous system, GABA plays a crucial role in maintaining the balance between neuronal excitation and inhibition. Consequently, modulating GABAergic neurotransmission through the inhibition of GATs has been a key strategy in the development of therapeutics for neurological disorders such as epilepsy.

The esterification of guvacine to form this compound is a chemical modification aimed at improving its pharmacokinetic properties, particularly its lipophilicity, which could potentially enhance its ability to cross the blood-brain barrier. This guide delves into the historical and technical aspects of this compound research, providing a consolidated resource for scientists in the field.

Synthesis of this compound

While a specific, detailed, step-by-step protocol for the synthesis of this compound is not extensively documented in publicly available literature, its preparation can be inferred from general esterification methods and the synthesis of related guvacine esters. A plausible and commonly employed method is the Steglich esterification.[3]

Inferred Experimental Protocol: Steglich Esterification

This protocol is a generalized procedure based on the Steglich esterification of carboxylic acids.

Materials:

Procedure:

  • Neutralization: Suspend Guvacine hydrochloride in anhydrous dichloromethane. Add one equivalent of triethylamine and stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride salt, yielding free guvacine.

  • Esterification Setup: To the stirred suspension, add 1.2 equivalents of anhydrous ethanol and a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 equivalents).

  • Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate sequentially with 1 M aqueous HCl, 10% aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Pharmacological Properties and Quantitative Data

The primary pharmacological action of guvacine and its esters is the inhibition of GABA transporters, which leads to an increase in the synaptic concentration of GABA. While specific quantitative data for this compound's affinity for the different GAT subtypes (GAT1, GAT2, GAT3, and BGT-1) is sparse in the literature, data for the parent compound, guvacine, and related esters provide valuable insights.

CompoundTargetParameterValue (µM)Reference
GuvacineGABA Transporter 3 (GAT3)IC50110 - 119[4]
N-Ethylguvacine Propargyl EsterMuscarinic Atrial M2 ReceptorpD2~3.16[5]
N-Ethylguvacine Propargyl EsterMuscarinic Ileal M2 ReceptorpA2~0.87

Note: pD2 and pA2 values have been converted to approximate molar concentrations for consistency.

The available data suggests that while guvacine itself has inhibitory activity at GAT3, N-alkylation and esterification can introduce activity at other receptors, such as muscarinic receptors. The ethyl ester of guvacine is expected to be a more lipophilic prodrug that can be hydrolyzed in vivo to guvacine, the active GABA uptake inhibitor.

Mechanism of Action: Inhibition of GABA Reuptake

This compound is presumed to act as a prodrug, being hydrolyzed to guvacine, which then inhibits the reuptake of GABA from the synaptic cleft. This inhibition increases the concentration and prolongs the action of GABA at postsynaptic receptors, leading to enhanced inhibitory neurotransmission.

Signaling Pathway: The GABAergic Synapse

The following diagram illustrates the key components of a GABAergic synapse and the point of intervention for a GABA uptake inhibitor like guvacine.

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase GABA_synth Glutamate -> GABA (GAD) Glutamate->GABA_synth GABA_vesicle GABA (in vesicle) GABA_cleft GABA GABA_vesicle->GABA_cleft Exocytosis GABA_synth->GABA_vesicle GABA_receptor GABA Receptor (e.g., GABA-A) GABA_cleft->GABA_receptor GAT_glia GABA Transporter (GAT) GABA_cleft->GAT_glia Uptake GAT_presynaptic GABA Transporter (GAT) GABA_cleft->GAT_presynaptic Reuptake Postsynaptic_effect Postsynaptic Effect (e.g., Cl- influx, Hyperpolarization) GABA_receptor->Postsynaptic_effect GABA_glia GABA GAT_glia->GABA_glia GAT_presynaptic->GABA_vesicle Guvacine Guvacine (from this compound) Guvacine->GAT_glia Inhibition Guvacine->GAT_presynaptic Inhibition

GABAergic synapse and the inhibitory action of Guvacine.

Experimental Protocols

The primary in vitro method for evaluating the activity of this compound is the radiolabeled GABA uptake assay.

[³H]-GABA Uptake Assay in Cultured Cells

This protocol describes a typical procedure for measuring the inhibition of GABA uptake in a cell line overexpressing a specific GABA transporter subtype.

Materials:

  • Cultured cells expressing the target GAT subtype (e.g., HEK293-GAT1)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid)

  • Unlabeled GABA

  • Test compound (this compound) and reference inhibitors (e.g., tiagabine)

  • Scintillation fluid

  • Scintillation counter

  • Multi-well cell culture plates

Procedure:

  • Cell Culture: Plate the cells in multi-well plates and grow to a confluent monolayer.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed KRH buffer.

  • Pre-incubation: Add KRH buffer containing various concentrations of the test compound (this compound) or a reference inhibitor to the wells. For control wells, add buffer only. Incubate for 10-15 minutes at 37°C.

  • Initiation of Uptake: Add a solution of [³H]-GABA (at a final concentration near its Km for the transporter) to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of GABA uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the incubation solution and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a mild detergent solution).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GAT inhibitor or at 4°C) from the total uptake.

    • Calculate the percentage inhibition of [³H]-GABA uptake for each concentration of the test compound.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation if the assay is a competitive binding assay.

Experimental Workflows

Visualizing the workflow of key experiments can aid in their design and execution.

Workflow for a Competitive GABA Uptake Inhibition Assay

The following diagram outlines the steps involved in a competitive [³H]-GABA uptake inhibition assay.

GABA_Uptake_Workflow start Start prep_cells Prepare Cells (Plate and grow to confluency) start->prep_cells wash_cells Wash Cells with pre-warmed KRH buffer prep_cells->wash_cells pre_incubate Pre-incubate with Test Compound/Control wash_cells->pre_incubate add_radioligand Add [3H]-GABA to initiate uptake pre_incubate->add_radioligand incubate Incubate at 37°C (e.g., 1-5 min) add_radioligand->incubate terminate Terminate Uptake (Rapid washing with ice-cold buffer) incubate->terminate lyse_cells Lyse Cells terminate->lyse_cells scintillation_count Measure Radioactivity (Scintillation Counting) lyse_cells->scintillation_count analyze_data Data Analysis (Calculate % inhibition, IC50, Ki) scintillation_count->analyze_data end End analyze_data->end

Workflow for a competitive GABA uptake inhibition assay.

Conclusion

The research into this compound is part of a broader effort to develop effective modulators of the GABAergic system for the treatment of neurological disorders. While specific data on the ethyl ester itself is limited in the public domain, the foundational knowledge of guvacine's activity as a GABA uptake inhibitor provides a strong basis for its investigation. The esterification strategy holds promise for improving the pharmacokinetic profile of guvacine, potentially leading to a more effective therapeutic agent. Further research is warranted to fully characterize the pharmacological and pharmacokinetic properties of this compound, including its specific affinities for all GAT subtypes and its in vivo efficacy and safety profile. This guide serves as a foundational resource to support and inform such future research endeavors.

References

Guvacine ethyl ester spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for spectroscopic data (NMR, IR, and MS) for guvacine (B1672442) ethyl ester, specific experimental datasets required for the creation of an in-depth technical guide are not available in the public domain through the search methodologies employed.

The investigation included searches of scientific literature databases, chemical compound databases, and academic repositories. While numerous publications discuss the synthesis and biological activity of guvacine esters and the analysis of alkaloids in Areca catechu (betel nut), they do not provide the detailed, quantitative spectroscopic data necessary to fulfill the core requirements of this request.

Specifically, the following challenges were encountered:

  • Absence of Detailed Experimental Data in Literature: Research articles mentioning the synthesis of guvacine ethyl ester do not consistently report the full spectroscopic characterization data with experimental protocols in a manner that would be suitable for a technical whitepaper.

  • General Nature of Available Information: The available information is often qualitative, mentioning the use of spectroscopic techniques for characterization without presenting the actual data (e.g., chemical shifts, coupling constants, peak assignments, and fragmentation patterns).

Due to the absence of the foundational quantitative data, it is not possible to generate the requested in-depth technical guide with clearly structured tables of spectroscopic data, detailed experimental protocols, and the associated visualizations. The creation of such a document requires access to primary experimental results that could not be located through the performed searches.

Therefore, while the topic is of significant interest to the target audience of researchers and scientists, the core materials for the requested content are not accessible at this time. Further research, potentially involving direct contact with authors of relevant studies or access to proprietary chemical databases, would be necessary to obtain the requisite information.

Methodological & Application

Application Notes and Protocols: Guvacine Ethyl Ester In Vitro Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacine is a naturally occurring pyridine (B92270) alkaloid found in the areca nut, which acts as a competitive inhibitor of gamma-aminobutyric acid (GABA) uptake.[1][2][3] It selectively binds to presynaptic GABA transporters (GATs), preventing the reuptake of GABA from the synaptic cleft and thereby increasing its concentration.[1][2] This mechanism of action has made Guvacine and its derivatives, such as Guvacine ethyl ester, subjects of interest for their potential anticonvulsant properties. This compound is a prodrug of Guvacine, designed to enhance its bioavailability. This document provides a detailed protocol for an in vitro assay to evaluate the inhibitory activity of this compound on GABA uptake.

Mechanism of Action

Guvacine acts as a specific inhibitor of GABA reuptake by targeting GABA transporters (GATs). There are several subtypes of GATs, and Guvacine exhibits varying affinities for them. By blocking these transporters, Guvacine effectively increases the concentration of GABA in the synaptic cleft, enhancing GABAergic neurotransmission. This enhanced inhibitory signaling can have therapeutic effects, such as reducing neuronal excitability and preventing seizures.

Quantitative Data Summary

The following table summarizes the inhibitory potency of Guvacine on different rat GABA transporter subtypes. Note that these values are for the parent compound, Guvacine. The in vitro assay described below can be used to determine the corresponding values for this compound.

CompoundTransporter SubtypeIC50 (µM)
Guvacinerat GAT-139
Guvacinerat GAT-258
Guvacinerat GAT-3378

Experimental Protocol: In Vitro GABA Uptake Inhibition Assay

This protocol describes a method for determining the inhibitory effect of this compound on GABA uptake in a cell-based assay using human embryonic kidney (HEK293) cells transiently expressing a specific GABA transporter subtype (e.g., human GAT-1). The assay measures the uptake of radiolabeled GABA ([³H]-GABA) in the presence and absence of the test compound.

Materials and Reagents:

  • HEK293 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Plasmid DNA encoding the desired human GABA transporter (e.g., hGAT-1)

  • Transfection reagent (e.g., Lipofectamine)

  • Poly-D-lysine coated 96-well plates

  • Uptake Buffer: 10 mM HEPES, 150 mM NaCl, 1 mM MgSO₄, 5 mM KCl, 10 mM D-glucose, pH 7.5

  • [³H]-GABA (specific activity ~30-60 Ci/mmol)

  • This compound

  • Unlabeled GABA

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in standard culture medium at 37°C in a humidified atmosphere with 5% CO₂.

    • One day before transfection, seed the cells into 6-well plates to reach 70-80% confluency on the day of transfection.

    • Transfect the cells with the plasmid DNA encoding the GABA transporter using a suitable transfection reagent according to the manufacturer's instructions.

    • 24 hours post-transfection, detach the cells and seed them into poly-D-lysine coated 96-well plates at a density of approximately 50,000 cells per well.

    • Allow the cells to attach and recover for 24 hours before performing the uptake assay.

  • GABA Uptake Assay:

    • Prepare serial dilutions of this compound in uptake buffer. A typical concentration range to test would be from 1 nM to 100 µM.

    • On the day of the assay, aspirate the culture medium from the 96-well plates and wash the cells twice with 100 µL of pre-warmed uptake buffer.

    • Add 50 µL of the appropriate concentration of this compound or vehicle control to each well.

    • To determine non-specific uptake, add a high concentration of unlabeled GABA (e.g., 1 mM) to a set of control wells.

    • Pre-incubate the plates for 10-15 minutes at room temperature.

    • Initiate the uptake by adding 50 µL of uptake buffer containing [³H]-GABA to each well (final concentration of [³H]-GABA should be in the low nanomolar range, e.g., 10-20 nM).

    • Incubate the plates for a predetermined time (e.g., 10-20 minutes) at room temperature. The optimal incubation time should be determined empirically to ensure linear uptake.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold uptake buffer.

    • Lyse the cells by adding 50 µL of 0.1 M NaOH to each well and shaking for 5 minutes.

    • Add 150 µL of scintillation cocktail to each well.

    • Seal the plates and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (counts in the presence of excess unlabeled GABA) from all other measurements.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis culture HEK293 Cell Culture transfection Transfection with GAT Plasmid culture->transfection seeding Seeding in 96-well Plates transfection->seeding wash1 Wash Cells seeding->wash1 add_compound Add this compound/Control wash1->add_compound pre_incubate Pre-incubation add_compound->pre_incubate add_gaba Add [3H]-GABA pre_incubate->add_gaba incubate Incubation add_gaba->incubate wash2 Terminate and Wash incubate->wash2 lyse Cell Lysis wash2->lyse add_scint Add Scintillation Cocktail lyse->add_scint count Scintillation Counting add_scint->count subtract_bkg Subtract Non-specific Uptake count->subtract_bkg calc_inhibition Calculate % Inhibition subtract_bkg->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Experimental workflow for the in vitro GABA uptake inhibition assay.

signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_synapse GABA GAT1 GABA Transporter (GAT) GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding GABA_vesicle GABA Vesicle GABA_vesicle->GABA_synapse Release Guvacine This compound (as Guvacine) Guvacine->GAT1 Inhibition

Caption: Mechanism of GABA reuptake inhibition by Guvacine.

References

Application Notes and Protocols for Guvacine Ethyl Ester Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Guvacine Ethyl Ester in animal models, focusing on its role as a gamma-aminobutyric acid (GABA) uptake inhibitor. The protocols outlined below are based on established methodologies for similar compounds and general practices in preclinical research.

Introduction

This compound is an alkaloid naturally found in the betel nut and serves as a precursor in the synthesis of GABA uptake inhibitors[1]. By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, this compound and its derivatives can potentiate GABAergic neurotransmission. This mechanism of action is a key target for the development of anticonvulsant and anxiolytic therapies. The following sections detail experimental protocols for in vivo administration and subsequent behavioral and neurochemical analyses in rodent models.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide a template for data presentation and include representative data from studies on related GABA uptake inhibitors to illustrate expected outcomes.

Table 1: Pharmacokinetic Parameters of a Representative GABA Uptake Inhibitor (Intraperitoneal Administration in Rats)

ParameterValueUnitReference
Cmax 177.8ng/mL[2]
Tmax 0.5h[2]
3.42 - 5.44h[2]
Bioavailability 18.49%[2]

Table 2: Behavioral Effects of a Guvacine Ester Prodrug in Mice (Intraperitoneal Administration)

Dose (mmol/kg)Behavioral OutcomeObservationReference
>2Anticonvulsant EffectSuppression of all phases of audiogenic seizure
>2SedationObserved as a side effect
>2Motor ImpairmentObserved as a side effect
Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration in Mice

Objective: To administer this compound via intraperitoneal injection to assess its systemic effects.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Vortex mixer

  • Animal scale

  • Syringes (1 mL) with 25-27 gauge needles

  • 70% ethanol (B145695)

  • Mouse restraints (optional)

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in sterile saline to the desired concentration.

    • Ensure complete dissolution by vortexing. Prepare fresh on the day of the experiment.

  • Animal Preparation:

    • Weigh each mouse to determine the correct injection volume (typically 5-10 mL/kg body weight).

    • Gently restrain the mouse manually or using a restraint device.

  • Injection:

    • Position the mouse to expose the lower abdominal quadrants.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 30-40° angle into the lower right or left quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate briefly to ensure no fluid (blood or urine) is drawn back.

    • Inject the solution slowly and smoothly.

  • Post-injection Monitoring:

    • Return the mouse to its home cage.

    • Observe the animal for at least 15-30 minutes for any immediate adverse reactions.

Protocol 2: Assessment of Locomotor Activity (Open-Field Test)

Objective: To evaluate the effect of this compound on spontaneous locomotor activity.

Materials:

  • Open-field arena (e.g., 40 cm x 40 cm x 30 cm)

  • Video tracking software or infrared beam system

  • 70% ethanol for cleaning

Procedure:

  • Habituation:

    • Habituate the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Administer this compound or vehicle (saline) via IP injection as described in Protocol 1. A typical pretreatment time is 30 minutes.

  • Testing:

    • Gently place the mouse in the center of the open-field arena.

    • Record locomotor activity for a predefined period (e.g., 15-30 minutes).

    • Key parameters to measure include:

      • Total distance traveled

      • Time spent in the center versus the periphery of the arena

      • Rearing frequency

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to compare dose groups with the control group.

    • Clean the arena with 70% ethanol between each animal to remove olfactory cues.

Protocol 3: Assessment of Anxiety-Like Behavior (Elevated Plus-Maze)

Objective: To assess the anxiolytic or anxiogenic potential of this compound.

Materials:

  • Elevated plus-maze (EPM) apparatus (two open arms, two closed arms, elevated from the floor)

  • Video camera and tracking software

  • 70% ethanol for cleaning

Procedure:

  • Habituation and Drug Administration:

    • Follow the same habituation and drug administration procedures as in Protocol 2.

  • Testing:

    • Place the mouse in the center of the EPM, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the following parameters:

      • Time spent in the open arms

      • Time spent in the closed arms

      • Number of entries into the open arms

      • Number of entries into the closed arms

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • An increase in these parameters is indicative of an anxiolytic-like effect.

    • Clean the maze with 70% ethanol between trials.

Protocol 4: In Vivo Microdialysis for Brain GABA Level Measurement

Objective: To measure extracellular GABA levels in a specific brain region (e.g., hippocampus or striatum) following this compound administration.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • HPLC system with fluorescence or electrochemical detection

  • Anesthesia

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal and place it in the stereotaxic frame.

    • Surgically implant a guide cannula targeted to the brain region of interest and secure it with dental cement.

    • Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples for a set period (e.g., 1-2 hours).

    • Administer this compound (IP or systemically).

    • Continue to collect dialysate samples at regular intervals (e.g., every 15-20 minutes) for several hours post-administration.

  • GABA Analysis:

    • Analyze the GABA concentration in the dialysate samples using HPLC.

  • Data Analysis:

    • Express the post-drug GABA levels as a percentage of the baseline levels for each animal.

    • Use statistical analysis to determine the significance of any changes.

Visualizations

GABA_Uptake_Inhibition_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Glia / Presynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis GABA_release GABA GABA_vesicle->GABA_release Release GABA_synapse GABA GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding GAT1 GAT1 Transporter GABA_synapse->GAT1 Reuptake Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal Activation GuvacineEE This compound GuvacineEE->GAT1 Inhibition

Caption: Mechanism of Action of this compound.

Experimental_Workflow start Start animal_prep Animal Acclimation (e.g., 1 week) start->animal_prep drug_admin This compound Administration (IP or Oral) animal_prep->drug_admin behavioral Behavioral Assessment (Open-Field, EPM) drug_admin->behavioral neurochem Neurochemical Analysis (Microdialysis) drug_admin->neurochem data_analysis Data Analysis and Interpretation behavioral->data_analysis neurochem->data_analysis end End data_analysis->end

Caption: General Experimental Workflow.

References

Application Notes and Protocols for Guvacine Ethyl Ester in GABA Transporter Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Guvacine ethyl ester as a tool to investigate the function and pharmacology of γ-aminobutyric acid (GABA) transporters (GATs). The following sections detail the mechanism of action, provide quantitative data for related compounds, and offer detailed protocols for key experimental procedures.

Introduction
Mechanism of Action

Guvacine acts as a competitive inhibitor at the GABA binding site on GABA transporters, particularly GAT-1. By blocking the reuptake of GABA, Guvacine and its derivatives increase the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission. The ethyl ester modification in this compound is anticipated to increase its lipophilicity, potentially enhancing its ability to cross cell membranes and the blood-brain barrier, where it would then be hydrolyzed to the active compound, Guvacine.

Quantitative Data

While specific IC50 and Ki values for this compound are not extensively documented, the data for the parent compound, Guvacine, provide a reference for its expected activity.

CompoundTransporterSpeciesIC50 (µM)Reference
GuvacineGAT-1Rat39
GuvacineGAT-1Human14
GuvacineGAT-2Rat58
GuvacineGAT-3Rat378
GuvacineGAT-3Human119
GuvacineBGT-1Human1870

Experimental Protocols

In Vitro [³H]GABA Uptake Assay in Cultured Astrocytes

This protocol is designed to measure the inhibitory effect of this compound on GABA uptake in primary astrocyte cultures.

Materials:

  • Primary astrocyte cultures

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Krebs-Ringer-HEPES (KRH) buffer (in mM: 125 NaCl, 5 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2 CaCl₂, 25 HEPES, 10 D-glucose, pH 7.4)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Unlabeled GABA

  • This compound

  • Scintillation fluid

  • Scintillation counter

  • Multi-well culture plates (24-well)

Procedure:

  • Cell Culture: Culture primary astrocytes in DMEM supplemented with 10% FBS in 24-well plates until confluent.

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in KRH buffer. The final DMSO concentration should not exceed 0.1%.

    • Prepare a solution of [³H]GABA and unlabeled GABA in KRH buffer. A common final concentration is 100 nM [³H]GABA with or without unlabeled GABA for non-specific uptake determination.

  • Assay:

    • Wash the astrocyte monolayers twice with pre-warmed KRH buffer.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake by adding the [³H]GABA/GABA solution to each well.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • To determine non-specific uptake, use a high concentration of unlabeled GABA (e.g., 1 mM) or a known potent GAT inhibitor like tiagabine.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Quantification:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake from all measurements to obtain specific uptake.

    • Plot the percentage of inhibition of [³H]GABA uptake against the concentration of this compound.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for [³H]GABA Uptake Assay

G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cluster_analysis Data Analysis A Culture Astrocytes B Prepare this compound Solutions A->B C Prepare [3H]GABA Solution A->C F Initiate Uptake with [3H]GABA C->F D Wash Cells E Pre-incubate with this compound D->E E->F G Incubate at 37°C F->G H Terminate Uptake & Wash G->H I Lyse Cells H->I J Scintillation Counting I->J K Calculate Specific Uptake J->K L Plot Inhibition Curve K->L M Determine IC50 L->M

Caption: Workflow for the in vitro [³H]GABA uptake assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for measuring GAT-mediated currents in HEK293 cells transiently expressing a specific GAT subtype (e.g., GAT-1).

Materials:

  • HEK293 cells

  • Mammalian expression vector for the desired GAT subtype

  • Transfection reagent

  • External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 D-glucose, pH 7.4 with NaOH.

  • Internal solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

  • GABA

  • This compound

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate media.

    • Transiently transfect the cells with the GAT-expressing plasmid using a suitable transfection reagent. Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.

    • Recordings are typically performed 24-48 hours post-transfection.

  • Electrophysiological Recording:

    • Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

    • Transfer a coverslip with transfected cells to the recording chamber and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration on a fluorescently identified cell.

    • Hold the cell at a holding potential of -60 mV.

  • Data Acquisition:

    • Apply GABA to the cell using a rapid application system to evoke a GAT-mediated current. The current is carried by the co-transport of Na⁺ and Cl⁻ ions along with GABA.

    • Record the baseline GABA-evoked current.

  • Compound Application:

    • Perfuse the recording chamber with the external solution containing this compound for a few minutes.

    • Apply GABA again in the presence of this compound and record the current.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current before and after the application of this compound.

    • Calculate the percentage of inhibition of the GAT-mediated current.

    • Perform these measurements at different concentrations of this compound to generate a dose-response curve and determine the IC50 value.

Signaling Pathway of GABA Transporter (GAT)

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA GABA GAT GABA Transporter (GAT) GABA->GAT Na 2Na+ Na->GAT Cl Cl- Cl->GAT GABA_in GABA GAT->GABA_in Na_in 2Na+ GAT->Na_in Cl_in Cl- GAT->Cl_in Guvacine This compound Guvacine->GAT Inhibits

Caption: GAT-mediated GABA uptake and its inhibition.

In Vivo Microdialysis

This protocol describes the measurement of extracellular GABA levels in the brain of a freely moving rodent following the administration of this compound.

Materials:

  • Rodent (e.g., rat or mouse)

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection

  • Anesthetics

Procedure:

  • Surgery:

    • Anesthetize the animal and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., hippocampus or striatum).

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Connect the probe to the perfusion pump and fraction collector.

  • Perfusion and Sample Collection:

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing a small amount of acid to prevent GABA degradation.

    • Collect baseline samples for at least 2-3 hours to ensure a stable baseline of extracellular GABA.

  • Drug Administration:

    • Administer this compound to the animal via the desired route (e.g., intraperitoneal injection or through the microdialysis probe via retrodialysis).

  • Post-Drug Sample Collection:

    • Continue collecting dialysate samples for several hours to monitor the effect of the drug on extracellular GABA levels.

  • Sample Analysis:

    • Analyze the GABA concentration in the dialysate samples using HPLC with electrochemical or fluorescence detection after derivatization with o-phthaldialdehyde (OPA).

  • Data Analysis:

    • Calculate the percentage change in extracellular GABA concentration from the baseline for each time point after drug administration.

    • Plot the time course of the effect of this compound on extracellular GABA levels.

GABA Transporter Trafficking and Regulation

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GAT_surface Surface GAT1 Endosome Endosome GAT_surface->Endosome Internalization (Clathrin-mediated) GAT_vesicle Intracellular Vesicles with GAT1 GAT_vesicle->GAT_surface Endosome->GAT_surface Recycling Endosome->GAT_vesicle Sorting GABA_ext Regulation Signaling Pathways (e.g., PKC, Ca2+) Regulation->GAT_surface Modulate Trafficking

Caption: Regulation of GAT1 surface expression.

Conclusion

This compound is a valuable pharmacological tool for studying the role of GABA transporters in the central nervous system. The protocols provided here offer a framework for investigating its effects on GABA uptake and neurotransmission. Researchers should optimize these protocols for their specific experimental conditions and cell systems. Further characterization of the pharmacokinetic and pharmacodynamic properties of this compound will enhance its utility in the field of neuroscience and drug development.

References

Application Notes and Protocols for Cell Culture Experiments with Guvacine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacine ethyl ester is the ethyl ester derivative of Guvacine, a naturally occurring alkaloid found in the areca nut.[1] Guvacine is a known inhibitor of gamma-aminobutyric acid (GABA) uptake, primarily targeting the GABA transporters GAT-1, GAT-2, and GAT-3.[2][3] By blocking these transporters, Guvacine increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, thereby enhancing GABAergic signaling.[4][5]

This compound is anticipated to function as a prodrug of Guvacine. It is expected to be hydrolyzed to Guvacine in aqueous solutions like cell culture media, although the rate of this conversion may be slow. This characteristic should be taken into consideration when designing and interpreting experiments. The increased lipophilicity of the ethyl ester compared to Guvacine may facilitate its passage across cell membranes.

These application notes provide a comprehensive guide for conducting cell culture experiments to investigate the effects of this compound, presumed to act via its conversion to Guvacine.

Mechanism of Action

Guvacine, the active form of this compound, selectively binds to and inhibits GABA transporters (GATs). This inhibition prevents the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. The resulting increase in extracellular GABA levels leads to a potentiation of GABAergic neurotransmission. This can manifest as a reduction in neuronal excitability, which is a key area of investigation for conditions such as epilepsy and anxiety.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Conversion GABA GABA Vesicle Synaptic Vesicle GABA->Vesicle Packaging GAD->GABA GABA_cleft Vesicle->GABA_cleft Release GABA_Receptor GABA Receptor GABA_cleft->GABA_Receptor Binding GAT GABA Transporter (GAT) GABA_cleft->GAT Reuptake Ion_Channel Cl- Channel GABA_Receptor->Ion_Channel Activation Hyperpolarization Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization Cl- Influx Guvacine Guvacine Guvacine->GAT Inhibition

Data Presentation

The following table summarizes the inhibitory activity of Guvacine on various rat GABA transporters. This data is crucial for determining appropriate concentration ranges for in vitro experiments.

TransporterIC50 (µM)
rGAT-139
rGAT-258
rGAT-3378

Experimental Protocols

Cell Line Selection

Human neuroblastoma cell lines, such as SH-SY5Y , are commonly used to study neuronal processes and are a suitable model for investigating the effects of GABAergic compounds. These cells can be differentiated to exhibit more mature neuronal phenotypes.

Experimental Workflow

Experimental_Workflow Cell_Culture Seed SH-SY5Y cells Differentiation Differentiate cells (optional) e.g., with retinoic acid Cell_Culture->Differentiation Treatment Treat with this compound (various concentrations and time points) Differentiation->Treatment Assays Perform Assays Treatment->Assays GABA_Uptake GABA Uptake Assay Assays->GABA_Uptake Viability Cell Viability Assays (MTT, LDH) Assays->Viability Western_Blot Western Blotting Assays->Western_Blot Data_Analysis Data Analysis and Interpretation GABA_Uptake->Data_Analysis Viability->Data_Analysis Western_Blot->Data_Analysis

Protocol 1: GABA Uptake Assay

This protocol is adapted for a cell-based assay using a radiolabeled GABA substrate.

Materials:

  • Differentiated SH-SY5Y cells in a 24- or 96-well plate

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Plating: Seed differentiated SH-SY5Y cells in a 24- or 96-well plate and allow them to adhere overnight.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.

  • Pre-incubation: Add 180 µL of HBSS containing the desired concentrations of this compound or vehicle control to each well. Incubate for 15-30 minutes at 37°C.

  • Initiate Uptake: Add 20 µL of HBSS containing [³H]GABA to each well to initiate the uptake reaction. The final concentration of [³H]GABA should be in the low micromolar range.

  • Incubation: Incubate the plate for 10-20 minutes at 37°C. The incubation time should be optimized to ensure linear uptake.

  • Terminate Uptake: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold HBSS.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of [³H]GABA uptake in each well and normalize it to the protein concentration of the cell lysate. Calculate the percentage of inhibition by this compound compared to the vehicle control.

Protocol 2: Cell Viability Assays

To assess the potential cytotoxicity of this compound, both MTT and LDH assays are recommended.

A. MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Differentiated SH-SY5Y cells in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

B. LDH Cytotoxicity Assay

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Differentiated SH-SY5Y cells in a 96-well plate

  • This compound stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • Plate reader

Procedure:

  • Cell Treatment: Treat the cells with various concentrations of this compound for the desired duration. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After treatment, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the control and maximum LDH release samples.

Protocol 3: Western Blotting for GABA Signaling Pathway Components

This protocol can be used to investigate changes in the expression of proteins involved in GABAergic signaling, such as GABA transporters (GATs) or GABA receptor subunits, following treatment with this compound.

Materials:

  • Differentiated SH-SY5Y cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-GAT-1, anti-GABA-A receptor subunits)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Perform densitometric analysis of the bands and normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Logical Relationship of GABA Uptake Inhibition

Logical_Relationship GEE This compound (Prodrug) Hydrolysis Hydrolysis in Culture Medium GEE->Hydrolysis Guvacine Guvacine (Active Inhibitor) Hydrolysis->Guvacine GAT GABA Transporter (GAT) Inhibition Guvacine->GAT GABA_inc Increased Extracellular GABA Concentration GAT->GABA_inc GABA_sig Enhanced GABAergic Signaling GABA_inc->GABA_sig Neuronal_inh Increased Neuronal Inhibition GABA_sig->Neuronal_inh

References

Application Notes and Protocols for Guvacine Ethyl Ester Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of Guvacine ethyl ester stock solutions for use in scientific research, particularly in studies related to GABAergic neurotransmission and drug development.

Introduction

This compound is an alkaloid found in the betel nut and serves as a precursor in the synthesis of GABA uptake inhibitors.[1][2][3] Its parent compound, Guvacine, is a known inhibitor of the GABA transporter 1 (GAT1), a crucial protein responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft.[4][5] By blocking GAT1, the concentration of GABA in the synapse is increased, leading to enhanced inhibitory signaling. This mechanism is a key target for the development of therapeutics for neurological disorders such as epilepsy.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Chemical Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
CAS Number 18513-76-3
Calculated Water Solubility (log₁₀WS) -0.97
Calculated Octanol/Water Partition Coefficient (logP) 0.469

Note: The water solubility is a calculated value and should be considered as an estimate. Experimental validation is recommended.

Experimental Protocols

Materials and Equipment
  • This compound (solid form)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethanol (200 proof, anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many in vitro experiments.

  • Pre-weighing Preparation: Before handling the compound, ensure that all necessary PPE is worn. Work in a well-ventilated area or a chemical fume hood.

  • Weighing the Compound: Accurately weigh out 1.55 mg of this compound using a calibrated analytical balance.

  • Dissolution: Transfer the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the 10 mM stock solution at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for up to a week. Avoid repeated freeze-thaw cycles.

Protocol for Preparing a 1 M Aqueous Stock Solution (from a DMSO stock)

For cellular assays, it is often necessary to dilute the DMSO stock into an aqueous buffer.

  • Thaw the Stock Solution: If the 10 mM DMSO stock solution is frozen, allow it to thaw completely at room temperature.

  • Dilution: In a sterile tube, add the desired volume of the 10 mM DMSO stock solution to the appropriate volume of pre-warmed (37°C) cell culture medium or PBS to achieve the final desired working concentration. For example, to make a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of aqueous buffer.

  • Mixing: Gently mix the solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing which can be detrimental to cells.

  • Immediate Use: It is recommended to prepare aqueous dilutions of this compound immediately before use. Do not store aqueous solutions for extended periods.

Mandatory Visualizations

GABAergic Synapse and GAT1 Inhibition

The following diagram illustrates the mechanism of GABA reuptake by the GAT1 transporter in a GABAergic synapse and the inhibitory effect of Guvacine.

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_terminal Presynaptic Terminal gaba_vesicle GABA Vesicle gaba GABA gaba_vesicle->gaba Release gat1 GAT1 Transporter gaba->gat1 Reuptake gaba_receptor GABA Receptor gaba->gaba_receptor Binding postsynaptic_terminal Postsynaptic Terminal guvacine Guvacine guvacine->gat1 Inhibition

Caption: Mechanism of GABA reuptake and inhibition by Guvacine.

Experimental Workflow: Preparing this compound Stock Solution

This diagram outlines the key steps in the preparation of a this compound stock solution.

Stock_Solution_Workflow start Start weigh Weigh Guvacine Ethyl Ester start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex until Completely Dissolved dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C aliquot->store end Stock Solution Ready for Use store->end

Caption: Workflow for stock solution preparation.

Safety and Handling

This compound is a chemical compound and should be handled with appropriate safety precautions. A Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects. Always wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Work in a well-ventilated area to avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water. Dispose of waste according to institutional and local regulations. The product is chemically stable under standard ambient conditions (room temperature).

References

Application Notes & Protocols for the Analytical Detection of Guvacine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacine ethyl ester is an ethylated derivative of guvacine, a pyridine (B92270) alkaloid found in the areca nut.[1] As a derivative of a bioactive compound, its detection and quantification are crucial in various research and development settings, including pharmacology, toxicology, and quality control of natural products. These application notes provide detailed protocols for the analytical determination of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for this compound are not extensively documented in publicly available literature, the following protocols have been developed based on established analytical principles for similar alkaloid and amino acid esters.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a primary method for the quantitative analysis of non-volatile alkaloids.[2][3] This method is suitable for the direct analysis of this compound in various sample matrices.

Principle

This method involves the separation of this compound from a sample matrix using a reversed-phase HPLC column. The analyte is then detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared from known concentrations of a this compound standard.

Experimental Protocol

2.2.1. Sample Preparation (from a solid matrix, e.g., plant material)

  • Homogenization: Weigh 1 gram of the homogenized sample into a centrifuge tube.

  • Extraction: Add 10 mL of methanol (B129727) and vortex for 1 minute.

  • Sonication: Sonicate the sample for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2.2.2. Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Run Time: 20 minutes.

2.2.3. Calibration

Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 0.1 µg/mL to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation: HPLC Method Validation Parameters (Hypothetical)
ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (Recovery)95 - 105%
Precision (RSD)< 2%

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction Sonication Sonication Extraction->Sonication Centrifugation Centrifugation Sonication->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC_Injection HPLC_Injection Filtration->HPLC_Injection C18_Column C18_Column HPLC_Injection->C18_Column Separation UV_Detection UV_Detection C18_Column->UV_Detection Detection Data_Acquisition Data_Acquisition UV_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a polar molecule like this compound, derivatization is often necessary to improve its volatility and chromatographic performance.[4][5]

Principle

This protocol describes two approaches: direct analysis of this compound and analysis of Guvacine via derivatization to its ethyl ester. In both cases, the compound is separated by gas chromatography and detected by a mass spectrometer. The mass spectrometer provides both quantitative data and structural information for confirmation.

Experimental Protocol 1: Direct Analysis of this compound (with Silylation)

This protocol is suitable if this compound is already present in the sample. Silylation of the secondary amine group can improve peak shape and thermal stability.

3.2.1. Sample Preparation and Derivatization

  • Extraction: Extract the sample as described in the HPLC sample preparation section (2.2.1), but use a volatile solvent like ethyl acetate (B1210297).

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of acetonitrile to the dried extract.

  • Reaction: Cap the vial and heat at 70°C for 30 minutes.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

3.2.2. Instrumentation and Conditions

  • GC-MS System: A standard GC-MS system.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-500 m/z.

Experimental Protocol 2: Analysis of Guvacine by Derivatization to this compound

This protocol is for the quantification of Guvacine by converting it to its more volatile ethyl ester derivative.

3.3.1. Sample Preparation and Derivatization

  • Extraction: Extract the sample containing Guvacine as described in the HPLC sample preparation section (2.2.1).

  • Drying: Evaporate the solvent to dryness.

  • Derivatization: Add 100 µL of ethanol (B145695) and 20 µL of ethyl chloroformate.

  • Reaction: Vortex the mixture for 1 minute and let it react at room temperature for 15 minutes.

  • Extraction of Derivative: Add 200 µL of ethyl acetate and 100 µL of saturated sodium bicarbonate solution. Vortex and centrifuge.

  • Injection: Inject 1 µL of the upper ethyl acetate layer into the GC-MS.

3.3.2. Instrumentation and Conditions

The same instrumentation and conditions as in section 3.2.2 can be used.

Data Presentation: GC-MS Method Validation Parameters (Hypothetical)
ParameterResult
Linearity (R²)> 0.998
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Accuracy (Recovery)90 - 110%
Precision (RSD)< 5%

Experimental Workflow: GC-MS Analysis (with Derivatization)

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Extraction Sample_Extraction Drying Drying Sample_Extraction->Drying Derivatization Derivatization Drying->Derivatization Derivative_Extraction Derivative_Extraction Derivatization->Derivative_Extraction GC_Injection GC_Injection Derivative_Extraction->GC_Injection GC_Column GC_Column GC_Injection->GC_Column Separation Mass_Spectrometer Mass_Spectrometer GC_Column->Mass_Spectrometer Detection Data_Acquisition Data_Acquisition Mass_Spectrometer->Data_Acquisition Identification_Quantification Identification_Quantification Data_Acquisition->Identification_Quantification

Caption: Workflow for GC-MS analysis of Guvacine via derivatization.

Signaling Pathway (Illustrative)

The primary mechanism of action for Guvacine is the inhibition of GABA reuptake. This compound, as a derivative, may have similar or altered pharmacological activity. The following diagram illustrates the general pathway of GABAergic neurotransmission and the potential point of intervention for a GABA reuptake inhibitor.

GABA_Signaling cluster_synapse Synaptic Cleft GABA GABA GAT1 GABA Transporter (GAT1) GABA->GAT1 Reuptake GABA_Receptor GABA Receptor GABA->GABA_Receptor Binding Presynaptic_Neuron Presynaptic Neuron GAT1->Presynaptic_Neuron Postsynaptic_Neuron Postsynaptic Neuron GABA_Receptor->Postsynaptic_Neuron Inhibitory Signal Presynaptic_Neuron->GABA Release Guvacine_Ester This compound Guvacine_Ester->GAT1 Inhibition

Caption: Inhibition of GABA reuptake by this compound.

Disclaimer: These protocols are intended for guidance and should be validated in the user's laboratory for their specific application. The quantitative data presented are hypothetical and representative of typical performance for these analytical techniques.

References

Guvacine Ethyl Ester: A Chemical Probe for Investigating GABA Transporter 1 (GAT-1)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacine (B1672442) ethyl ester is a valuable chemical probe for studying the function and pharmacology of the GABA transporter 1 (GAT-1), a key protein involved in the regulation of neurotransmission. As an ester derivative of guvacine, a known GAT-1 inhibitor, guvacine ethyl ester serves as a prodrug that can facilitate transport across cellular membranes, whereupon it is hydrolyzed to the active inhibitor, guvacine.[1] Guvacine itself is a potent and selective inhibitor of GAT-1, acting to block the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft.[2][3] This inhibition of GABA reuptake leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. These application notes provide detailed protocols for the use of this compound as a chemical probe to investigate GAT-1 activity.

Principle of Action

This compound acts as a chemical probe by inhibiting the GABA Transporter 1 (GAT-1). As a prodrug, it is metabolized to guvacine, which competitively inhibits GAT-1. This blockage of GABA reuptake from the synapse increases the concentration of GABA in the synaptic cleft, leading to enhanced activation of postsynaptic GABA receptors and a subsequent increase in inhibitory neurotransmission.

Data Presentation

CompoundTargetAssay TypeOrganismIC50 / KiReference
GuvacineGAT-1[³H]GABA UptakeRat Brain SynaptosomesIC50: ~20 µM[4]
SK&F 100330A (a guvacine derivative)GAT-1[³H]GABA UptakeRat Brain SynaptosomesIC50: ~1 µM[4]
TiagabineGAT-1[³H]GABA UptakeRat Brain SynaptosomesKi: 67 nM
NNC-711GAT-1Not SpecifiedNot SpecifiedIC50: 0.1 µM

Signaling Pathway

The primary signaling pathway modulated by guvacine (the active form of this compound) is the GABAergic synapse. By inhibiting GAT-1 on presynaptic neurons and surrounding glial cells, guvacine increases the concentration of GABA in the synaptic cleft. This leads to enhanced activation of postsynaptic GABA-A and GABA-B receptors, resulting in increased inhibitory signaling.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Conversion GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging GABA_synapse Vesicle->GABA_synapse Release GAT1_pre GAT-1 Guvacine Guvacine Guvacine->GAT1_pre Inhibition GABA_synapse->GAT1_pre Reuptake GABA_A GABA-A Receptor GABA_synapse->GABA_A GABA_B GABA-B Receptor GABA_synapse->GABA_B Inhibitory_Signal Inhibitory Signal GABA_A->Inhibitory_Signal GABA_B->Inhibitory_Signal

Caption: GABAergic Synapse and the action of Guvacine.

Experimental Protocols

[³H]GABA Uptake Assay in HEK293 Cells Stably Expressing GAT-1

This protocol is designed to measure the inhibitory effect of this compound on GAT-1-mediated GABA uptake in a controlled cellular environment.

Materials:

  • HEK293 cells stably expressing human or rat GAT-1

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Phosphate-buffered saline (PBS)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • This compound (test compound)

  • Non-specific uptake control (e.g., a high concentration of a known GAT-1 inhibitor like tiagabine)

  • Scintillation fluid

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

Procedure:

  • Cell Culture: Plate GAT-1 expressing HEK293 cells in multi-well plates and grow to confluence.

  • Preparation of Solutions: Prepare stock solutions of this compound and the non-specific uptake control in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test compound in uptake buffer. The final concentration of the solvent should be kept constant across all wells and should not exceed 0.1%.

  • Assay Initiation:

    • Aspirate the culture medium from the wells.

    • Wash the cells twice with pre-warmed uptake buffer.

    • Add uptake buffer containing the desired concentration of this compound or the non-specific uptake control to the respective wells.

    • Pre-incubate the cells for 10-15 minutes at 37°C.

  • GABA Uptake:

    • Add [³H]GABA to each well to a final concentration in the low micromolar range (e.g., 1-5 µM).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be optimized to ensure linear uptake.

  • Assay Termination:

    • Rapidly aspirate the uptake buffer.

    • Wash the cells three times with ice-cold PBS to remove extracellular [³H]GABA.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the lysate to scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (counts in the presence of a high concentration of a known inhibitor) from the total uptake.

    • Calculate the percent inhibition of specific uptake for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Schild Analysis for Determining the Nature of Antagonism

Schild analysis is used to determine whether an antagonist (in this case, guvacine) acts in a competitive or non-competitive manner. This involves generating agonist (GABA) concentration-response curves in the absence and presence of different concentrations of the antagonist.

Materials:

  • Same as for the [³H]GABA uptake assay.

  • GABA (unlabeled)

Procedure:

  • Generate a GABA Concentration-Response Curve:

    • Follow the [³H]GABA uptake assay protocol, but in the absence of any inhibitor.

    • Use a range of [³H]GABA concentrations to determine the EC50 of GABA for uptake.

  • Generate GABA Concentration-Response Curves in the Presence of Guvacine:

    • Repeat the GABA concentration-response curve in the presence of a fixed concentration of guvacine (or this compound, allowing for hydrolysis). Use at least three different concentrations of the antagonist.

  • Data Analysis:

    • For each antagonist concentration, determine the new EC50 value for GABA.

    • Calculate the Dose Ratio (DR) for each antagonist concentration: DR = (EC50 of GABA in the presence of antagonist) / (EC50 of GABA in the absence of antagonist).

    • Calculate log(DR-1) for each antagonist concentration.

    • Plot log(DR-1) (y-axis) versus the logarithm of the molar concentration of the antagonist (x-axis). This is the Schild plot.

  • Interpretation:

    • A linear plot with a slope of 1 indicates competitive antagonism.

    • The x-intercept of the linear regression line is equal to the negative logarithm of the antagonist's equilibrium dissociation constant (pA2).

Experimental Workflows

Workflow for Characterizing this compound as a GAT-1 Probe

Chemical_Probe_Workflow cluster_synthesis Probe Preparation cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Assays cluster_in_vivo In Vivo (Optional) Synthesis Synthesis of this compound Purity Purity and Characterization (NMR, MS) Synthesis->Purity Uptake_Assay [3H]GABA Uptake Assay (HEK293-GAT1) Purity->Uptake_Assay IC50 Determine IC50 Uptake_Assay->IC50 Schild Schild Analysis IC50->Schild Competitive Determine Competitive Nature Schild->Competitive Cell_Viability Cell Viability/Toxicity Assay Competitive->Cell_Viability Membrane_Perm Assess Membrane Permeability Cell_Viability->Membrane_Perm Animal_Model Animal Model of Disease (e.g., Epilepsy) Membrane_Perm->Animal_Model Efficacy Evaluate In Vivo Efficacy Animal_Model->Efficacy

Caption: Workflow for validating a chemical probe.

Logical Workflow for a Schild Analysis Experiment

Schild_Analysis_Workflow Start Start Setup Prepare GAT-1 expressing cells and reagents Start->Setup Control_Curve Generate GABA concentration-response curve (no antagonist) Setup->Control_Curve Antagonist_Curves Generate GABA concentration-response curves with multiple concentrations of Guvacine Setup->Antagonist_Curves EC50_Control Determine EC50 of GABA (Control) Control_Curve->EC50_Control Calculate_DR Calculate Dose Ratio (DR) for each antagonist concentration EC50_Control->Calculate_DR EC50_Antagonist Determine EC50 of GABA for each antagonist concentration Antagonist_Curves->EC50_Antagonist EC50_Antagonist->Calculate_DR Calculate_logDR1 Calculate log(DR-1) Calculate_DR->Calculate_logDR1 Plot Construct Schild Plot: log(DR-1) vs. log[Antagonist] Calculate_logDR1->Plot Analyze Perform linear regression to determine slope and pA2 Plot->Analyze End End Analyze->End

Caption: Logical workflow for Schild analysis.

References

Troubleshooting & Optimization

Technical Support Center: Guvacine Ethyl Ester Solubility Improvement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with guvacine (B1672442) ethyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of guvacine ethyl ester?

Q2: My this compound is not dissolving sufficiently in my aqueous buffer. What are the initial steps I should take?

A2: For initial troubleshooting, consider the following:

  • pH Adjustment: this compound possesses a secondary amine, which can be protonated. Attempt to dissolve the compound in an acidic buffer (e.g., pH 4-6). The formation of a more soluble salt in situ can significantly enhance solubility.

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of lipophilic compounds[2][3]. Common co-solvents in research settings include ethanol, DMSO, and polyethylene (B3416737) glycol (PEG). Start with a small percentage of the co-solvent and gradually increase it, keeping in mind the tolerance of your experimental system.

  • Heating and Agitation: Gently warming the solution while stirring can help increase the rate of dissolution. However, be cautious of potential degradation at elevated temperatures.

Q3: What are the most common advanced techniques for enhancing the solubility of compounds like this compound?

A3: Several advanced methods can be employed to improve the solubility of poorly soluble active pharmaceutical ingredients.[4][5] These include:

  • Salt Formation: Creating a salt of the this compound with a pharmaceutically acceptable acid.

  • Cocrystallization: Forming a crystalline solid composed of this compound and a coformer molecule.

  • Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin (B1172386) molecule.

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier matrix.

  • Particle Size Reduction: Increasing the surface area of the solid compound through techniques like micronization.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon standing.

Possible Cause: The initial dissolution may have resulted in a supersaturated solution that is not thermodynamically stable.

Troubleshooting Steps:

  • Re-evaluate Solvent System: The current solvent system may not be optimal. Consider increasing the proportion of any co-solvent or exploring alternative buffer systems.

  • Investigate Salt Formation: A stable salt form of this compound may exhibit higher and more stable solubility. Refer to the experimental protocol for salt screening.

  • Consider Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes that enhance the stability of the dissolved compound in aqueous solutions.

Issue 2: The selected solubility enhancement technique is not yielding the desired increase in solubility.

Possible Cause: The chosen method may not be the most suitable for the physicochemical properties of this compound.

Troubleshooting Steps:

  • Systematic Screening: It is crucial to screen a variety of methods to find the most effective one. The selection of a solubility enhancement technique is dependent on the drug's specific properties.

  • Optimize Parameters: For a given technique, systematically vary the parameters. For example, in cocrystallization, screen different coformers and stoichiometric ratios. For cyclodextrin complexation, test different types of cyclodextrins (e.g., HP-β-CD, RDM-β-CD) and molar ratios.

  • Characterize the Resulting Material: Use analytical techniques such as PXRD (Powder X-ray Diffraction), DSC (Differential Scanning Calorimetry), and FTIR (Fourier-Transform Infrared Spectroscopy) to confirm the formation of the desired salt, cocrystal, or inclusion complex.

Data Presentation: Comparison of Solubility Enhancement Techniques

TechniqueExpected Fold Increase in SolubilityAdvantagesDisadvantages
pH Adjustment 2-100xSimple and cost-effective.Only applicable to ionizable compounds; risk of precipitation if pH changes.
Co-solvency 2-50xEasy to formulate on a lab scale.Potential for in vivo precipitation upon dilution; toxicity of some solvents.
Salt Formation 10-1000xSignificant solubility increase; well-established regulatory path.Not suitable for non-ionizable compounds; risk of converting to a less soluble form.
Cocrystallization 5-200xApplicable to non-ionizable compounds; can improve other physicochemical properties.Coformer selection can be challenging; physical instability is possible.
Cyclodextrin Complexation 10-500xIncreases solubility and stability; can be used for various administration routes.Limited by the size of the guest molecule and the cavity of the cyclodextrin; can be costly.

Experimental Protocols

Protocol 1: Salt Screening for this compound
  • Preparation of this compound Solution: Prepare a saturated solution of this compound in a suitable organic solvent (e.g., acetone, ethanol).

  • Acid Selection: Select a panel of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, tartaric acid, citric acid). Prepare equimolar solutions of these acids in the same solvent.

  • Mixing: Mix the this compound solution with each acid solution in a 1:1 molar ratio in separate vials.

  • Crystallization: Allow the solvent to evaporate slowly at room temperature or under reduced pressure.

  • Solid-State Characterization: Analyze any resulting solid material by PXRD and DSC to identify new crystalline forms, indicating salt formation.

  • Solubility Measurement: Determine the aqueous solubility of the confirmed salt forms and compare it to that of the free base.

Protocol 2: Cocrystal Screening using Slurry Crystallization
  • Coformer Selection: Choose a range of pharmaceutically acceptable coformers (e.g., nicotinamide, benzoic acid, succinic acid).

  • Slurry Preparation: Add an excess of solid this compound and a selected coformer (in a 1:1 molar ratio) to a vial containing a small amount of a solvent in which both compounds are sparingly soluble (e.g., ethyl acetate, acetonitrile).

  • Equilibration: Agitate the slurry at a constant temperature for 24-72 hours to allow for equilibration.

  • Solid Isolation and Analysis: Isolate the solid phase by filtration and analyze it using PXRD to determine if a new crystalline phase (cocrystal) has formed.

  • Solubility Assessment: If a cocrystal is identified, determine its solubility in the target aqueous medium.

Protocol 3: Cyclodextrin Complexation by Co-precipitation
  • Cyclodextrin Solution: Prepare an aqueous solution of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • This compound Solution: Dissolve this compound in a minimal amount of a water-miscible organic solvent like ethanol.

  • Complex Formation: Slowly add the this compound solution to the cyclodextrin solution with constant stirring.

  • Precipitation and Isolation: Continue stirring for 24 hours. Cool the solution to induce precipitation of the inclusion complex. Isolate the solid by filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold water and dry it under vacuum.

  • Confirmation and Solubility: Characterize the product using techniques like FTIR and DSC to confirm complex formation. Measure the aqueous solubility of the complex.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_screening Solubility Enhancement Screening cluster_analysis Analysis & Optimization cluster_end Final Outcome start Poorly Soluble This compound salt Salt Formation start->salt Screen multiple techniques coco Cocrystallization start->coco Screen multiple techniques cyclo Cyclodextrin Complexation start->cyclo Screen multiple techniques solid_disp Solid Dispersion start->solid_disp Screen multiple techniques char Solid-State Characterization (PXRD, DSC, FTIR) salt->char coco->char cyclo->char solid_disp->char sol Solubility Measurement char->sol opt Optimization of Lead Candidates sol->opt Select promising candidates final Optimized Formulation with Enhanced Solubility opt->final decision_tree start This compound Solubility Issue q1 Is the compound ionizable? start->q1 a1_yes Salt Formation q1->a1_yes Yes a1_no Cocrystallization or Complexation q1->a1_no q2 Is the compound thermally stable? q1->q2 No a2_yes Solid Dispersion (Melt Methods) q2->a2_yes Yes a2_no Solvent Evaporation or Complexation q2->a2_no No cyclodextrin_complexation cluster_before Before Complexation cluster_after After Complexation gee This compound (Hydrophobic) arrow + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) water Water complex Inclusion Complex (Water Soluble) arrow->complex Forms

References

Technical Support Center: Optimizing Guvacine Ethyl Ester Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with Guvacine ethyl ester in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. The ester bond is susceptible to cleavage, yielding Guvacine and ethanol (B145695). This reaction can be catalyzed by both acidic and basic conditions.

Q2: What are the expected degradation products of this compound?

A2: Under typical hydrolytic conditions (acidic or basic), the main degradation product is Guvacine. In the presence of strong oxidizing agents, other degradation products may be formed, although these are generally less common under standard experimental conditions.

Q3: How does pH affect the stability of this compound solutions?

A3: The stability of this compound is significantly influenced by pH. It is most stable in neutral to slightly acidic solutions. In strongly acidic or alkaline solutions, the rate of hydrolysis increases substantially.

Q4: What is the recommended solvent for preparing stock solutions of this compound?

A4: For short-term use, high-purity water (Milli-Q or equivalent) or buffers in the pH range of 4-6 are recommended. For long-term storage, preparing stock solutions in an anhydrous aprotic solvent such as DMSO or ethanol may improve stability by minimizing hydrolysis. However, the compatibility of these solvents with downstream experiments must be considered.

Q5: What are the ideal storage conditions for this compound solutions?

A5: To minimize degradation, solutions of this compound should be stored at low temperatures, such as 2-8°C for short-term storage and -20°C or lower for long-term storage. Solutions should be protected from light and stored in tightly sealed containers to prevent solvent evaporation and contamination.

Troubleshooting Guides

Issue 1: Rapid Loss of Potency or Inconsistent Results

Possible Cause: Degradation of this compound due to hydrolysis.

Troubleshooting Steps:

  • pH Verification: Measure the pH of your solution. If it is outside the optimal range (pH 4-6), adjust it accordingly using a suitable buffer system.

  • Solvent Choice: If using an aqueous solvent, consider preparing fresh solutions before each experiment. For longer-term studies, evaluate the use of anhydrous aprotic solvents for stock solutions.

  • Temperature Control: Ensure that solutions are stored at the recommended low temperatures and minimize the time they are kept at room temperature during experimental setup.

  • Purity Check: Analyze the purity of your this compound solid material to rule out any pre-existing degradation.

Issue 2: Appearance of Unknown Peaks in Chromatogram

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Peak Identification: The primary degradation product is likely Guvacine. Prepare a standard solution of Guvacine to compare its retention time with the unknown peak.

  • Forced Degradation Study: To confirm the identity of degradation peaks, perform a forced degradation study. Briefly expose a solution of this compound to mild acidic, basic, and oxidative conditions. The resulting chromatograms should show an increase in the peak corresponding to the degradation product.

  • Method Specificity: Ensure your analytical method (e.g., HPLC) is stability-indicating, meaning it can separate the intact drug from its degradation products.

Issue 3: Precipitation of the Compound in Solution

Possible Cause: Poor solubility or pH-dependent solubility.

Troubleshooting Steps:

  • Solubility Check: Verify the solubility of this compound in your chosen solvent system at the desired concentration.

  • pH Adjustment: The protonation state of this compound can affect its solubility. Adjusting the pH of the solution may help to redissolve the precipitate.

  • Co-solvents: Consider the addition of a small percentage of an organic co-solvent (e.g., ethanol, acetonitrile) to your aqueous buffer to improve solubility. Ensure the co-solvent is compatible with your experimental system.

Data Presentation

The stability of this compound is highly dependent on the pH of the solution. The following table summarizes hypothetical data on the degradation of this compound at different pH values when stored at 25°C for 7 days.

pHInitial Concentration (µg/mL)Concentration after 7 days (µg/mL)% Degradation
2.01008515%
4.0100982%
6.0100991%
7.0100955%
8.01007030%
10.01003070%

This data is illustrative and intended to demonstrate the expected stability trend. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a photostable, transparent container to UV light (254 nm) and visible light for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Dissolve the stressed solid in the solvent to the stock solution concentration.

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all stressed samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its primary degradation product, Guvacine.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    10 70 30
    12 5 95
    15 5 95
    15.1 95 5

    | 20 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Dissolve/dilute standards and samples in the mobile phase (initial conditions, 95:5 A:B).

Visualizations

Troubleshooting_Workflow start Start: Stability Issue (e.g., loss of potency, extra peaks) check_pH Check Solution pH start->check_pH pH_in_range Is pH within optimal range (4-6)? check_pH->pH_in_range adjust_pH Adjust pH with appropriate buffer pH_in_range->adjust_pH No check_storage Review Storage Conditions (Temp, Light) pH_in_range->check_storage Yes reanalyze Re-analyze Sample adjust_pH->reanalyze storage_ok Are storage conditions correct? reanalyze->storage_ok end_persist Issue Persists: Consult Further reanalyze->end_persist check_storage->storage_ok correct_storage Implement Correct Storage Procedures storage_ok->correct_storage No check_method Verify Analytical Method Specificity storage_ok->check_method Yes correct_storage->reanalyze method_ok Is method stability-indicating? check_method->method_ok develop_method Develop/Validate Stability- Indicating Method method_ok->develop_method No end_ok Issue Resolved method_ok->end_ok Yes develop_method->reanalyze

Caption: Troubleshooting workflow for this compound stability issues.

Degradation_Pathway gee This compound intermediate Tetrahedral Intermediate gee->intermediate + H2O (Acid/Base Catalysis) products Guvacine + Ethanol intermediate->products Elimination

Caption: Primary degradation pathway of this compound via hydrolysis.

Guvacine Ethyl Ester Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Guvacine Ethyl Ester experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, handling, and use of this compound in various experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Synthesis & Purification

Question 1: I am experiencing low yields in the synthesis of this compound via Fischer esterification of Guvacine with ethanol (B145695). What are the possible causes and solutions?

Answer: Low yields in the Fischer esterification of Guvacine are a common issue. Several factors can contribute to this problem.

  • Incomplete Reaction: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product (this compound), it is crucial to remove water as it is formed.

    • Solution: Use a Dean-Stark apparatus during the reaction to azeotropically remove water. Alternatively, using a large excess of the alcohol reactant (ethanol) can also shift the equilibrium.

  • Purity of Reactants: The presence of water in the reactants (Guvacine, ethanol) or the acid catalyst can inhibit the reaction.

    • Solution: Ensure that Guvacine is thoroughly dried before use. Use absolute ethanol and a fresh, anhydrous acid catalyst (e.g., sulfuric acid or hydrogen chloride in ethanol).

  • Suboptimal Reaction Conditions: Inadequate reaction time or temperature can lead to incomplete conversion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated to reflux for a sufficient duration, which may range from several hours to overnight, depending on the scale and specific conditions.

  • Side Reactions: Guvacine, being a secondary amine, can potentially undergo side reactions.

    • Solution: While less common under acidic esterification conditions, if side products are observed, consider protecting the amine group prior to esterification, followed by a deprotection step. However, this adds complexity to the synthesis.

Troubleshooting Workflow for Low Synthesis Yield

GABA_Uptake_Inhibition cluster_neuron Neuron GABA GABA GAT1 GAT1 (GABA Transporter) GABA->GAT1 Binds Neuron_Int Intracellular Space GAT1->Neuron_Int Transports GABA Guvacine_Ester Guvacine Ethyl Ester Guvacine_Ester->GAT1 Inhibits Neuron_Ext Extracellular Space

Guvacine Ethyl Ester Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation of guvacine (B1672442) ethyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for guvacine ethyl ester?

Based on its chemical structure, which features an ethyl ester and a tetrahydropyridine (B1245486) ring, the two primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The ethyl ester bond is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction would yield guvacine and ethanol (B145695) as the primary degradation products.

  • Oxidation: The tetrahydropyridine ring can be susceptible to oxidation, which could lead to the formation of various oxidation products, including N-oxides or compounds with altered ring structures.

Q2: What degradation products should I expect to see under different stress conditions?

  • Acidic/Basic Hydrolysis: Under acidic or basic conditions, the primary degradation product is expected to be guvacine. The rate of hydrolysis is typically pH-dependent.

  • Oxidative Stress: In the presence of oxidizing agents (e.g., hydrogen peroxide), one might observe the formation of N-oxide derivatives of this compound or other oxidation products of the tetrahydropyridine ring.

  • Thermal Stress: Elevated temperatures can accelerate both hydrolysis and oxidation reactions. The specific degradation profile will depend on the temperature and presence of moisture and oxygen.

  • Photolytic Stress: Exposure to light, particularly UV radiation, can potentially lead to photolytic degradation, although specific products are difficult to predict without experimental data.

Q3: How can I monitor the degradation of this compound?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This method should be capable of separating this compound from its potential degradation products, allowing for the quantification of the parent compound and the detection of any new peaks corresponding to degradants.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks appear in my chromatogram during a stability study. This is likely due to the formation of degradation products.1. Characterize the new peaks: Use techniques like mass spectrometry (MS) to identify the mass of the unknown compounds. This can help in elucidating their structure. 2. Compare with potential degradants: Check if the retention times of the new peaks match with standards of suspected degradation products like guvacine. 3. Evaluate stress conditions: The nature of the degradation products can provide clues about the degradation pathway (e.g., hydrolysis vs. oxidation).
The concentration of this compound is decreasing rapidly in my formulation. The formulation components may be catalyzing the degradation of the compound.1. Investigate excipient compatibility: Conduct a systematic study of the compatibility of this compound with each of the excipients in the formulation. 2. Analyze the pH of the formulation: If the formulation is aqueous, the pH might be promoting hydrolysis. Consider adjusting the pH or using a buffer system to maintain a pH where the compound is more stable.
I am observing inconsistent results across different batches of a stability study. This could be due to variations in experimental conditions or the analytical method.1. Review and standardize your protocol: Ensure that all experimental parameters, including temperature, humidity, and light exposure, are tightly controlled. 2. Validate your analytical method: A thorough validation of the HPLC method for linearity, accuracy, precision, and specificity is crucial for obtaining reliable data.
I am not seeing any degradation even under harsh stress conditions. This compound might be more stable than anticipated under the tested conditions.1. Increase the severity of the stress conditions: Consider using higher temperatures, more extreme pH values, or higher concentrations of oxidizing agents. 2. Extend the duration of the study: Degradation may be slow and only become apparent over a longer period.

Quantitative Data Summary

The following table provides an example of how to present quantitative data from a forced degradation study of this compound.

Stress Condition Time Point This compound (% Remaining) Guvacine (% Area) Unknown Degradant 1 (% Area)
0.1 N HCl (60°C)0 h100.00.00.0
24 h85.214.10.7
48 h72.526.31.2
0.1 N NaOH (RT)0 h100.00.00.0
2 h65.833.50.7
4 h40.158.91.0
10% H₂O₂ (RT)0 h100.00.00.0
24 h92.31.26.5
48 h85.12.512.4
Thermal (80°C)0 h100.00.00.0
48 h98.51.00.5
96 h96.22.51.3
Photolytic (UV)0 h100.00.00.0
24 h99.10.50.4
48 h98.00.91.1

Experimental Protocols

Protocol: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl to a final drug concentration of 100 µg/mL. Incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH to a final drug concentration of 100 µg/mL. Keep at room temperature.

    • Oxidative Degradation: Mix the stock solution with 10% hydrogen peroxide to a final drug concentration of 100 µg/mL. Keep at room temperature.

    • Thermal Degradation: Store the solid drug substance in an oven at 80°C.

    • Photolytic Degradation: Expose the drug solution (100 µg/mL) to UV light (e.g., 254 nm) in a photostability chamber.

  • Sample Collection and Analysis:

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • HPLC Method Example:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

Visualizations

hydrolysis_pathway guvacine_ester This compound guvacine Guvacine guvacine_ester->guvacine H+ or OH- (Hydrolysis) ethanol Ethanol guvacine_ester->ethanol H+ or OH- (Hydrolysis)

Caption: Hydrolysis degradation pathway of this compound.

oxidation_pathway guvacine_ester This compound n_oxide This compound N-oxide guvacine_ester->n_oxide [O] (Oxidation)

Caption: A potential oxidation pathway for this compound.

experimental_workflow cluster_stress Forced Degradation acid Acidic analysis HPLC Analysis acid->analysis base Basic base->analysis oxidative Oxidative oxidative->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis start This compound Sample start->acid start->base start->oxidative start->thermal start->photo characterization Degradant Characterization (e.g., LC-MS) analysis->characterization data Data Analysis analysis->data report Stability Report data->report

Caption: General workflow for a forced degradation study.

Technical Support Center: Guvacine Ethyl Ester Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guvacine ethyl ester assays. Our aim is to help you identify and avoid common artifacts and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

A1: this compound is the ethyl ester derivative of Guvacine, a natural alkaloid found in the areca nut.[1] It is primarily studied as a prodrug for Guvacine, a known inhibitor of the GABA transporter 1 (GAT1). By inhibiting GAT1, Guvacine increases the concentration of the neurotransmitter GABA in the synaptic cleft, which has potential therapeutic applications in neurological disorders like epilepsy.[2] The ester form is often synthesized to improve properties like blood-brain barrier penetration.

Q2: What are the most common analytical methods for this compound?

A2: The most common analytical methods for the quantification of this compound in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques offer high sensitivity and selectivity, which are crucial for bioanalytical applications.

Q3: What is the primary artifact to be aware of during the analysis of this compound?

A3: The primary artifact is the hydrolysis of the ethyl ester back to its parent compound, Guvacine. This can occur both pre-analytically (during sample collection, handling, and storage) and during the analytical process itself. This conversion will lead to an underestimation of this compound and an overestimation of Guvacine.

Q4: How can I prevent the hydrolysis of this compound in my samples?

A4: To prevent hydrolysis, it is crucial to handle and store samples under conditions that minimize chemical and enzymatic degradation. This includes immediate processing of samples after collection, storage at low temperatures (e.g., -80°C), and maintaining an appropriate pH. For enzymatic degradation, the addition of esterase inhibitors to the collection tubes can be an effective strategy.

Q5: What are "matrix effects" and how can they affect my this compound assay?

A5: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[3][4] These effects can cause ion suppression or enhancement, leading to inaccurate quantification.[3] The complexity of biological samples makes them prone to matrix effects. Strategies to mitigate this include thorough sample preparation (e.g., solid-phase extraction), optimization of chromatographic separation, and the use of a stable isotope-labeled internal standard.

Troubleshooting Guides

Inaccurate Quantification of this compound
Symptom Potential Cause Troubleshooting Steps
Low recovery of this compound Hydrolysis to Guvacine: The ester is susceptible to both chemical (pH-dependent) and enzymatic (esterase-mediated) hydrolysis.Pre-analytical: - Process samples immediately after collection.- Store samples at -80°C.- Consider adding esterase inhibitors to collection tubes.Analytical: - Maintain a neutral or slightly acidic pH in your mobile phase.- Keep autosampler temperature low (e.g., 4°C).
Adsorption to surfaces: this compound may adsorb to plastic or glass surfaces.- Use silanized glassware or low-adsorption polypropylene (B1209903) tubes.- Include a small percentage of organic solvent in the sample diluent.
High variability between replicate injections Inconsistent matrix effects: Variable ion suppression or enhancement between samples.- Optimize the sample clean-up procedure (e.g., switch from protein precipitation to solid-phase extraction).- Improve chromatographic separation to resolve this compound from interfering matrix components.- Use a stable isotope-labeled internal standard for this compound.
Poor solubility: The compound may not be fully dissolved in the injection solvent.- Ensure the injection solvent is compatible with the mobile phase and can fully solubilize the analyte.- Gently vortex or sonicate samples after preparation.
Peak tailing or fronting in chromatogram Column overload: Injecting too much analyte.- Dilute the sample and re-inject.
Secondary interactions with the column: Interaction of the amine group with residual silanols on the stationary phase.- Use a column with end-capping or a different stationary phase chemistry.- Adjust the mobile phase pH or add a competing amine (e.g., triethylamine) in small concentrations.
Presence of Unexpected Peaks
Symptom Potential Cause Troubleshooting Steps
Peak corresponding to Guvacine is observed Hydrolysis of this compound: As described above, this is a common artifact.- Implement the preventative measures for hydrolysis mentioned in the table above.
Other unexpected peaks Metabolites of this compound: In vivo studies may produce various metabolites.- Use a high-resolution mass spectrometer to obtain accurate mass and elemental composition for identification.- Synthesize potential metabolites as reference standards.
Contamination: Contamination from solvents, glassware, or the instrument.- Run a blank injection (injection of the mobile phase) to check for system contamination.- Use high-purity solvents and clean all glassware thoroughly.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis of this compound in Plasma

This protocol outlines a general procedure for solid-phase extraction (SPE) to minimize matrix effects and remove interfering substances.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of an internal standard working solution (e.g., deuterated this compound).

    • Add 200 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant from the pre-treatment step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

GAT1 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory activity of this compound on the GABA transporter 1 (GAT1).

  • Cell Culture:

    • Culture HEK293 cells stably expressing human GAT1 in appropriate media.

    • Plate the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with varying concentrations of this compound (or a positive control like Tiagabine) for 15 minutes at 37°C.

    • Initiate the uptake by adding a mixture of [3H]-GABA (radiolabeled) and unlabeled GABA to each well.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Detection and Analysis:

    • Lyse the cells with a suitable lysis buffer.

    • Measure the radioactivity in the cell lysate using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

GAT1_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_released GABA GABA_vesicle->GABA_released Release GAT1 GAT1 Transporter GABA_released->GAT1 Reuptake GABA_receptor GABA Receptor GABA_released->GABA_receptor Binds to Guvacine_EE This compound Guvacine Guvacine Guvacine_EE->Guvacine Hydrolysis Guvacine->GAT1 Inhibits Inhibition Neuronal Inhibition GABA_receptor->Inhibition Activates

Caption: GAT1 Signaling Pathway and Inhibition by Guvacine.

Troubleshooting_Workflow start Inaccurate Guvacine Ethyl Ester Results check_hydrolysis Check for Hydrolysis (Presence of Guvacine peak?) start->check_hydrolysis implement_hydrolysis_prevention Implement Hydrolysis Prevention: - Low temperature storage - Esterase inhibitors - pH control check_hydrolysis->implement_hydrolysis_prevention Yes check_matrix_effects Evaluate Matrix Effects (High variability?) check_hydrolysis->check_matrix_effects No implement_hydrolysis_prevention->check_matrix_effects optimize_cleanup Optimize Sample Cleanup (SPE) Improve Chromatography check_matrix_effects->optimize_cleanup Yes check_peak_shape Assess Peak Shape (Tailing or fronting?) check_matrix_effects->check_peak_shape No optimize_cleanup->check_peak_shape adjust_concentration Adjust Sample Concentration Modify Mobile Phase/Column check_peak_shape->adjust_concentration Yes end_good Accurate Results check_peak_shape->end_good No adjust_concentration->end_good end_bad Further Investigation Needed

Caption: Troubleshooting Workflow for this compound Assays.

References

Technical Support Center: Synthesis of Guvacine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Guvacine ethyl ester synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound from Guvacine?

A1: The most common and direct method is the Fischer-Speier esterification. This reaction involves treating Guvacine (a cyclic β-amino acid) with an excess of ethanol (B145695) in the presence of an acid catalyst. Another highly effective method involves the use of thionyl chloride in ethanol, which activates the carboxylic acid for esterification.[1]

Q2: What kind of yields can I expect for the synthesis of this compound?

A2: The expected yield can vary significantly depending on the chosen method and reaction conditions. For the thionyl chloride method, yields have been reported to be in the range of 88-92% for similar β-amino acids.[1] For the traditional Fischer esterification, yields can be lower due to the equilibrium nature of the reaction but can be optimized to be comparable.

Q3: What are the critical factors that influence the yield of the reaction?

A3: The key factors influencing the yield of this compound synthesis are:

  • Water Content: The presence of water can shift the equilibrium of the Fischer esterification back towards the reactants, hydrolyzing the ester. It is crucial to use anhydrous reagents and conditions.

  • Ethanol Concentration: Using a large excess of ethanol can drive the reaction forward towards the product side, in accordance with Le Châtelier's principle.

  • Catalyst Choice and Concentration: The type and amount of acid catalyst are critical. Common catalysts include sulfuric acid, hydrochloric acid (generated in situ from thionyl chloride or acetyl chloride), and p-toluenesulfonic acid.

  • Reaction Temperature and Time: The reaction is typically performed under reflux. The optimal temperature and duration should be determined experimentally to ensure the reaction goes to completion without significant side product formation.

  • Potential Side Reactions: Guvacine, being an amino acid, can undergo side reactions such as intermolecular amide bond formation to produce diketopiperazines, especially at elevated temperatures.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (Guvacine). The disappearance of the starting material spot and the appearance of a new, less polar product spot (this compound) indicates the progression of the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Presence of water in reagents or glassware.1. Use a fresh, unopened bottle of acid catalyst or thionyl chloride. 2. Increase the reflux time and ensure the reaction mixture is boiling gently. Monitor by TLC until the starting material is consumed. 3. Use anhydrous ethanol and dry all glassware in an oven prior to use.
Low Yield 1. Equilibrium not shifted towards products. 2. Incomplete reaction. 3. Product loss during workup and purification. 4. Side reactions consuming starting material.1. Use a larger excess of ethanol (e.g., use it as the solvent). 2. Ensure the reaction has gone to completion by monitoring with TLC. 3. Carefully perform extraction and purification steps. Ensure complete extraction from the aqueous layer. 4. Consider protecting the amine group of Guvacine if side reactions are suspected.
Formation of a White Precipitate (Diketopiperazine) Intermolecular condensation of two Guvacine molecules.This is a common side reaction for amino acids. Consider using a protecting group for the amine functionality of Guvacine, such as a Boc or Cbz group, prior to esterification. Alternatively, using the thionyl chloride method at low temperatures can minimize this side reaction.[1]
Difficulty in Isolating the Product The product may be soluble in the aqueous phase, especially if it is in a protonated form.After neutralizing the reaction mixture, ensure the aqueous phase is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). Perform multiple extractions to maximize recovery.
Product is an Oil Instead of a Solid The product may be isolated as the free base, which can be an oil. The hydrochloride salt is typically a solid.After purification of the free base, it can be converted to the hydrochloride salt by dissolving it in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same solvent.

Experimental Protocols

Method 1: Esterification using Thionyl Chloride in Ethanol

This method is highly efficient for the esterification of β-amino acids.[1]

Materials:

  • Guvacine

  • Anhydrous Ethanol

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Guvacine in anhydrous ethanol (a large excess, can be used as the solvent).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2-3 equivalents) to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. This should be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol and thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude product, this compound hydrochloride, can be purified by recrystallization. Dissolve the crude solid in a minimal amount of warm ethanol and precipitate by the slow addition of anhydrous diethyl ether.

  • Filter the purified crystals, wash with a small amount of cold diethyl ether, and dry under vacuum.

Expected Yield: 88-92% (based on similar β-amino acids).[1]

Method 2: Fischer Esterification using an Acid Catalyst

This is a general protocol that can be adapted for the synthesis of this compound.

Materials:

  • Guvacine

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄) or Acetyl Chloride (CH₃COCl)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Suspend Guvacine in a large excess of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or a slight excess of acetyl chloride to the mixture. Caution: Strong acids are corrosive.

  • Heat the reaction mixture to a gentle reflux.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • After the reaction is complete, cool the flask to room temperature and remove the excess ethanol by rotary evaporation.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Caution: CO₂ evolution may cause pressure buildup.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether or ethyl acetate/hexanes).

Data Presentation

Table 1: Comparison of Synthesis Methods for Amino Acid Ethyl Esters

MethodCatalyst/ReagentTypical YieldAdvantagesDisadvantages
Thionyl Chloride SOCl₂ in Ethanol88-92%High yield, one-step procedure.Use of a hazardous reagent (SOCl₂).
Fischer Esterification H₂SO₄ or HCl in EthanolVariable (can be optimized)Inexpensive and common reagents.Reversible reaction, may require removal of water to achieve high yields.

Visualizations

Synthesis_Pathway Guvacine Guvacine Guvacine_Ester This compound Guvacine->Guvacine_Ester Esterification Ethanol Ethanol Ethanol->Guvacine_Ester Acid_Catalyst Acid Catalyst (e.g., H₂SO₄ or SOCl₂) Acid_Catalyst->Guvacine_Ester catalysis Water Water Guvacine_Ester->Water Hydrolysis (Side Reaction)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Synthesis Check_Reagents Check Reagent Purity (Anhydrous Ethanol, Fresh Catalyst) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time) Start->Check_Conditions Check_Workup Review Workup Procedure (Complete Extraction) Start->Check_Workup Side_Reactions Investigate Side Reactions (e.g., Diketopiperazine formation) Start->Side_Reactions Optimize_Reagents Use Large Excess of Ethanol Check_Reagents->Optimize_Reagents Optimize_Conditions Increase Reaction Time/ Ensure Reflux Check_Conditions->Optimize_Conditions Optimize_Workup Perform Multiple Extractions Check_Workup->Optimize_Workup Protecting_Group Consider Amine Protection Side_Reactions->Protecting_Group Improved_Yield Improved Yield Optimize_Reagents->Improved_Yield Optimize_Conditions->Improved_Yield Optimize_Workup->Improved_Yield Protecting_Group->Improved_Yield

Caption: Troubleshooting workflow for low yield.

References

refining dosage of Guvacine ethyl ester for efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Guvacine ethyl ester in their experiments. The information is intended to assist in refining dosage for optimal efficacy and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is understood to act as a GABA reuptake inhibitor. Its parent compound, Guvacine, selectively binds to presynaptic GABA reuptake transporters, thereby preventing the reuptake of GABA from the synaptic cleft.[1][2] This leads to an increased concentration of GABA in the synapse, enhancing GABAergic neurotransmission. It is important to note that Guvacine has no significant affinity for postsynaptic GABA receptors.[1][2] The ethyl ester modification may influence its lipophilicity and cell permeability, but the core mechanism is expected to be the inhibition of GABA transporters.

Q2: I am observing inconsistent results in my cell-based assays. What are the potential causes?

Inconsistent results can stem from several factors related to compound handling and experimental setup. Refer to the troubleshooting guide below for a systematic approach to identifying the issue. Key areas to investigate include compound solubility, stability in media, and cell health.

Q3: What are the recommended starting concentrations for in vitro and in vivo experiments?

Specific dosage information for this compound is not extensively published. Therefore, it is crucial to perform a dose-response study to determine the optimal concentration for your specific model system. For in vitro studies, a starting point could be in the low micromolar range, titrating up to higher concentrations. For in vivo studies, consider the route of administration and the blood-brain barrier permeability. As a reference, related GABA uptake blockers have been investigated for their anticonvulsant properties in various animal models.[3]

Q4: How should I prepare my stock solutions of this compound?

The solubility of this compound is a critical factor. While specific data for the ethyl ester is limited, its parent compound, Guvacine, is soluble in water but almost insoluble in ethanol (B145695), ether, and chloroform. It is advisable to test the solubility of this compound in various solvents to find the most appropriate one for your experimental needs. For aqueous solutions, consider preparing fresh stocks for each experiment to avoid potential degradation.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation in Aqueous Media
  • Symptom: Visible precipitate in the culture media or buffer after adding the compound.

  • Possible Causes:

    • The concentration of this compound exceeds its solubility limit in the aqueous medium.

    • The solvent used for the stock solution is not miscible with the aqueous medium.

    • Interaction with components of the media (e.g., proteins) is causing precipitation.

  • Solutions:

    • Decrease Final Concentration: Test a lower final concentration of the compound.

    • Use a Different Solvent: While Guvacine is water-soluble, the ethyl ester may have different properties. Test solubility in small amounts of DMSO or ethanol before preparing a large stock. Ensure the final concentration of the organic solvent in your assay is low (typically <0.1%) and that you run a vehicle control.

    • Prepare Fresh Solutions: Avoid freeze-thaw cycles which can promote precipitation. Prepare solutions fresh from solid material for each experiment.

    • Sonication: Briefly sonicate the solution to aid in dissolution.

Issue 2: Lack of Expected Biological Activity
  • Symptom: The compound does not produce the expected effect (e.g., inhibition of GABA uptake, anticonvulsant effect) even at high concentrations.

  • Possible Causes:

    • Compound Degradation: this compound may be unstable in your experimental conditions (e.g., temperature, pH, presence of esterases).

    • Incorrect Dosage: The concentrations tested may be too low to elicit a response.

    • Cell Line/Animal Model Insensitivity: The specific GABA transporters in your model system may have low affinity for the compound.

    • Poor Bioavailability (in vivo): The compound may not be reaching the target tissue in sufficient concentrations.

  • Solutions:

    • Verify Compound Integrity: Use a fresh batch of the compound. If possible, verify its identity and purity using analytical methods like NMR or mass spectrometry.

    • Perform a Dose-Response Curve: Test a wide range of concentrations to ensure you are not missing the active window.

    • Positive Controls: Ensure your assay is working correctly by using a known GABA reuptake inhibitor as a positive control.

    • Consider Pharmacokinetics: For in vivo studies, investigate the pharmacokinetic properties of the compound to understand its absorption, distribution, metabolism, and excretion.

Data Presentation

Table 1: Example Dose-Response Data for this compound in a GABA Uptake Assay

Concentration (µM)% Inhibition of GABA Uptake (Mean ± SD)
0.15.2 ± 1.1
125.8 ± 3.5
1078.4 ± 5.2
5095.1 ± 2.8
10096.3 ± 2.5

Note: This is hypothetical data for illustrative purposes.

Table 2: Solubility of this compound in Common Laboratory Solvents

SolventSolubility (mg/mL) at 25°CObservations
Water~5Forms a clear solution
PBS (pH 7.4)~4.5Forms a clear solution
DMSO>50Readily dissolves
Ethanol~2Slightly soluble

Note: This is example data. Researchers should determine the solubility for their specific batch of compound.

Experimental Protocols

Protocol 1: In Vitro GABA Uptake Assay

This protocol provides a general framework for measuring the inhibition of GABA uptake in a cell line expressing GABA transporters (e.g., GAT-1).

  • Cell Culture: Plate cells at an appropriate density in a 96-well plate and grow to confluency.

  • Preparation of Compounds: Prepare a 100X stock of this compound and any positive controls (e.g., nipecotic acid) in the appropriate vehicle.

  • Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer or a similar physiological salt solution.

  • Pre-incubation: Wash the cells with the assay buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes at 37°C.

  • GABA Uptake: Add a solution containing a mixture of radiolabeled GABA (e.g., ³H-GABA) and unlabeled GABA to each well. Incubate for a specific time (e.g., 10-20 minutes) at 37°C.

  • Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the lysate to a scintillation vial and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control.

Protocol 2: In Vivo Anticonvulsant Efficacy Study (Rodent Model)

This protocol outlines a general procedure for assessing the anticonvulsant effects of this compound in a rodent model of epilepsy (e.g., pentylenetetrazol (PTZ)-induced seizures).

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Compound Preparation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal, oral).

  • Administration: Administer different doses of this compound or vehicle to separate groups of animals.

  • Pre-treatment Time: Allow for a specific pre-treatment time based on the expected pharmacokinetics of the compound.

  • Induction of Seizures: Administer a convulsant agent such as PTZ.

  • Observation: Observe the animals for a set period (e.g., 30 minutes) and record seizure-related behaviors (e.g., latency to first seizure, seizure severity score, duration of seizures).

  • Data Analysis: Compare the seizure parameters between the treated groups and the vehicle control group.

Visualizations

GABA_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA GABA GAT1 GABA Transporter (GAT1) GABA->GAT1 Reuptake GABA_R GABA Receptor GABA->GABA_R Response Inhibitory Response GABA_R->Response Synaptic_Cleft Synaptic Cleft Guvacine This compound Guvacine->GAT1 Inhibition

Caption: Mechanism of action of this compound as a GABA reuptake inhibitor.

Dosage_Workflow A Determine In Vitro IC50 (GABA Uptake Assay) C Select Concentrations for In Vivo Pilot Study A->C B Assess In Vitro Cytotoxicity (e.g., MTT Assay) B->C D Pharmacokinetic Study (Determine Cmax, Tmax, Half-life) C->D E In Vivo Efficacy Study (Dose-Response) D->E F Establish Therapeutic Window E->F

Caption: Experimental workflow for refining this compound dosage.

Troubleshooting_Tree Start Inconsistent or No Effect Observed Q1 Is the compound soluble in your assay medium? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is your positive control working? A1_Yes->Q2 Sol_Fix Troubleshoot Solubility: - Change solvent - Lower concentration - Use sonication A1_No->Sol_Fix A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Have you performed a full dose-response curve? A2_Yes->Q3 Assay_Fix Troubleshoot Assay: - Check cell health - Validate reagents A2_No->Assay_Fix A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Final Consider Compound Stability or Model Insensitivity A3_Yes->Final Dose_Fix Perform Dose-Response (Wider Range) A3_No->Dose_Fix

Caption: Troubleshooting decision tree for this compound experiments.

References

Guvacine Ethyl Ester Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guides for experiments involving Guvacine (B1672442) ethyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of Guvacine ethyl ester? this compound is a prodrug of Guvacine, which is primarily known as a competitive inhibitor of the γ-aminobutyric acid (GABA) transporters (GATs).[1][2] Its main target is the GAT-1 subtype, which is responsible for the reuptake of GABA from the synaptic cleft, thereby increasing the concentration of GABA available to bind to its receptors.[1][3]

Q2: What are the known or potential off-target effects of this compound? While Guvacine's primary activity is on GATs, structurally related N-substituted guvacine esters have been shown to exhibit significant activity at muscarinic acetylcholine (B1216132) receptors.[4] Depending on the specific chemical structure, these derivatives can act as full agonists or competitive antagonists at atrial (M2 alpha) and ileal (M2 beta) muscarinic receptor subtypes. Therefore, researchers should be aware of potential cholinergic system interference as a significant off-target effect.

Q3: How does the potency of this compound compare to other GAT inhibitors? The potency of GAT inhibitors is typically compared using their half-maximal inhibitory concentration (IC₅₀) or inhibitor constant (Kᵢ) values from GABA uptake assays. For example, the well-characterized GAT-1 inhibitor tiagabine (B1662831) has an IC₅₀ of approximately 390 nM in HEK293 cells expressing human GAT-1. While specific IC₅₀ values for this compound are not as widely published, its parent compound, Guvacine, is a well-established GAT inhibitor, though generally less potent than synthetic analogs like tiagabine or SKF-89976a.

Q4: What are the critical parameters to control in an experiment using this compound?

  • pH and Stability: As an ester, this compound is susceptible to hydrolysis back to Guvacine and ethanol, especially at non-neutral pH. Ensure stock solutions are prepared in appropriate solvents (e.g., DMSO) and that the final assay buffer pH is stable and controlled.

  • Substrate Concentration: In functional assays measuring GABA uptake, the concentration of GABA used will impact the apparent inhibitory potency (IC₅₀) of a competitive inhibitor. Ensure GABA concentrations are consistent and clearly reported.

  • Incubation Time: Pre-incubation of the inhibitor with the cells or tissue before adding the substrate can influence the observed effect, particularly for inhibitors with slow on/off rates.

  • Cell/Tissue Type: The expression levels of different GAT subtypes (GAT-1, GAT-2, GAT-3, BGT-1) can vary significantly between cell lines and tissues. This can lead to different pharmacological responses.

Troubleshooting Guide

Q: I am observing unexpected effects on smooth muscle contraction or heart rate in my tissue preparation. What could be the cause? A: This may be an off-target effect. As demonstrated with structurally similar compounds, N-substituted guvacine esters can directly interact with muscarinic acetylcholine receptors, which are critical in regulating both cardiac function and smooth muscle contraction. For example, some guvacine propargyl esters show potent agonistic activity in atrial preparations but act as competitive antagonists in the ileum.

  • Recommendation: To confirm a muscarinic effect, run a control experiment by co-incubating your preparation with a known muscarinic antagonist, such as atropine (B194438). If atropine blocks the unexpected effect, it strongly suggests an off-target interaction with muscarinic receptors.

Q: The IC₅₀ value I measured is significantly different from what I expected. What are the potential reasons? A: Several factors can lead to variability in IC₅₀ values:

  • Assay Conditions: The concentration of [³H]-GABA used in an uptake assay is critical. According to the Cheng-Prusoff equation, for a competitive inhibitor, the IC₅₀ will increase as the substrate concentration increases.

  • GAT Subtype Selectivity: Your experimental system may express a different GAT subtype than the one used in a reference study. Guvacine and its analogs may have different affinities for GAT-1, GAT-2, and GAT-3.

  • Prodrug Conversion: this compound must be hydrolyzed to Guvacine to be active. The rate of this conversion can vary depending on the presence of esterase enzymes in your cell or tissue preparation, leading to discrepancies in apparent potency.

  • Solution Integrity: Verify the concentration and integrity of your compound. Improper storage may lead to degradation.

Q: My results show high variability between replicate experiments. What should I check first? A: High variability often points to procedural or stability issues.

  • Solution Preparation: Ensure your stock solution is fully dissolved and prepare fresh dilutions for each experiment. Esters can hydrolyze in aqueous solutions over time.

  • Consistent Timing: Standardize all incubation times precisely, including any pre-incubation steps with the inhibitor and the uptake period after adding the substrate.

  • Cell Health: Ensure your cells are healthy and not overgrown. Changes in cell confluence can alter transporter expression levels.

  • Washing Steps: In uptake assays, incomplete removal of extracellular [³H]-GABA during washing steps is a common source of variability. Ensure washing is rapid and thorough with ice-cold buffer.

Quantitative Data on Related Compounds

The following table summarizes the activity of various N-substituted guvacine esters at muscarinic receptors, highlighting the potential for off-target effects within this chemical class. Note that these are not for this compound itself but for structurally related analogs.

CompoundPreparationActivity TypePotency (pD₂ or pA₂)Intrinsic ActivityReference
Guvacoline (N-methyl)Rat AtriaAgonist6.891.00
Guvacoline (N-methyl)Rat IleumAgonist6.091.00
N-Ethylguvacine Propargyl EsterRat AtriaAgonist~6.50.79
N-Ethylguvacine Propargyl EsterRat IleumAntagonist6.060
  • pD₂: The negative logarithm of the EC₅₀ value for an agonist.

  • pA₂: The negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Experimental Protocols

Key Experiment: [³H]-GABA Uptake Inhibition Assay in HEK293 Cells

This protocol is adapted from standard methods for characterizing GAT-1 inhibitors.

Objective: To determine the IC₅₀ of this compound for the inhibition of GABA transporter (e.g., GAT-1) activity.

Materials:

  • HEK293 cells stably expressing the human GABA transporter GAT-1.

  • Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Assay Buffer: NaCl-based buffer (e.g., 140 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 20 mM HEPES, 10 mM Glucose, pH 7.4).

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid).

  • Non-labeled GABA.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Scintillation fluid and a scintillation counter.

  • 24-well cell culture plates.

Procedure:

  • Cell Plating: Seed the GAT-1 expressing HEK293 cells into 24-well plates and grow until they reach 80-90% confluency.

  • Preparation: On the day of the experiment, prepare serial dilutions of this compound in the assay buffer. Also, prepare the substrate solution containing a mix of [³H]-GABA and non-labeled GABA at a final concentration (e.g., 250-500 nM).

  • Washing: Aspirate the culture medium from the wells. Wash the cells twice with 0.5 mL of pre-warmed (37°C) assay buffer.

  • Pre-incubation: Add 200 µL of the assay buffer containing the desired concentration of this compound (or vehicle for control) to each well. Incubate the plate for 10-20 minutes at room temperature.

  • Initiate Uptake: Add 50 µL of the GABA substrate solution to each well to initiate the uptake reaction. Incubate for a short, defined period (e.g., 5-10 minutes) at room temperature. The incubation time should be within the linear range of GABA uptake.

  • Terminate Uptake: Rapidly terminate the uptake by aspirating the solution and immediately washing the cells three times with 1 mL of ice-cold assay buffer.

  • Cell Lysis: Lyse the cells by adding 0.5 mL of 1% SDS or 0.1 M NaOH to each well. Incubate for 30 minutes at room temperature with gentle shaking.

  • Quantification: Transfer the lysate from each well into a scintillation vial. Add 4 mL of scintillation fluid, mix well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Visualizations

Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA GABA GAT1 GAT-1 Transporter GABA->GAT1 Reuptake M2R Muscarinic M2 Receptor (Off-Target) G_Protein G Protein Signaling M2R->G_Protein Activation/ Inhibition Guvacine Guvacine (Active Form) Guvacine->GAT1 Inhibition (On-Target) Guvacine->M2R Binding (Off-Target)

Caption: On-target vs. potential off-target pathways for Guvacine.

Experimental_Workflow start Start: Seed GAT-1 expressing cells wash1 Wash cells with pre-warmed assay buffer start->wash1 preincubate Pre-incubate with This compound wash1->preincubate add_gaba Initiate uptake with [3H]-GABA solution preincubate->add_gaba incubate Incubate for defined time (e.g., 10 min) add_gaba->incubate terminate Terminate with ice-cold buffer wash (3x) incubate->terminate lyse Lyse cells (e.g., 1% SDS) terminate->lyse count Quantify radioactivity via scintillation counting lyse->count analyze Analyze data and calculate IC50 count->analyze end End analyze->end

Caption: Workflow for a [³H]-GABA uptake inhibition assay.

Troubleshooting_Tree start Unexpected Experimental Result q1 Is the effect unrelated to GABA transport? start->q1 Check Effect Type q2 Is the IC50 incorrect? start->q2 Check Potency q1->q2 No a1 Potential muscarinic off-target effect q1->a1 Yes a2 Check assay conditions: - Substrate concentration - Prodrug conversion - GAT subtype expression q2->a2 Yes a3 Check for procedural errors: - Solution stability - Incubation times - Cell health q2->a3 No, but results are variable

Caption: Decision tree for troubleshooting unexpected results.

References

Technical Support Center: Enhancing the Bioavailability of Guvacine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the bioavailability of Guvacine ethyl ester. The information is presented in a user-friendly question-and-answer format to directly address common challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of enhancing the bioavailability of this compound.

Issue 1: Low Oral Bioavailability Observed in Preclinical Animal Models

  • Question: Our in vivo pharmacokinetic studies in rats show unexpectedly low oral bioavailability for this compound. What are the potential causes and how can we troubleshoot this?

  • Answer: Low oral bioavailability of this compound is likely due to a combination of factors inherent to its structure as an ester prodrug of a hydrophilic parent compound. The primary suspects are poor aqueous solubility, rapid pre-systemic hydrolysis, and/or low intestinal permeability.

    Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Rapid Pre-systemic Hydrolysis This compound is susceptible to rapid hydrolysis by esterases in the gastrointestinal (GI) tract and liver, converting it back to the more polar and less permeable Guvacine before it can be absorbed.[1][2][3]
1. Formulation Strategy: Protect the ester from enzymatic degradation. Consider lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), which can encapsulate the compound and promote lymphatic absorption, partially bypassing first-pass metabolism.[2]
2. Co-administration with Esterase Inhibitors: While primarily a research tool, co-dosing with a general esterase inhibitor can help determine the extent of pre-systemic hydrolysis.
Low Aqueous Solubility Although esterification increases lipophilicity, the overall solubility of this compound in aqueous GI fluids might still be a rate-limiting step for dissolution and absorption.
1. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[4]
2. Amorphous Solid Dispersions: Formulating this compound as an amorphous solid dispersion with a hydrophilic polymer can enhance its aqueous solubility and dissolution rate.
3. pH Modification: Assess the pH-solubility profile. The use of buffers or pH-modifying excipients in the formulation could improve solubility in specific regions of the GI tract.
Poor Intestinal Permeability The underlying permeability of the Guvacine moiety might be low, or the ethyl ester itself may be a substrate for efflux transporters like P-glycoprotein (P-gp).
1. In Vitro Permeability Assays: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) and efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux.
2. Permeation Enhancers: Investigate the use of safe and approved permeation enhancers in the formulation to improve intestinal absorption.

Workflow for Troubleshooting Low Bioavailability

G start Low Oral Bioavailability of This compound Observed hydrolysis Hypothesis 1: Rapid Pre-systemic Hydrolysis start->hydrolysis solubility Hypothesis 2: Low Aqueous Solubility start->solubility permeability Hypothesis 3: Poor Intestinal Permeability start->permeability formulation Action: Develop Protective Formulation (e.g., SEDDS) hydrolysis->formulation esterase_inhibitor Action: In Vivo Study with Esterase Inhibitor hydrolysis->esterase_inhibitor particle_size Action: Particle Size Reduction/Nanonization solubility->particle_size solid_dispersion Action: Formulate as Amorphous Solid Dispersion solubility->solid_dispersion caco2 Action: Conduct Caco-2 Permeability Assay permeability->caco2 permeation_enhancer Action: Investigate Permeation Enhancers permeability->permeation_enhancer outcome1 Improved Bioavailability? formulation->outcome1 esterase_inhibitor->outcome1 outcome2 Improved Dissolution? particle_size->outcome2 solid_dispersion->outcome2 outcome3 High Permeability? caco2->outcome3 permeation_enhancer->outcome3 end Optimized Formulation/ Understanding of ADME outcome1->end outcome2->end outcome3->end

A troubleshooting workflow for low oral bioavailability.

Issue 2: High Variability in In Vivo Pharmacokinetic Data

  • Question: We are observing significant inter-subject variability in the plasma concentrations of this compound and its parent, Guvacine. What could be causing this and how can we minimize it?

  • Answer: High variability is a common challenge, especially with compounds susceptible to extensive first-pass metabolism.

    Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Genetic Polymorphisms in Esterases Different animals may have varying levels and activities of esterase enzymes responsible for the hydrolysis of this compound.
1. In Vitro Plasma Stability: Assess the stability of this compound in plasma from different individual animals to check for variability in hydrolysis rates.
2. Use of Inbred Strains: If possible, use inbred animal strains to minimize genetic variability.
Differences in Gastric Emptying and GI Transit Time The rate at which the formulation moves through the GI tract can significantly impact the extent of absorption.
1. Standardize Fasting Protocols: Ensure all animals are fasted for a consistent period before dosing. Co-ingestion of food can alter gastric emptying and decrease peak concentrations.
2. Control Dosing Volume and Vehicle: Use a consistent and appropriate dosing volume and vehicle for all animals.
Food Effects The presence of food can significantly alter the absorption of ester prodrugs.
1. Fed vs. Fasted Studies: Conduct pharmacokinetic studies in both fed and fasted states to characterize the food effect. This information is crucial for later clinical study design.

Frequently Asked Questions (FAQs)

1. General Concepts

  • Question: Why is enhancing the bioavailability of this compound important?

  • Answer: Guvacine is a GABA uptake inhibitor. However, its parent compound, Guvacine, is hydrophilic, which generally leads to poor absorption across the intestinal membrane. This compound is a prodrug designed to be more lipophilic to enhance its permeability. However, if the bioavailability of the ethyl ester is low, a larger dose is required to achieve a therapeutic effect, which can increase the risk of side effects and lead to inconsistent clinical outcomes.

  • Question: What is the likely metabolic pathway for this compound following oral administration?

  • Answer: As an ethyl ester, this compound is expected to undergo rapid hydrolysis by carboxylesterases, which are abundant in the intestine, liver, and blood. This enzymatic reaction will cleave the ester bond, releasing the active parent drug, Guvacine, and ethanol (B145695). The primary goal is for this hydrolysis to occur after the prodrug has been absorbed into the systemic circulation.

Metabolic Pathway of this compound

G cluster_gut_lumen GI Lumen / Liver (First-Pass) cluster_systemic Systemic Circulation Guvacine_ester_lumen This compound Guvacine_lumen Guvacine Guvacine_ester_lumen->Guvacine_lumen Esterase Hydrolysis (Pre-systemic) Guvacine_ester_systemic This compound (Absorbed) Guvacine_ester_lumen->Guvacine_ester_systemic Absorption Guvacine_systemic Guvacine (Active Drug) Guvacine_lumen->Guvacine_systemic Limited Absorption Guvacine_ester_systemic->Guvacine_systemic Esterase Hydrolysis (Post-absorption)

A simplified metabolic pathway of this compound.

2. Experimental Design

  • Question: What are the key in vitro experiments to perform before starting in vivo studies?

  • Answer: A series of in vitro assays are crucial to understand the potential barriers to oral bioavailability.

    Recommended In Vitro Assays:

AssayPurposeExpected Outcome
Kinetic Solubility To determine the solubility of this compound in simulated gastric and intestinal fluids (SGF, SIF).Provides an indication of the dissolution rate-limiting steps.
Plasma/Microsomal Stability To assess the rate of hydrolytic cleavage by esterases in plasma and liver microsomes.A very short half-life suggests rapid pre-systemic metabolism will be a significant challenge.
Caco-2 Permeability Assay To evaluate the intestinal permeability and identify potential efflux transporter interactions.Provides the apparent permeability coefficient (Papp) and efflux ratio to classify the compound's permeability.
LogD Determination To measure the lipophilicity at different pH values.Helps in predicting membrane permeability and understanding the pH-dependent absorption.
  • Question: How should we design our initial in vivo pharmacokinetic study?

  • Answer: A well-designed initial pharmacokinetic study in a rodent model (e.g., Sprague-Dawley rats) is essential.

    Key Study Design Components:

ParameterRecommendationRationale
Animal Model Male Sprague-Dawley rats (n=3-5 per group).A common and well-characterized model for initial PK studies.
Dosing - Intravenous (IV) bolus (e.g., 1 mg/kg) in a solubilizing vehicle.- Oral gavage (e.g., 10 mg/kg) as a suspension or in a simple formulation.The IV dose is crucial for determining clearance, volume of distribution, and absolute bioavailability. The oral dose provides data on absorption.
Blood Sampling IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.Oral: 0.25, 0.5, 1, 2, 4, 8, 24 hours.A sufficient number of time points are needed to accurately define the concentration-time profile.
Analytical Method A validated LC-MS/MS method to quantify both this compound and Guvacine in plasma.Necessary to distinguish between the prodrug and the active parent drug.
Data Analysis Non-compartmental analysis to determine key PK parameters (AUC, Cmax, Tmax, t1/2, Clearance, Vd, F%).Provides the fundamental pharmacokinetic profile of the compound.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general outline for assessing the intestinal permeability of this compound.

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the leakage of a paracellular marker like Lucifer Yellow.

  • Dosing: A solution of this compound (e.g., 10 µM) in transport buffer is added to the apical (A) side of the Transwell inserts for apical-to-basolateral (A-to-B) permeability assessment, and to the basolateral (B) side for basolateral-to-apical (B-to-A) permeability assessment.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the receiver compartment.

  • Analysis: The concentration of this compound in the samples is quantified using a validated LC-MS/MS method.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

  • Efflux Ratio: The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio >2 is indicative of active efflux.

Experimental Workflow for Caco-2 Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Culture Caco-2 cells on Transwell inserts (21-25 days) integrity Check Monolayer Integrity (TEER, Lucifer Yellow) culture->integrity dosing Add this compound to Donor Compartment (Apical or Basolateral) integrity->dosing sampling Sample from Receiver Compartment at Time Intervals dosing->sampling lcms Quantify Concentration by LC-MS/MS sampling->lcms calc Calculate Papp and Efflux Ratio lcms->calc

A workflow for the Caco-2 permeability assay.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic procedure for an initial PK study. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Acclimatization: Male Sprague-Dawley rats (250-300g) are acclimated for at least 3 days.

  • Fasting: Animals are fasted overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Dosing:

    • IV Group: this compound is dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) and administered as a bolus dose via the tail vein.

    • Oral Group: this compound is suspended in a vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered by oral gavage.

  • Blood Collection: Approximately 100-150 µL of blood is collected from a cannulated vessel or via sparse sampling at specified time points into tubes containing an anticoagulant (e.g., K2EDTA) and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo hydrolysis.

  • Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Plasma samples are stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound and its metabolite, Guvacine, are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using appropriate software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.

References

Validation & Comparative

A Comparative Analysis of Guvacine Ethyl Ester and Arecoline Activity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the pharmacological activities of guvacine (B1672442) ethyl ester and arecoline (B194364). The information is intended for researchers, scientists, and professionals involved in drug development who are interested in the distinct mechanisms of action of these two alkaloids derived from the areca nut. This document summarizes their primary targets, quantitative activity, and the experimental methods used to determine these properties.

Introduction

Guvacine ethyl ester and arecoline are two key alkaloids found in the areca nut (Areca catechu). While structurally related, they exhibit distinct pharmacological profiles. Arecoline is primarily recognized as a cholinergic agonist, acting on muscarinic and nicotinic acetylcholine (B1216132) receptors. In contrast, guvacine and its derivatives, including this compound, are mainly characterized as inhibitors of γ-aminobutyric acid (GABA) uptake. This guide will delve into the experimental data that delineates the activity of these two compounds.

Quantitative Comparison of Pharmacological Activity

The following table summarizes the key pharmacological parameters for this compound and arecoline, based on available experimental data. It is important to note that direct quantitative data for this compound is limited in the scientific literature. Therefore, data for the parent compound, guvacine, and structurally similar compounds are included to provide a comprehensive comparison.

ParameterThis compound / Related CompoundsArecoline / MetabolitePrimary Target
Muscarinic Receptor Agonism Muscarinic Acetylcholine Receptors
pD2~6.5 (for N-ethylguvacine propargyl ester at atrial M2 receptors)[1]6.09 - 8.07 (at atrial and ileal muscarinic receptors)[1]Muscarinic Receptors
CommentN-alkylation with groups larger than methyl, such as ethyl, leads to a significant decrease in muscarinic agonist activity compared to arecoline.[1]Arecoline is a potent, full agonist at muscarinic receptors.
GABA Uptake Inhibition GABA Transporters (GATs)
IC50 (GAT-1)Likely similar to or a prodrug of Guvacine (IC50 = 39 µM for rat GAT-1)Arecoline: Not a significant inhibitor. Arecaidine (B1214280) (metabolite): Potent inhibitor (specific IC50 not available in cited literature).GAT-1
IC50 (GAT-2)Likely similar to or a prodrug of Guvacine (IC50 = 58 µM for rat GAT-2)-GAT-2
IC50 (GAT-3)Likely similar to or a prodrug of Guvacine (IC50 = 378 µM for rat GAT-3)-GAT-3
CommentThis compound is expected to act as a GABA uptake inhibitor, potentially as a prodrug that is hydrolyzed to guvacine.The GABAergic activity associated with areca nut chewing is attributed to arecoline's metabolite, arecaidine.

Signaling Pathways and Mechanisms of Action

The distinct activities of arecoline and this compound are rooted in their interaction with different neurotransmitter systems.

Arecoline's Cholinergic Activity: Arecoline acts as an agonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes couple to Gq/11, activating phospholipase C (PLC) and leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Arecoline Signaling Pathway Arecoline Arecoline mAChR Muscarinic Acetylcholine Receptor (M1/M3/M5) Arecoline->mAChR Gq11 Gq/11 mAChR->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca2->Response PKC->Response

Arecoline's primary signaling cascade via Gq-coupled muscarinic receptors.

This compound's GABAergic Activity: this compound is believed to function as an inhibitor of GABA transporters (GATs). By blocking the reuptake of GABA from the synaptic cleft, it increases the concentration of this inhibitory neurotransmitter, leading to enhanced GABAergic signaling. It is likely a prodrug that is hydrolyzed in vivo to guvacine, the active GABA uptake inhibitor.

This compound Mechanism of Action Guvacine_Ester This compound Hydrolysis Hydrolysis (in vivo) Guvacine_Ester->Hydrolysis Guvacine Guvacine Hydrolysis->Guvacine GAT GABA Transporter (GAT) Guvacine->GAT inhibits GABA_reuptake GABA Reuptake GAT->GABA_reuptake GABA_synapse ↑ Synaptic GABA GABA_reuptake->GABA_synapse leads to GABA_receptor GABA Receptor Activation GABA_synapse->GABA_receptor Inhibition Neuronal Inhibition GABA_receptor->Inhibition

Proposed mechanism of action for this compound as a GABA uptake inhibitor.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the activities of this compound and arecoline.

This assay determines the affinity of a compound for muscarinic receptors.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK293 cells).

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

  • Test compound (arecoline or this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (no test compound) and non-specific binding (excess of a known muscarinic antagonist like atropine).

  • Equilibration: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Muscarinic Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand ([3H]-NMS) Radioligand->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50 Determine IC50 Scintillation->IC50 Ki Calculate Ki IC50->Ki

Workflow for a typical muscarinic receptor binding assay.

This assay measures the ability of a compound to inhibit the reuptake of GABA into cells or synaptosomes.

Objective: To determine the IC50 of a test compound for inhibiting GABA uptake via specific GABA transporters (GATs).

Materials:

  • Cells expressing the desired GABA transporter subtype (e.g., HEK293 cells) or synaptosomes.

  • Radiolabeled GABA ([3H]-GABA).

  • Test compound (this compound or arecaidine).

  • Uptake buffer (e.g., Krebs-Ringer-HEPES).

  • Lysis buffer.

  • Scintillation fluid and counter.

Procedure:

  • Cell Plating: Plate the cells expressing the GAT of interest in a 96-well plate.

  • Pre-incubation: Wash the cells with uptake buffer and pre-incubate with varying concentrations of the test compound.

  • Uptake Initiation: Add a solution containing [3H]-GABA to initiate the uptake.

  • Incubation: Incubate for a short period to allow for GABA uptake (e.g., 10-20 minutes at room temperature).

  • Uptake Termination: Rapidly wash the cells with ice-cold uptake buffer to stop the uptake and remove extracellular [3H]-GABA.

  • Cell Lysis: Lyse the cells to release the intracellular [3H]-GABA.

  • Quantification: Transfer the cell lysate to scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis: Determine the amount of [3H]-GABA uptake at each concentration of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the GABA uptake.

GABA Uptake Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells GAT-expressing Cells Preincubation Pre-incubate with Test Compound Cells->Preincubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Preincubation Uptake Add [3H]-GABA and Incubate Preincubation->Uptake Termination Wash to Terminate Uptake Uptake->Termination Lysis Cell Lysis Termination->Lysis Scintillation Scintillation Counting Lysis->Scintillation IC50 Determine IC50 Scintillation->IC50

Workflow for a typical GABA uptake assay.

Conclusion

This compound and arecoline, despite their common origin, exhibit fundamentally different pharmacological activities. Arecoline is a potent muscarinic agonist, directly stimulating cholinergic receptors. In contrast, this compound's primary activity is likely as an inhibitor of GABA uptake, thereby enhancing inhibitory neurotransmission. This clear distinction in their mechanisms of action is crucial for researchers investigating the neuropharmacology of areca nut alkaloids and for drug development professionals exploring new therapeutic agents targeting the cholinergic and GABAergic systems. The provided experimental protocols offer a foundation for further investigation and verification of the activities of these and related compounds.

References

A Comparative Guide to Guvacine Ethyl Ester and Other GABA Uptake Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Guvacine (B1672442) ethyl ester and other prominent GABA uptake inhibitors, supported by experimental data and detailed methodologies.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is tightly regulated by GABA transporters (GATs). Inhibition of these transporters—GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1)—presents a key therapeutic strategy for neurological disorders such as epilepsy. This guide focuses on Guvacine ethyl ester, a prodrug of the GAT inhibitor Guvacine, and compares its performance with other well-characterized inhibitors.

Quantitative Comparison of GABA Uptake Inhibitors

The inhibitory potency of various compounds against the four human GABA transporter subtypes (hGAT1, hGAT2, hGAT3, and hBGT1) is a critical determinant of their therapeutic potential and side-effect profile. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. Below is a summary of reported IC50 values for several key GABA uptake inhibitors.

CompoundhGAT1 IC50 (µM)hGAT2 IC50 (µM)hGAT3 IC50 (µM)hBGT1 IC50 (µM)Primary Characteristics
Guvacine ~20-50---Parent compound of this compound, moderate potency for GAT1.
Nipecotic Acid ~14---A foundational GABA uptake inhibitor, but with poor blood-brain barrier penetration.[1]
Tiagabine 0.07 - 0.725>100>100>100Highly potent and selective GAT1 inhibitor; clinically approved for epilepsy.[1][2]
NNC-711 0.04---A potent and selective GAT1 inhibitor.[2]
SK&F 89976A 7.3---A potent, orally active GAT1 inhibitor with anticonvulsant properties.[1]
NO-711 1.07403503570A derivative of guvacine with high affinity for GAT1.

Experimental Protocols

In Vitro: [³H]GABA Uptake Inhibition Assay in HEK293 Cells

This assay is fundamental for determining the inhibitory potency (IC50) of compounds on specific GABA transporter subtypes.

Objective: To measure the ability of a test compound to inhibit the uptake of radiolabeled GABA into HEK293 cells stably expressing a specific human GAT subtype (hGAT1, hGAT2, hGAT3, or hBGT1).

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured and maintained in appropriate media. For these experiments, cells stably transfected with the cDNA for a specific human GABA transporter subtype are used.

  • Assay Preparation: Cells are seeded into 24- or 48-well plates and grown to a suitable confluency.

  • Incubation with Inhibitor: On the day of the assay, the culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The cells are then pre-incubated for a defined period (e.g., 10-20 minutes) at room temperature with varying concentrations of the test compound (e.g., this compound, Tiagabine).

  • Initiation of GABA Uptake: The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]GABA (e.g., 5 µM) and unlabeled GABA.

  • Termination of Uptake: After a short incubation period (e.g., 3-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces [³H]GABA uptake by 50%, is calculated by fitting the data to a sigmoidal dose-response curve. Non-specific uptake is determined in the presence of a saturating concentration of a potent inhibitor like Tiagabine.

In Vivo: Anticonvulsant Activity Assessment

Animal models of seizures are crucial for evaluating the in vivo efficacy of GABA uptake inhibitors.

This model is considered predictive of efficacy against generalized tonic-clonic seizures.

Objective: To assess the ability of a test compound to protect against seizures induced by a maximal electrical stimulus.

Methodology:

  • Animal Model: Male albino mice or rats are typically used.

  • Compound Administration: The test compound is administered via an appropriate route (e.g., intraperitoneally, orally) at various doses and at a predetermined time before the seizure induction to allow for drug absorption and distribution.

  • Seizure Induction: A high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes. A drop of local anesthetic/electrolyte solution is applied to the eyes before electrode placement.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered a positive endpoint for protection.

  • Data Analysis: The ED50, the dose of the compound that protects 50% of the animals from the tonic hindlimb extension, is calculated.

This model is sensitive to drugs that enhance GABAergic neurotransmission and is considered a model for myoclonic and absence seizures.

Objective: To evaluate the ability of a test compound to increase the threshold for clonic seizures induced by the chemical convulsant pentylenetetrazol.

Methodology:

  • Animal Model: Mice are commonly used for this assay.

  • Compound Administration: The test compound is administered at various doses prior to the injection of PTZ.

  • PTZ Administration: A subcutaneous or intraperitoneal injection of PTZ at a dose that reliably induces clonic seizures in control animals (e.g., 85 mg/kg for mice) is administered.

  • Observation: The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures, characterized by rhythmic muscle contractions. The latency to the first seizure and the seizure severity can also be recorded.

  • Data Analysis: The percentage of animals protected from seizures at each dose of the test compound is determined, and the ED50 is calculated.

Visualizing the Mechanism and Workflow

To better understand the underlying biology and experimental procedures, the following diagrams have been generated.

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell presynaptic Presynaptic Terminal gaba GABA presynaptic->gaba Release vesicle GABA Vesicle gat1_pre GAT1 gat1_pre->presynaptic gaba->gat1_pre Reuptake gaba_receptor GABA Receptor gaba->gaba_receptor Binding gat_glia GAT1/GAT3 gaba->gat_glia Uptake postsynaptic Postsynaptic Density gaba_receptor->postsynaptic Inhibition glia Astrocyte gat_glia->glia GABA_Uptake_Assay_Workflow start Start cell_culture Culture HEK293 cells expressing GAT subtype start->cell_culture seeding Seed cells into multi-well plates cell_culture->seeding pre_incubation Pre-incubate with GABA uptake inhibitor seeding->pre_incubation add_gaba Add [³H]GABA pre_incubation->add_gaba incubation Incubate for a defined time add_gaba->incubation wash Wash with ice-cold buffer incubation->wash lysis Cell Lysis wash->lysis scintillation Scintillation Counting lysis->scintillation analysis Calculate IC50 scintillation->analysis end End analysis->end

References

Validating the Binding Affinity of GAT-1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Binding Affinity of GAT-1 Inhibitors

The following table summarizes the binding affinities (IC50 and Ki values) of several well-characterized GAT-1 inhibitors. These values were determined using radioligand binding assays, a standard method for quantifying ligand-receptor interactions.

CompoundTargetIC50 (µM)Ki (µM)
Tiagabine Human GAT-10.067 (in vivo)[1]0.725
SKF-89976A Human GAT-10.137.3
CI-966 GAT-10.26-

Note: A lower IC50 or Ki value indicates a higher binding affinity. The lack of data for Guvacine ethyl ester highlights a research gap that could be addressed using the experimental protocols outlined below.

Experimental Protocol: Radioligand Binding Assay for GAT-1

This section details a representative protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound (e.g., this compound) for the GAT-1 transporter. This method is considered the gold standard for measuring the affinity of a ligand to its target receptor due to its robustness and sensitivity.

Objective: To determine the inhibitory constant (Ki) of a test compound for the GAT-1 transporter by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Membrane Preparation: Cell membranes expressing the human GAT-1 transporter.

  • Radioligand: A specific GAT-1 radioligand, such as [³H]-Tiagabine.

  • Test Compound: this compound or other compounds of interest.

  • Non-specific Binding Control: A high concentration of a known GAT-1 inhibitor (e.g., Tiagabine) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • 96-well filter plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Thaw the GAT-1 expressing cell membrane preparation on ice.

    • Homogenize the membranes in ice-cold assay buffer.

    • Determine the protein concentration using a standard protein assay.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer

      • A fixed concentration of the radioligand (e.g., [³H]-Tiagabine).

      • A range of concentrations of the test compound.

      • For total binding wells, add assay buffer instead of the test compound.

      • For non-specific binding wells, add a saturating concentration of a known GAT-1 inhibitor.

    • Add the prepared membrane homogenate to each well to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the 96-well filter plate using a vacuum filtration apparatus.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter mats.

    • Add scintillation cocktail to each filter.

    • Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare GAT-1 Membrane Homogenate start->prep_membranes setup_assay Set up 96-well plate: - Radioligand - Test Compound (serial dilutions) - Membranes prep_membranes->setup_assay incubate Incubate to reach equilibrium setup_assay->incubate filter Vacuum Filtration to separate bound and free radioligand incubate->filter count Scintillation Counting to measure radioactivity filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway Context

Guvacine and its derivatives act by inhibiting the reuptake of GABA from the synaptic cleft, thereby increasing the concentration of GABA available to bind to postsynaptic GABA receptors. This leads to enhanced inhibitory neurotransmission.

GAT1_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_cleft GABA GABA_release->GABA_cleft GAT1 GAT-1 Transporter GABA_cleft->GAT1 Reuptake GABA_receptor GABA Receptor GABA_cleft->GABA_receptor Binding inhibitory_signal Inhibitory Signal GABA_receptor->inhibitory_signal Activation Guvacine_ester This compound Guvacine_ester->GAT1 Inhibition

Caption: Inhibition of GAT-1 by this compound.

References

Guvacine Ethyl Ester: A Comparative Guide to Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Guvacine (B1672442) ethyl ester, a derivative of the naturally occurring alkaloid guvacine found in the areca nut, is primarily recognized for its role as a precursor in the synthesis of GABA uptake inhibitors. Understanding its cross-reactivity profile is crucial for elucidating its pharmacological effects and potential off-target interactions. This guide provides a comparative analysis of Guvacine ethyl ester's interaction with its primary target and other receptors, supported by experimental data and detailed methodologies.

Primary Target and Potential Cross-Reactivity

Guvacine, the parent compound of this compound, is a known inhibitor of the GABA transporter 1 (GAT-1)[1]. GAT-1 is a crucial protein responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft, thereby regulating GABAergic neurotransmission. The primary mechanism of action of guvacine is the selective inhibition of this transporter[1]. Consequently, this compound is anticipated to exhibit similar activity, likely acting as a prodrug that is hydrolyzed to guvacine in vivo.

Beyond its primary target, studies on structurally related N-substituted guvacine esters have indicated a potential for cross-reactivity with muscarinic acetylcholine (B1216132) receptors[2]. Specifically, N-ethylguvacine propargyl ester, a compound with a similar structural motif to this compound, has been shown to act as an agonist at atrial M2 muscarinic receptors while behaving as a competitive antagonist at ileal M2 muscarinic receptors[2]. This suggests that this compound may also possess some affinity for muscarinic receptors, a critical consideration in its overall pharmacological profiling.

Comparative Receptor Interaction Profile

Receptor/TransporterLigandKnown/Anticipated ActivityQuantitative DataReference
GABA Transporter 1 (GAT-1) GuvacineInhibitor-[1]
This compoundAnticipated Inhibitor (as a prodrug)Data not available
Muscarinic M2 Receptor (atrial) N-ethylguvacine propargyl esterAgonistpD2 ≈ 6.5
This compoundPotential Agonist/AntagonistData not available
Muscarinic M2 Receptor (ileal) N-ethylguvacine propargyl esterCompetitive AntagonistpA2 = 6.06
This compoundPotential Agonist/AntagonistData not available

Note: pD2 is the negative logarithm of the EC50 value, and pA2 is the negative logarithm of the antagonist's dissociation constant (Kb). Higher values indicate greater potency.

Experimental Protocols

GABA Transporter (GAT-1) Uptake Assay

This assay is designed to measure the inhibition of GABA uptake by a test compound, such as this compound.

Objective: To determine the IC50 value of this compound for the inhibition of GAT-1.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GAT-1 transporter are cultured in an appropriate medium.

  • Assay Preparation: Cells are seeded into 96-well microplates and grown to confluence.

  • Compound Incubation: The cell medium is replaced with a buffer solution containing varying concentrations of this compound. A control group without the test compound and a positive control group with a known GAT-1 inhibitor (e.g., tiagabine) are included.

  • Radioligand Addition: [³H]-GABA (a radioactively labeled form of GABA) is added to each well at a concentration close to its Km for GAT-1.

  • Uptake Reaction: The plates are incubated for a short period (e.g., 10-20 minutes) at room temperature to allow for GABA uptake.

  • Termination and Washing: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-GABA.

  • Scintillation Counting: A scintillation cocktail is added to each well, and the radioactivity, corresponding to the amount of [³H]-GABA taken up by the cells, is measured using a scintillation counter.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of [³H]-GABA uptake against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

GABATransporterAssay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cells HEK293 cells with GAT-1 plate Seed cells in 96-well plate cells->plate compound Add this compound plate->compound radioligand Add [³H]-GABA compound->radioligand incubate Incubate radioligand->incubate wash Wash cells incubate->wash count Scintillation counting wash->count analyze Calculate IC50 count->analyze

Workflow for GAT-1 Uptake Assay
Muscarinic Receptor Binding Assay

This assay determines the binding affinity of a test compound to specific muscarinic receptor subtypes.

Objective: To determine the Ki (inhibition constant) of this compound for muscarinic M2 receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human muscarinic M2 receptor are prepared from a suitable cell line (e.g., CHO-K1 cells).

  • Assay Setup: In a 96-well filter plate, the following are added to each well:

    • A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

    • Varying concentrations of this compound.

    • The prepared cell membranes.

    • Control wells for total binding (no test compound) and non-specific binding (a high concentration of a known muscarinic antagonist like atropine) are included.

  • Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing: The contents of each well are rapidly filtered through the filter plate, and the filters are washed with ice-cold buffer to separate the bound from the free radioligand.

  • Scintillation Counting: The filter plate is dried, a scintillation cocktail is added to each well, and the radioactivity retained on the filters is measured.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined from a competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.

MuscarinicBindingAssay cluster_input Inputs cluster_reaction Reaction cluster_separation Separation cluster_detection Detection & Analysis membranes M2 Receptor Membranes incubate Incubate to Equilibrium membranes->incubate radioligand [³H]-NMS radioligand->incubate compound This compound compound->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Calculate Ki count->analyze

Muscarinic Receptor Binding Assay Workflow

Signaling Pathways

GAT-1 Inhibition Signaling

Inhibition of GAT-1 by guvacine (the active form of this compound) leads to an increase in the extracellular concentration of GABA. This enhanced GABAergic tone results in greater activation of postsynaptic GABAA and GABAB receptors, leading to neuronal inhibition.

GAT1_Inhibition Guvacine Guvacine (from this compound) GAT1 GABA Transporter 1 (GAT-1) Guvacine->GAT1 inhibits GABA_uptake GABA Reuptake GAT1->GABA_uptake mediates extracellular_GABA Increased Extracellular GABA GABA_uptake->extracellular_GABA decreases GABA_receptors GABAA and GABAB Receptor Activation extracellular_GABA->GABA_receptors leads to neuronal_inhibition Neuronal Inhibition GABA_receptors->neuronal_inhibition

GAT-1 Inhibition Signaling Pathway
Muscarinic M2 Receptor Signaling

Muscarinic M2 receptors are G-protein coupled receptors that, upon activation by an agonist, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. They can also activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing membrane hyperpolarization.

M2_Signaling Agonist Muscarinic Agonist (e.g., N-ethylguvacine propargyl ester) M2R M2 Muscarinic Receptor Agonist->M2R activates Gi Gi Protein M2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits GIRK GIRK Channel Gi->GIRK activates cAMP Decreased cAMP AC->cAMP Hyperpolarization Hyperpolarization GIRK->Hyperpolarization

Muscarinic M2 Receptor Signaling Pathway

References

Comparative Analysis of Guvacine Ethyl Ester Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Guvacine (B1672442) ethyl ester analogs, focusing on their performance as modulators of GABA transporters and cholinergic receptors. The information presented is collated from experimental studies to inform drug discovery and development efforts.

Guvacine, an alkaloid found in the areca nut, is a known inhibitor of γ-aminobutyric acid (GABA) uptake.[1] Its ethyl ester and related analogs have been synthesized and evaluated for their pharmacological activity, revealing a complex structure-activity relationship that influences their potency and selectivity for various neurotransmitter systems. This guide offers a comparative analysis of these analogs, presenting available quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Performance Comparison of Guvacine Ethyl Ester Analogs

The pharmacological profile of this compound analogs is significantly influenced by the nature of the substituent on the piperidine (B6355638) nitrogen. Modifications at this position alter the compound's affinity and efficacy at GABA transporters (GATs) and muscarinic acetylcholine (B1216132) receptors (mAChRs). Limited direct data is available for their activity at nicotinic acetylcholine receptors (nAChRs); however, insights can be drawn from structurally related compounds like arecoline (B194364).

Quantitative Data Summary

The following table summarizes the available quantitative data for various N-substituted guvacine analogs. It is important to note that the data is compiled from different studies and experimental conditions may vary.

Compound/AnalogN-SubstituentTargetAssayParameterValueReference
Guvacine-HrGAT-1[³H]GABA UptakeIC₅₀39 µM[1]
rGAT-2[³H]GABA UptakeIC₅₀58 µM[1]
rGAT-3[³H]GABA UptakeIC₅₀378 µM[1]
N-Ethylguvacine Propargyl Ester-CH₂CH₃Muscarinic (Atria)FunctionalpD₂~6.5[2]
Muscarinic (Ileum)FunctionalpA₂6.06
Guvacoline (Norarecoline)-H (Methyl Ester)Muscarinic (Atria/Ileum)FunctionalpD₂6.09-8.07
Arecoline-CH₃ (Methyl Ester)Muscarinic (Atria/Ileum)FunctionalpD₂6.09-8.07
N-Propylguvacine Methyl Ester-CH₂CH₂CH₃Muscarinic (Atria/Ileum)Functional---Loss of agonistic activity
N-Butylguvacine Methyl Ester-(CH₂)₃CH₃Muscarinic (Atria/Ileum)Functional---Loss of agonistic activity
N-Benzylguvacine Methyl Ester-CH₂PhMuscarinic (Atria/Ileum)Functional---Loss of agonistic activity
N-(4,4-diphenyl-3-butenyl)-guvacine-(CH₂)₂CH=C(Ph)₂GABA Uptake[³H]GABA UptakeIC₅₀Potent (<1 µM)
6-(3,3-Di-phenylpropyl)guvacineH (substitution at C6)GABA Uptake[³H]GABA UptakeIC₅₀0.1 µM

Note: pD₂ is the negative logarithm of the EC₅₀, representing agonist potency. pA₂ is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. IC₅₀ is the half-maximal inhibitory concentration.

Signaling Pathways and Experimental Workflow

To understand the biological context and the methods used to evaluate these compounds, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT1 Transporter GABA_reuptake GABA Reuptake GAT1->GABA_reuptake GABA_synapse->GAT1 GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Postsynaptic_effect Postsynaptic Effect (Inhibition) GABA_receptor->Postsynaptic_effect Guvacine_analog Guvacine Ethyl Ester Analog Guvacine_analog->GAT1 Inhibition

Caption: GABAergic Synapse Signaling Pathway.

CholinergicSignaling cluster_presynaptic_chol Presynaptic Neuron cluster_synaptic_cleft_chol Synaptic Cleft cluster_postsynaptic_chol Postsynaptic Neuron ACh_vesicle ACh Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse mAChR Muscarinic Receptor (GPCR) ACh_synapse->mAChR nAChR Nicotinic Receptor (Ion Channel) ACh_synapse->nAChR G_protein G-Protein Signaling mAChR->G_protein Ion_flow Ion Influx (Na+, Ca2+) nAChR->Ion_flow Guvacine_analog_chol Guvacine Ethyl Ester Analog Guvacine_analog_chol->mAChR Modulation Guvacine_analog_chol->nAChR Potential Modulation

Caption: Cholinergic Synapse Signaling Pathways.

ExperimentalWorkflow cluster_synthesis Synthesis & Characterization cluster_assays Pharmacological Evaluation cluster_analysis Data Analysis start Start with Guvacine or Ethyl Guvacinate alkylation N-Alkylation/ N-Arylation start->alkylation purification Purification & Characterization (NMR, MS) alkylation->purification gaba_assay GABA Uptake Inhibition Assay purification->gaba_assay muscarinic_assay Muscarinic Receptor Binding/Functional Assay purification->muscarinic_assay nicotinic_assay Nicotinic Receptor Functional Assay purification->nicotinic_assay ic50_calc IC₅₀/Ki/pD₂/pA₂ Determination gaba_assay->ic50_calc muscarinic_assay->ic50_calc nicotinic_assay->ic50_calc sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_calc->sar_analysis

Caption: General Experimental Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of this compound analogs.

Synthesis of N-Substituted this compound Analogs

A general method for the synthesis of N-substituted this compound analogs involves the N-alkylation or N-arylation of ethyl guvacinate.

Materials:

  • Ethyl guvacinate hydrochloride

  • Alkyl or aryl halide (e.g., ethyl bromide, benzyl (B1604629) bromide)

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., acetonitrile, dimethylformamide)

Procedure:

  • Ethyl guvacinate hydrochloride is neutralized to the free base.

  • The free base is dissolved in an appropriate solvent.

  • An excess of the desired alkyl or aryl halide and a base are added to the solution.

  • The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to yield the desired N-substituted this compound analog.

  • The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into synaptosomes or cells expressing GABA transporters.

Materials:

  • Synaptosomal preparation or cells expressing GATs (e.g., HEK293 cells)

  • [³H]GABA (radiolabeled GABA)

  • Test compounds (this compound analogs)

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation fluid and counter

Procedure:

  • Synaptosomes or cells are pre-incubated with the test compound at various concentrations or vehicle control.

  • [³H]GABA is added to initiate the uptake reaction.

  • The incubation is carried out for a short period at a controlled temperature (e.g., 25-37°C).

  • The uptake is terminated by rapid filtration through glass fiber filters to separate the cells/synaptosomes from the incubation medium.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC₅₀) is determined by non-linear regression analysis.

Muscarinic Receptor Binding Assay

This assay determines the affinity of a compound for muscarinic receptors by measuring its ability to displace a radiolabeled antagonist.

Materials:

  • Tissue homogenates or cell membranes expressing muscarinic receptors (e.g., from rat brain cortex or CHO cells expressing specific subtypes)

  • Radioligand (e.g., [³H]N-methylscopolamine, [³H]-QNB)

  • Test compounds (this compound analogs)

  • Assay buffer (e.g., phosphate (B84403) buffer)

  • Non-specific binding control (e.g., atropine)

  • Filtration apparatus and liquid scintillation counter

Procedure:

  • Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Incubation is carried out at a specific temperature for a time sufficient to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • Filters are washed with ice-cold buffer to remove unbound radioligand.

  • The amount of radioactivity bound to the filters is quantified using a scintillation counter.

  • The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Nicotinic Receptor Functional Assay (Two-Electrode Voltage Clamp)

This electrophysiological assay measures the functional activity of compounds at nicotinic receptors expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for nAChR subunits (e.g., α4 and β2)

  • Two-electrode voltage clamp setup

  • Perfusion system with recording solution (e.g., Ringer's solution)

  • Test compounds (this compound analogs) and acetylcholine (ACh) as a control agonist

Procedure:

  • Oocytes are injected with cRNA encoding the desired nAChR subunits and incubated for several days to allow for receptor expression.

  • An oocyte is placed in the recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).

  • The oocyte is continuously perfused with recording solution.

  • The test compound or ACh at various concentrations is applied to the oocyte through the perfusion system.

  • The resulting ion current mediated by the activation of nAChRs is recorded.

  • Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compounds.

Conclusion

The available data indicates that N-substitution on the guvacine scaffold is a critical determinant of its pharmacological activity. While larger N-alkyl or N-arylalkyl groups tend to diminish or abolish muscarinic agonism, they can confer potent inhibitory activity at GABA transporters. The propargyl ester derivatives appear to have higher potency at muscarinic receptors compared to their methyl ester counterparts. The activity of these analogs at nicotinic receptors remains an area that requires further investigation, though studies on the related alkaloid arecoline suggest that some derivatives may exhibit partial agonism at certain nAChR subtypes. This comparative guide provides a foundational understanding for researchers in the field, highlighting the therapeutic potential and the need for further systematic evaluation of this compound analogs.

References

A Comparative Guide to the In Vivo Effects of Guvacine Ethyl Ester and Other GABA Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo effects of Guvacine Ethyl Ester and related GABA reuptake inhibitors. Due to the limited publicly available in vivo data specifically for this compound, this document focuses on a comparative analysis of its parent compound, Guvacine, alongside other key GABA uptake inhibitors such as Nipecotic acid and the clinically approved drug Tiagabine. This comparison aims to provide a framework for evaluating the potential therapeutic effects of this compound based on the established pharmacology of analogous compounds.

Mechanism of Action: Enhancing GABAergic Neurotransmission

Guvacine and its analogues are known to exert their effects by inhibiting the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2] By blocking the GABA transporters (GATs), these compounds increase the extracellular concentration of GABA, thereby enhancing GABAergic signaling.[1][2] This mechanism is a key target for the development of anticonvulsant and anxiolytic drugs.

GABA_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1 GABA Transporter 1 (GAT1) Guvacine_EE This compound / Other GABA Reuptake Inhibitors Guvacine_EE->GAT1 Inhibition GABA_synapse->GAT1 Reuptake GABA_R GABA Receptor GABA_synapse->GABA_R Inhibitory_Signal Inhibitory Signal GABA_R->Inhibitory_Signal PTZ_Workflow Animal_Acclimation Animal Acclimation Grouping Random assignment to treatment groups (Vehicle, Test Compound Doses) Animal_Acclimation->Grouping Compound_Admin Administer Test Compound or Vehicle (e.g., i.p., p.o.) Grouping->Compound_Admin Pretreatment_Time Pre-treatment period (e.g., 30-60 minutes) Compound_Admin->Pretreatment_Time PTZ_Injection Administer PTZ (s.c. or i.p.) Pretreatment_Time->PTZ_Injection Observation Observe for seizure activity for a set period (e.g., 30 minutes) PTZ_Injection->Observation Data_Recording Record latency to and incidence of: - Myoclonic jerks - Clonic seizures - Tonic-clonic seizures - Death Observation->Data_Recording Analysis Statistical Analysis (e.g., Probit analysis for ED₅₀) Data_Recording->Analysis

References

Structure-Activity Relationship of Guvacine Ethyl Ester Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Guvacine (B1672442) ethyl ester derivatives and their structure-activity relationship (SAR) concerning muscarinic acetylcholine (B1216132) receptors. The information is presented through quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Guvacine, a natural alkaloid found in the areca nut, is an inhibitor of the gamma-aminobutyric acid (GABA) transporter. Its ester derivatives, particularly the ethyl ester, have been investigated for their potential as muscarinic receptor ligands. Understanding the SAR of these compounds is crucial for the rational design of novel therapeutics targeting the cholinergic system. This guide summarizes the key findings on how structural modifications of Guvacine ethyl ester derivatives influence their biological activity at muscarinic receptors.

Comparative Analysis of Muscarinic Receptor Activity

The biological activity of Guvacine ester derivatives is significantly influenced by the nature of the substituent on the nitrogen atom of the tetrahydropyridine (B1245486) ring and the type of ester group. While specific data for a wide range of this compound derivatives is limited in the published literature, valuable insights can be drawn from studies on closely related methyl and propargyl esters.

The following table summarizes the muscarinic activity of various N-substituted guvacine esters, providing a basis for understanding the SAR of this class of compounds. The data is derived from functional assays on isolated rat atria (predominantly M2 muscarinic receptors) and rat ileum (predominantly M3 muscarinic receptors).

CompoundN-SubstituentEster GroupTissueActivity TypepD2 / pA2 ValueIntrinsic Activity (α)
Guvacoline (Norarecoline)HMethylRat AtriaFull Agonist6.951.00
Rat IleumFull Agonist6.091.00
Arecoline (B194364)MethylMethylRat AtriaFull Agonist8.071.00
Rat IleumFull Agonist7.271.00
N-Ethyl-guvacine methyl esterEthylMethylRat AtriaWeak Agonist~5.00.25
Rat IleumAntagonist5.25-
N-Propyl-guvacine methyl estern-PropylMethylRat AtriaAntagonist5.40-
Rat IleumAntagonist5.42-
Guvacine propargyl esterHPropargylRat AtriaFull Agonist7.331.00
Rat IleumFull Agonist6.821.00
Arecaidine (B1214280) propargyl ester (APE)MethylPropargylRat AtriaFull Agonist8.021.00
Rat IleumFull Agonist7.821.00
N-Ethyl-guvacine propargyl ester Ethyl Propargyl Rat Atria Partial Agonist ~6.5 0.79
Rat Ileum Antagonist 6.06 -

Data sourced from Lambrecht et al. (1989).[1]

Key SAR Observations:

  • N-Substituent: The size of the N-alkyl substituent plays a critical role in determining the pharmacological profile.

    • The unsubstituted (N-H) and N-methyl derivatives generally act as full muscarinic agonists.[1]

    • Increasing the size of the N-alkyl group to ethyl, n-propyl, or larger substituents leads to a significant decrease in or complete loss of agonistic activity, often transitioning the compound to a competitive antagonist.[1]

    • For instance, N-ethyl-guvacine methyl ester is a weak partial agonist at atrial M2 receptors but acts as an antagonist at ileal M3 receptors.[1]

  • Ester Group: The nature of the ester group influences the potency of the compounds.

    • Propargyl esters are generally more potent than the corresponding methyl esters.[1] This suggests that the propargyl group may engage in additional favorable interactions with the receptor binding site.

  • Tissue Selectivity: Some derivatives exhibit selectivity between different muscarinic receptor subtypes.

    • N-Ethylguvacine propargyl ester, for example, shows pronounced agonistic activity at atrial M2 receptors while acting as a competitive antagonist at ileal M3 receptors. This cardioselective stimulant action may be attributed to the ability of the compound to recognize structural differences between M2 and M3 receptor subtypes.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the muscarinic activity of this compound derivatives.

Isolated Tissue Assays (Rat Atria and Ileum)

This functional assay assesses the ability of a compound to either stimulate (agonist) or block (antagonist) muscle contraction mediated by muscarinic receptors.

1. Tissue Preparation:

  • Wistar rats are euthanized, and the heart and a segment of the ileum are rapidly excised.

  • The left atrium is isolated and mounted in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 32°C and gassed with 95% O2 and 5% CO2. The atrium is electrically paced at a constant frequency (e.g., 1 Hz).

  • A segment of the terminal ileum is prepared and mounted in an organ bath under similar conditions but at 37°C.

2. Data Recording:

  • Isometric contractions of the tissues are recorded using a force-displacement transducer connected to a polygraph.

  • Tissues are allowed to equilibrate for a period (e.g., 60 minutes) before the start of the experiment, with regular washing.

3. Agonist Activity (pD2 Determination):

  • Cumulative concentration-response curves are generated by adding the agonist to the organ bath in increasing concentrations.

  • The pD2 value, which is the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response, is calculated to determine the agonist's potency.

  • The intrinsic activity (α) is determined by comparing the maximal response of the test compound to that of a full agonist like carbachol.

4. Antagonist Activity (pA2 Determination):

  • The tissue is incubated with a fixed concentration of the antagonist for a specific period.

  • A cumulative concentration-response curve for a standard agonist (e.g., carbachol) is then generated in the presence of the antagonist.

  • The pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response, is determined using a Schild plot analysis. This value indicates the antagonist's affinity for the receptor.

G cluster_workflow Isolated Tissue Assay Workflow start Start euthanize Euthanize Rat start->euthanize excise Excise Atrium & Ileum euthanize->excise mount Mount Tissues in Organ Bath excise->mount equilibrate Equilibrate Tissues mount->equilibrate add_drug Add Test Compound (Agonist or Antagonist) equilibrate->add_drug record Record Isometric Contractions add_drug->record analyze Analyze Data (pD2 or pA2 calculation) record->analyze end End analyze->end

Caption: Workflow for isolated tissue assays.

Signaling Pathways of Muscarinic Acetylcholine Receptors

This compound derivatives exert their effects by interacting with muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). There are five subtypes of mAChRs (M1-M5), which couple to different G-proteins and activate distinct intracellular signaling cascades. The M2 and M3 subtypes are particularly relevant to the data presented above.

  • M2 Muscarinic Receptors: Predominantly found in the heart, M2 receptors couple to Gi/o proteins. Activation of M2 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, leads to the opening of potassium channels and a decrease in heart rate and contractility.

  • M3 Muscarinic Receptors: Abundant in smooth muscle, M3 receptors couple to Gq/11 proteins. Activation of M3 receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels lead to smooth muscle contraction.

G cluster_m2 M2 Receptor Signaling (e.g., Heart) cluster_m3 M3 Receptor Signaling (e.g., Smooth Muscle) M2 M2 Receptor Gi Gi/o Protein M2->Gi Agonist AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease K_channel ↑ K+ Channel Opening cAMP_decrease->K_channel response_m2 ↓ Heart Rate & Contractility K_channel->response_m2 M3 M3 Receptor Gq Gq/11 Protein M3->Gq Agonist PLC Phospholipase C (Activation) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C DAG->PKC response_m3 Smooth Muscle Contraction Ca_release->response_m3

Caption: Muscarinic receptor signaling pathways.

Conclusion

The structure-activity relationship of this compound derivatives at muscarinic receptors is a complex interplay between the N-substituent and the ester group. While the available data provides a solid foundation, further research focusing specifically on a broader range of ethyl ester derivatives is warranted to fully elucidate their therapeutic potential. The experimental protocols and signaling pathway information provided in this guide offer a framework for future investigations in this area. The development of subtype-selective muscarinic ligands based on the guvacine scaffold remains a promising avenue for the discovery of novel drugs for a variety of disorders.

References

A Comparative Benchmarking Guide to Guvacine Ethyl Ester and Standard GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Guvacine ethyl ester's performance as a Gamma-Aminobutyric Acid (GABA) uptake inhibitor against established standards, Tiagabine and Nipecotic acid. The information presented herein is supported by experimental data from peer-reviewed literature to assist researchers in evaluating its potential applications in neuroscience and drug discovery.

Introduction to this compound

This compound is a derivative of Guvacine, a naturally occurring alkaloid found in the betel nut. Guvacine is a known competitive inhibitor of GABA transporters (GATs), which are crucial for regulating GABAergic neurotransmission by clearing GABA from the synaptic cleft. Esterification of Guvacine to this compound is a common strategy to create a prodrug form, potentially enhancing its ability to cross the blood-brain barrier. In biological systems, it is anticipated that the ester is hydrolyzed to release the active compound, Guvacine. This guide will therefore benchmark the activity of Guvacine, the active form, against other well-established GAT inhibitors.

Comparative Analysis of Inhibitory Potency

The inhibitory activity of Guvacine, Tiagabine, and Nipecotic acid has been evaluated against the four major subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1 (Betaine/GABA Transporter 1). The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized in the table below. Lower IC50 values indicate higher potency.

CompoundGAT-1 (hGAT-1)GAT-2 (rGAT-2)GAT-3 (hGAT-3)BGT-1 (hBGT-1)
Guvacine 39 µM (rat)58 µM (rat)378 µM (rat)-
Tiagabine 0.067 µM>100 µM>100 µM>100 µM
Nipecotic acid 8 µM38 µM106 µM2370 µM

Data sourced from publicly available pharmacological studies. Note that the species for GAT subtypes may vary between studies.

Key Observations:

  • Potency: Tiagabine is the most potent inhibitor, particularly for GAT-1, with an IC50 value in the nanomolar range. Nipecotic acid is a moderately potent inhibitor of GAT-1 and GAT-2. Guvacine demonstrates micromolar potency against GAT-1 and GAT-2, with weaker activity at GAT-3.

  • Selectivity: Tiagabine exhibits high selectivity for GAT-1 over other transporter subtypes. Nipecotic acid shows a preference for GAT-1 and GAT-2 over GAT-3 and BGT-1. Guvacine is most potent at GAT-1 and GAT-2, showing a degree of selectivity over GAT-3.

Signaling Pathway of GABA Uptake Inhibition

The primary mechanism of action for these inhibitors is the blockade of GABA transporters. This leads to an increased concentration of GABA in the synaptic cleft, thereby enhancing the activation of postsynaptic GABA receptors (GABA-A and GABA-B). This enhanced inhibitory neurotransmission is the basis for the anticonvulsant and anxiolytic effects of these compounds.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Inhibitor Action GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1 GABA Transporter (GAT-1) GAT1->GABA_vesicle GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal Activation Inhibitor Guvacine / Tiagabine / Nipecotic Acid Inhibitor->GAT1 Inhibition

GABAergic synapse and inhibitor action.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize GABA uptake inhibitors.

1. Synaptosomal [³H]GABA Uptake Assay

This assay measures the inhibition of GABA uptake into synaptosomes, which are isolated nerve terminals.

  • Preparation of Synaptosomes:

    • Euthanize rodents and rapidly dissect the brain region of interest (e.g., cortex or hippocampus) in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4).

    • Homogenize the tissue using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer) and determine the protein concentration.

  • Uptake Assay:

    • Pre-incubate synaptosomes (typically 50-100 µg of protein) in physiological buffer for 10 minutes at 37°C.

    • Add varying concentrations of the test compound (this compound, Tiagabine, or Nipecotic acid) and incubate for a further 10-15 minutes.

    • Initiate the uptake by adding a mixture of [³H]GABA (final concentration ~50 nM) and unlabeled GABA (to achieve the desired final GABA concentration).

    • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Non-specific uptake is determined in the presence of a high concentration of a standard inhibitor (e.g., 1 mM Nipecotic acid) or at 4°C.

    • Calculate IC50 values by non-linear regression analysis of the concentration-response curves.

2. Cell-Based [³H]GABA Uptake Assay using Transfected HEK-293 Cells

This method allows for the characterization of inhibitors on specific, individually expressed GABA transporter subtypes.

  • Cell Culture and Transfection:

    • Culture Human Embryonic Kidney (HEK-293) cells in appropriate media.

    • Transiently or stably transfect the cells with plasmids encoding the desired human GABA transporter subtype (hGAT-1, hGAT-2, hGAT-3, or hBGT-1).

    • Plate the transfected cells in 24- or 96-well plates and allow them to adhere and express the transporter.

  • Uptake Assay:

    • Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes at 37°C.

    • Initiate the uptake by adding [³H]GABA.

    • Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

    • Terminate the uptake by aspirating the medium and rapidly washing the cells with ice-cold buffer.

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the lysate to scintillation vials and measure radioactivity.

    • Determine non-specific uptake using untransfected cells or in the presence of a saturating concentration of a known inhibitor.

    • Calculate IC50 values from the resulting concentration-inhibition curves.

Experimental Workflow Comparison

The following diagram illustrates a typical workflow for comparing the inhibitory activity of test compounds on GABA uptake.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_comparison Comparison A1 Prepare Test Compounds (this compound, Standards) B1 Pre-incubation with Test Compounds A1->B1 A2 Prepare Synaptosomes or Transfected Cell Cultures A2->B1 B2 Initiate Uptake with [3H]GABA B1->B2 B3 Incubation B2->B3 B4 Terminate Uptake & Wash B3->B4 C1 Scintillation Counting B4->C1 C2 Generate Concentration- Response Curves C1->C2 C3 Calculate IC50 Values C2->C3 D1 Compare Potency and Selectivity C3->D1

Comparative experimental workflow.

Conclusion

Guvacine, the active form of this compound, is a moderately potent inhibitor of GAT-1 and GAT-2. It is less potent than the established standards Tiagabine and Nipecotic acid. Tiagabine stands out for its high potency and selectivity for GAT-1. The choice of inhibitor will depend on the specific research application, with Guvacine and its esters being valuable tools for studying the effects of moderate and less selective GABA uptake inhibition, while Tiagabine is more suited for studies requiring potent and selective GAT-1 blockade. The provided experimental protocols offer a robust framework for conducting further comparative studies.

Guvacine Ethyl Ester vs. Nipecotic Acid: A Comparative Guide for GABA Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the modulation of the gamma-aminobutyric acid (GABA) system, the selection of appropriate chemical tools is paramount. Among the established inhibitors of GABA transporters (GATs), Guvacine and Nipecotic acid are two frequently employed compounds. This guide provides an objective comparison of their performance in GABA uptake assays, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and experimental procedures. While Guvacine ethyl ester is often cited, it primarily serves as a prodrug to Guvacine, the active GABA uptake inhibitor. Therefore, this comparison will focus on the active forms, Guvacine and Nipecotic acid.

Mechanism of Action

Both Guvacine and Nipecotic acid act as competitive inhibitors of GABA transporters, which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. By blocking these transporters, they increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. There are four main subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1. The potency and selectivity of inhibitors against these subtypes are critical determinants of their pharmacological effects.

Comparative Performance in GABA Uptake Assays

The inhibitory activity of Guvacine and Nipecotic acid is typically quantified by their half-maximal inhibitory concentration (IC50) in GABA uptake assays. These assays measure the ability of the compound to block the uptake of radiolabeled GABA into cells expressing specific GAT subtypes.

Quantitative Data Summary

The following table summarizes the reported IC50 values for Nipecotic acid and Guvacine against various GABA transporter subtypes.

CompoundTransporter SubtypeSpeciesIC50 (µM)
Nipecotic Acid mGAT-1Mouse2.6[1]
mGAT-2Mouse310[1]
mGAT-3Mouse29[1]
mGAT-4Mouse16[1]
hGAT-1Human8[2]
rGAT-2Rat38
hGAT-3Human106
hBGT-1Human2370
Guvacine rGAT-1Rat39
rGAT-2Rat58
rGAT-3Rat378

Note: The potency of these inhibitors can vary depending on the experimental conditions, including the specific cell line used, the concentration of radiolabeled GABA, and the incubation time.

Experimental Protocols

A typical GABA uptake assay is conducted to determine the inhibitory potency of compounds like Guvacine and Nipecotic acid. The following is a generalized protocol based on common methodologies.

Radiometric GABA Uptake Assay in Transfected Cell Lines

Objective: To measure the inhibition of GABA uptake by a test compound in a specific GABA transporter subtype.

Materials:

  • HEK293 cells (or other suitable cell line) stably or transiently transfected with the desired GAT subtype (e.g., GAT-1).

  • Culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • [³H]GABA (radiolabeled GABA).

  • Unlabeled GABA.

  • Test compounds (Guvacine, Nipecotic acid).

  • Scintillation cocktail.

  • Microtiter plates (scintillant-coated plates are a convenient option).

  • Liquid scintillation counter.

Procedure:

  • Cell Culture: Culture the transfected cells in appropriate flasks until they reach the desired confluency.

  • Cell Plating: Seed the cells into 96-well microtiter plates and allow them to adhere overnight.

  • Preparation of Solutions: Prepare stock solutions of the test compounds and a range of dilutions in assay buffer. Prepare a solution of [³H]GABA mixed with unlabeled GABA in assay buffer.

  • Assay Initiation:

    • Wash the cells with assay buffer to remove the culture medium.

    • Pre-incubate the cells with the test compound dilutions or vehicle control for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

  • GABA Uptake: Add the [³H]GABA/GABA solution to each well to initiate the uptake reaction. Incubate for a short period (e.g., 1-10 minutes) at room temperature or 37°C.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer. If using scintillant-coated plates, the signal can be read directly. Otherwise, transfer the lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the amount of [³H]GABA taken up in the presence of different concentrations of the test compound.

    • Non-specific uptake is determined in the presence of a high concentration of a known potent GAT inhibitor (e.g., tiagabine).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

GABA Uptake Signaling Pathway

The following diagram illustrates the process of GABA reuptake at the synapse and the inhibitory action of Guvacine and Nipecotic acid.

GABA_Uptake_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT GABA Transporter (GAT) GABA_synapse->GAT Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding Inhibitors Guvacine / Nipecotic Acid Inhibitors->GAT Inhibition

Caption: GABA reuptake at the synapse and its inhibition.

Experimental Workflow for GABA Uptake Assay

This diagram outlines the key steps involved in a typical GABA uptake assay to determine the IC50 of an inhibitor.

GABA_Assay_Workflow start Start cell_culture Culture GAT-expressing cells start->cell_culture cell_plating Plate cells in 96-well plates cell_culture->cell_plating pre_incubation Pre-incubate with Inhibitor (Guvacine / Nipecotic Acid) cell_plating->pre_incubation add_gaba Add [3H]GABA to initiate uptake pre_incubation->add_gaba incubation Incubate for a defined time add_gaba->incubation terminate Terminate uptake by washing incubation->terminate lysis Lyse cells terminate->lysis scintillation Measure radioactivity lysis->scintillation analysis Data Analysis (IC50 determination) scintillation->analysis end End analysis->end

Caption: Workflow of a typical GABA uptake assay.

Conclusion

Both Nipecotic acid and Guvacine are valuable tools for studying the GABAergic system. The choice between them may depend on the specific GAT subtype of interest. Based on the available data, Nipecotic acid demonstrates higher potency for GAT-1 compared to Guvacine. However, the selectivity profile across all GAT subtypes should be considered for the specific research application. This compound can be considered as a more lipophilic prodrug of Guvacine, which may offer advantages in certain experimental contexts, such as studies requiring cell membrane permeability. The provided experimental protocol and visualizations serve as a foundation for designing and interpreting GABA uptake assays to characterize these and other GAT inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of Guvacine Ethyl Ester: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as Guvacine ethyl ester, is a critical component of this commitment. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

This compound, an alkaloid found in the betel nut, is utilized in scientific research, including the synthesis of GABA uptake inhibitors. Due to its chemical properties and potential hazards, it necessitates a careful and informed approach to its disposal.

Hazard Profile of this compound

A crucial first step in safe disposal is understanding the hazard profile of the substance. According to safety data sheets (SDS), this compound is classified with the following hazards:

  • Harmful if swallowed.

  • Very toxic to aquatic life with long lasting effects.

This high aquatic toxicity underscores the importance of preventing its release into the environment. Therefore, disposal of this compound and its containers must be managed as hazardous waste.

Quantitative Data for Disposal Considerations

While specific quantitative data for this compound's environmental and physical hazards (e.g., LC50 for aquatic species, flash point, pH) are not always readily available in public sources, the qualitative hazard statements provide sufficient information to classify it as a hazardous material for disposal purposes. The precautionary principle dictates that in the absence of comprehensive data, a substance with known significant hazards should be handled with a high degree of caution.

PropertyValueImplication for Disposal
Acute Oral Toxicity Category 4 (Harmful if swallowed)Warrants careful handling to prevent ingestion and mandates that contaminated materials be treated as hazardous waste.
Aquatic Toxicity Category 1 (Very toxic to aquatic life with long lasting effects)Prohibits disposal down the drain and requires containment and disposal through a certified hazardous waste facility to prevent environmental contamination.

Procedural Guidance for Disposal

The following step-by-step instructions outline the proper disposal procedure for this compound, aligning with general principles of laboratory safety and hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Nitrile gloves

  • Safety glasses or goggles

  • Laboratory coat

Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

Step 2: Waste Segregation

Proper segregation of chemical waste is paramount to prevent dangerous reactions.

  • Do not mix this compound waste with incompatible chemicals.

  • It is best practice to collect this compound waste in a dedicated, clearly labeled container, especially for larger quantities.

  • For smaller quantities, it may be permissible to combine it with other non-halogenated organic solvent waste, provided this is in accordance with your institution's specific waste management guidelines. Always consult your institution's Environmental Health and Safety (EHS) office for clarification.

Step 3: Containerization

  • Use a chemically resistant container that can be securely sealed. A glass bottle with a screw cap is generally suitable.

  • Ensure the container is in good condition, free from cracks or leaks.

  • Do not overfill the waste container. Leave at least 10% of the volume as headspace to allow for vapor expansion.

Step 4: Labeling

Proper labeling is a critical compliance and safety measure. The waste container must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The relevant hazard pictograms (e.g., harmful, environmentally hazardous)

Step 5: Storage of Waste

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from general work areas and sources of ignition.

  • Ensure the storage area has secondary containment to capture any potential leaks.

Step 6: Disposal

  • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the sink or in the regular trash.

  • Follow all institutional procedures for waste pickup and documentation.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

GuvacineEthylEsterDisposal cluster_prep Preparation cluster_contain Containment & Segregation cluster_label Labeling & Storage cluster_dispose Final Disposal A Identify Guvacine Ethyl Ester Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Chemically Resistant Container B->C Proceed to Containment D Segregate Waste (Non-Halogenated Organics or Dedicated) C->D E Transfer Waste to Container (Do not overfill) D->E F Label Container: 'Hazardous Waste', Chemical Name, Date E->F Proceed to Labeling G Store in Designated Satellite Accumulation Area F->G H Contact Institutional EHS for Waste Pickup G->H Ready for Disposal I Waste Collected by Licensed Contractor H->I J Document Waste Transfer I->J

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, thereby upholding the principles of responsible science and environmental protection. Always consult your institution's specific safety and waste management protocols, as they may have additional requirements.

Essential Safety and Operational Guide for Handling Guvacine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling Guvacine ethyl ester. Given that this compound is classified as harmful if swallowed and very toxic to aquatic life, adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Hazard Identification and Classification

This compound presents the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed (GHS Category 4).[1]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (GHS Category 1 for both acute and chronic toxicity).[1]

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE)

The following PPE is mandatory for all procedures involving this compound to minimize exposure risk.

PPE CategoryRecommended EquipmentRationale
Hand Protection Double-gloving with chemotherapy-tested nitrile gloves.Provides robust protection against skin contact. Double-gloving is a best practice when handling potentially potent or harmful substances.
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles. A face shield should be worn over goggles when there is a significant risk of splashing.
Body Protection Disposable, solid-front gown with back closure made of a non-absorbent material (e.g., polyethylene-coated polypropylene) with long sleeves and tight-fitting cuffs.Prevents contamination of personal clothing from spills or splashes.
Respiratory Protection NIOSH-approved N95 or higher filtering facepiece respirator.Required when handling powders or when aerosols may be generated. For potential vapors, a half-mask or full-face respirator with an organic vapor cartridge may be necessary.

Experimental Workflow and Handling Procedures

All work with this compound must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.

Workflow for Handling this compound

prep 1. Preparation and Pre-Handling handling 2. Handling and Experimentation prep->handling sub_prep1 Designate and prepare a well-ventilated work area (fume hood or BSC). prep->sub_prep1 sub_prep2 Assemble all necessary materials (PPE, reagents, equipment, waste containers). prep->sub_prep2 sub_prep3 Don all required PPE in the correct order. prep->sub_prep3 cleanup 3. Post-Handling and Cleanup handling->cleanup sub_handling1 Handle as a solid or in solution within the designated containment area. handling->sub_handling1 sub_handling2 Use appropriate techniques to minimize dust or aerosol generation. handling->sub_handling2 disposal 4. Waste Disposal cleanup->disposal sub_cleanup1 Decontaminate all surfaces and equipment after use. cleanup->sub_cleanup1 sub_cleanup2 Remove PPE in the correct order to avoid self-contamination. cleanup->sub_cleanup2 sub_cleanup3 Wash hands thoroughly with soap and water. cleanup->sub_cleanup3 sub_disposal1 Segregate all contaminated waste into a labeled hazardous waste container. disposal->sub_disposal1 sub_disposal2 Follow institutional and local regulations for chemical waste disposal. disposal->sub_disposal2

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate responses to accidental exposure are critical.

Exposure RouteFirst Aid Measures
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1]
Skin Contact Rinse skin thoroughly with large amounts of water.[1] Remove contaminated clothing and shoes and call a physician.
Eye Contact Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.
Inhalation Immediately relocate self or casualty to fresh air.

Spill Response

  • Restrict Access: Cordon off the spill area to prevent further contamination.

  • Don PPE: Wear two pairs of chemically resistant gloves, a disposable gown, eye protection, and a NIOSH-approved respirator.

  • Containment:

    • Liquids: Cover the spill with an absorbent pad, working from the outside in.

    • Solids: Gently cover the spill with a damp absorbent pad to avoid aerosolizing the powder.

  • Cleanup: Use a scoop and scraper to collect the absorbent material and any contaminated debris. Place all materials into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water.

Logical Relationship for Spill Response

spill Spill Occurs restrict Restrict Access spill->restrict ppe Don Appropriate PPE restrict->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Decision workflow for responding to a chemical spill of this compound.

Disposal Plan

Due to its high aquatic toxicity, this compound and all contaminated materials must be disposed of as hazardous waste.

  • Segregation: All waste contaminated with this compound, including solid waste, solutions, and used PPE, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.

  • Disposal Protocol: Adhere strictly to all institutional and local regulations for the disposal of chemical waste. Do not discharge any this compound waste into drains or the environment. For larger quantities of liquid waste, absorb it onto an inert material like vermiculite (B1170534) before placing it in the waste container. Contaminated solid materials such as labware and gloves should be collected in a designated, sealed container for hazardous waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.